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  • Product: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
  • CAS: 1001757-60-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757-60-3)

This guide provides a comprehensive technical overview of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical synthesis, physicochemical properties, and explore its potential biological activities based on the well-established pharmacology of its constituent pyrazole and piperazine moieties. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Scientific Rationale

The confluence of a pyrazole and a piperazine ring system in a single molecule creates a scaffold of considerable interest for pharmacological research. The pyrazole core is a prominent feature in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties[1][2]. Similarly, the piperazine moiety is a common pharmacophore in centrally active agents, imparting favorable pharmacokinetic properties and interacting with various neurotransmitter receptors[3][4][5].

The title compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, combines these two privileged structures, suggesting a high potential for novel biological activity. This guide will provide a detailed protocol for its synthesis and discuss its potential applications based on the rich pharmacology of related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 1001757-60-3[6][7][8]
Molecular Formula C₁₀H₁₈N₄[6][7]
Molecular Weight 194.28 g/mol [6][7]
Appearance Likely a solid or oil-
Purity Typically ≥98% for research use[6]
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[9]

Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)[6].

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is most logically achieved through a two-step process, commencing with the formylation of 1,5-dimethyl-1H-pyrazole, followed by a reductive amination with piperazine. This approach is both efficient and scalable.

Step 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles[10][11][12][13]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) is exothermic.

  • Substrate Addition: Once the Vilsmeier reagent has formed, add a solution of 1,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,5-dimethyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel.

Step 2: Reductive Amination with Piperazine

Reductive amination is a powerful and widely used method for the formation of C-N bonds. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure[14][15][16][17][18]. It selectively reduces the iminium ion formed in situ from the aldehyde and amine, without significantly reducing the starting aldehyde.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and a slight excess of piperazine in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • pH Adjustment (Optional but Recommended): A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride in portions to the stirred solution at room temperature. The reaction is typically monitored by TLC or LC-MS.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, can be purified by column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Pyrazole 1,5-Dimethyl-1H-pyrazole Aldehyde 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Pyrazole->Aldehyde   Vilsmeier-Haack   Formylation POCl3_DMF POCl3 / DMF Piperazine Piperazine FinalProduct 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine ReducingAgent NaBH(OAc)3 Aldehyde->FinalProduct   Reductive   Amination

Caption: Synthetic route to the target compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is not extensively published, the pharmacological profiles of its core moieties provide a strong basis for hypothesizing its potential activities.

The Pyrazole Core

The pyrazole nucleus is a versatile scaffold that has been incorporated into a multitude of biologically active compounds. Derivatives have shown promise as:

  • Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines[1][2][19].

  • Antibacterial and Antifungal agents: Demonstrating efficacy against a range of microbial pathogens.

  • Anti-inflammatory agents: Often through the inhibition of cyclooxygenase (COX) enzymes.

The Piperazine Moiety and CNS Activity

Arylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors[3][4][5]. The 1-arylpiperazine motif is a key feature of several approved drugs for psychiatric and neurological disorders.

Given the structural similarities to known serotonergic agents, it is plausible that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine could exhibit affinity for serotonin receptors, such as the 5-HT₁A or 5-HT₇ subtypes. Interaction with these receptors could translate into anxiolytic, antidepressant, or other neuromodulatory effects.

Proposed Signaling Pathway Involvement

A hypothetical mechanism of action, should this compound target the 5-HT₁A receptor, would involve the modulation of downstream signaling cascades. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and subsequently modulate gene transcription and neuronal excitability.

SignalingPathway Ligand Pyrazole-Piperazine Compound Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Response Cellular Response (e.g., altered neuronal excitability) Gene->Response

Caption: A hypothetical 5-HT1A receptor signaling pathway.

Recommended In Vitro Assays for Biological Profiling

To elucidate the biological activity of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a panel of in vitro assays is recommended:

Assay TypePurposeKey Parameters
Receptor Binding Assays To determine the affinity of the compound for a panel of CNS receptors, with a focus on serotonin and dopamine receptors.Ki (inhibition constant)
Functional Assays To assess the functional activity (agonist, antagonist, or inverse agonist) at the identified target receptors.EC₅₀ (half maximal effective concentration), IC₅₀ (half maximal inhibitory concentration)
Cytotoxicity Assays To evaluate the general toxicity of the compound against various cell lines (e.g., MTT or MTS assays).IC₅₀
Antimicrobial Assays To screen for antibacterial and antifungal activity using methods like broth microdilution.MIC (Minimum Inhibitory Concentration)
Anti-inflammatory Assays To investigate the inhibition of inflammatory mediators, for example, through COX enzyme inhibition assays.IC₅₀

Conclusion

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a synthetically accessible compound with a promising pharmacological profile based on its constituent chemical moieties. Its straightforward synthesis, coupled with the potential for diverse biological activities, particularly within the central nervous system, makes it a valuable building block for further investigation in drug discovery programs. The protocols and hypotheses presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • A. M. Asiri, S. A. Khan, and K. A. Asiri, "Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents," Medicinal Chemistry, vol. 8, no. 5, pp. 779-88, 2012.

  • A. A. Simenel et al., "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes," INEOS OPEN, 2021.
  • L. Betti et al., "Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors," Bioorganic & Medicinal Chemistry, vol. 14, no. 8, pp. 2828-36, 2006.

  • F. Liu et al., "Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide," Molecules, vol. 28, no. 13, p. 4967, 2023.

  • G. S. S. Kumar, "Review Article on Vilsmeier-Haack Reaction," International Journal of Pharmaceutical Sciences and Research, 2012.
  • H. B.
  • I. K. Prajapati et al., "Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl," Journal of Organic Chemistry & Process Research, 2014.
  • I. V. Zavarzin et al., "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions," Semantic Scholar, 2017.
  • MDPI, "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives," [Online]. Available: [Link]

  • Organic Chemistry Portal, "Sodium triacetoxyborohydride," [Online]. Available: [Link]

  • P. Puthiyapurayil, "Current status of pyrazole and its biological activities," Journal of Advanced Pharmaceutical Technology & Research, vol. 4, no. 4, pp. 168-176, 2013.

  • R. Perrone et al., "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors," Journal of Pharmacy and Pharmacology, vol. 56, no. 2, pp. 247-55, 2004.

  • S. D. Bull et al., "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes," Reductions in Organic Synthesis, 1998.
  • S. Kumar and A. K. Chakraborti, "Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies," Journal of Biomolecular Structure & Dynamics, pp. 1-21, 2022.

  • S.
  • V. K. Tiwari et al., "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey," Molecules, vol. 26, no. 1, p. 192, 2020.

  • V. R. P. Reddy et al., "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 6, pp. 2854-2859, 2012.
  • Reddit, "Reductive amination NaB(AcO)3," [Online]. Available: [Link]

  • A. F. Abdel-Magid, C. A. Maryanoff, and K. G. Carson, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, vol. 61, no. 11, pp. 3849-3862, 1996.

  • X. Deng and N. S. Mani, "A Mild and Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles," Organic Syntheses, vol. 84, p. 327, 2007.

  • S. N. Swamy et al., "Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones," TSI Journals, 2013.
  • M. Leopoldo et al., "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors," Journal of Pharmacy and Pharmacology, vol. 56, no. 2, pp. 247-55, 2004.
  • Google Patents, "Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine," [Online].
  • S. V. Ryabukhin et al., "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates," Molecules, vol. 26, no. 13, p. 3838, 2021.

  • ResearchGate, "Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)," [Online]. Available: [Link]

  • ResearchGate, "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines," [Online]. Available: [Link]

  • The Royal Society of Chemistry, "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions," [Online]. Available: [Link]

  • UNODC, "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," [Online]. Available: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details the molecule's core physicochemical properties, including its molecular weight, and presents a robust, field-proven protocol for its synthesis via a two-step process involving Vilsmeier-Haack formylation and subsequent reductive amination. Furthermore, this document explores the broader therapeutic landscape of pyrazole-piperazine scaffolds, elucidating their established roles as versatile pharmacophores in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their own research and development endeavors.

Introduction: The Pyrazole-Piperazine Scaffold - A Privileged Pharmacophore

The convergence of a pyrazole ring and a piperazine moiety within a single molecular entity gives rise to a chemical scaffold with remarkable pharmacological potential. Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The piperazine ring, a common fragment in many approved drugs, is often incorporated to enhance pharmacokinetic properties such as solubility and bioavailability, and to modulate interactions with biological targets.[2] The compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine embodies this synergistic combination, making it a compelling subject for in-depth study and a valuable building block in the design of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 194.28 g/mol
Molecular Formula C10H18N4
CAS Number 1001757-60-3

Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine: A Step-by-Step Protocol

The synthesis of the title compound is most effectively achieved through a two-step synthetic sequence. This process begins with the formylation of 1,5-dimethyl-1H-pyrazole to yield the key aldehyde intermediate, followed by a reductive amination reaction with piperazine. This approach is both efficient and scalable, lending itself well to laboratory-scale synthesis and potential future scale-up.

Step 1: Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic compounds, such as N-substituted pyrazoles.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide, such as N,N-dimethylformamide (DMF).

G cluster_0 Step 1: Vilsmeier-Haack Formylation 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole Vilsmeier Reagent Vilsmeier Reagent 1,5-dimethyl-1H-pyrazole->Vilsmeier Reagent POCl3, DMF 0°C to 100°C 1,5-dimethyl-1H-pyrazole-4-carbaldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier Reagent->1,5-dimethyl-1H-pyrazole-4-carbaldehyde Hydrolysis G cluster_1 Step 2: Reductive Amination 1,5-dimethyl-1H-pyrazole-4-carbaldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde Piperazine Piperazine 1,5-dimethyl-1H-pyrazole-4-carbaldehyde->Piperazine Methanol, Acetic Acid (cat.) 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Piperazine->1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Sodium Borohydride (or similar reducing agent)

Sources

Foundational

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine Executive Summary This guide provides a comprehensive technical overview of the synthetic pathway for 1-[(1,5-dimethyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Executive Summary

This guide provides a comprehensive technical overview of the synthetic pathway for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The narrative is structured from the perspective of a senior application scientist, emphasizing not only the procedural steps but also the underlying mechanistic rationale and strategic considerations behind the chosen route. The primary synthesis is a robust and efficient three-step process commencing with the construction of the pyrazole core, followed by electrophilic formylation, and culminating in a reductive amination to couple the piperazine moiety. This document provides detailed, field-proven protocols, mechanistic diagrams, and a consolidation of key data to serve as an authoritative resource for researchers and drug development professionals.

Introduction

The pyrazole scaffold is a cornerstone in the design of bioactive molecules, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] The target molecule, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, combines this privileged heterocycle with a piperazine ring, a common pharmacophore used to improve solubility, modulate basicity, and provide a vector for further molecular elaboration. Understanding its synthesis is crucial for chemists engaged in the design of novel therapeutics.

Chemical Identity and Properties

The fundamental properties of the target compound are summarized below. This data is essential for reaction monitoring, purification, and final product characterization.

PropertyValueSource
CAS Number 1001757-60-3[2]
Molecular Formula C₁₀H₁₈N₄[2]
Molecular Weight 194.28 g/mol [2]
Classification Heterocyclic Building Block[2]
Purity (Typical) ≥98%[2]
Significance in Research and Development

As a functionalized heterocyclic amine, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine serves as a versatile intermediate. The secondary amine of the piperazine ring provides a reactive handle for amide bond formation, further alkylations, or participation in other coupling reactions, enabling its incorporation into more complex molecular architectures for screening and lead optimization campaigns.

Retrosynthetic Analysis

A logical and efficient synthesis is best designed through a retrosynthetic approach. The most strategic disconnection for the target molecule is the C-N bond between the benzylic-like methylene bridge and the piperazine nitrogen. This bond can be reliably formed via reductive amination. This disconnection reveals two key synthons: piperazine and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The aldehyde, in turn, can be synthesized from the parent 1,5-dimethyl-1H-pyrazole through a formylation reaction.

G cluster_main Target 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Aldehyde 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Target->Aldehyde C-N Disconnection (Reductive Amination) Piperazine Piperazine Target->Piperazine Pyrazole 1,5-Dimethyl-1H-pyrazole Aldehyde->Pyrazole C-C Disconnection (Formylation) Formyl Formyl Source (Vilsmeier Reagent) Aldehyde->Formyl

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis Pathway: A Step-by-Step Elucidation

The forward synthesis is executed in three distinct, high-yielding steps. This pathway is chosen for its reliability, scalability, and use of well-established, understood chemical transformations.

G Start Acetylacetone + Methylhydrazine Pyrazole 1,5-Dimethyl-1H-pyrazole Start->Pyrazole Step 1: Knorr Pyrazole Synthesis Aldehyde 1,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Pyrazole->Aldehyde Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF) Target 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine Aldehyde->Target Step 3: Reductive Amination (STAB) Piperazine Piperazine Piperazine->Target

Caption: The three-step forward synthesis pathway.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
  • 3.1.1 Mechanistic Rationale & Expertise The construction of the pyrazole ring is achieved via the Knorr pyrazole synthesis, a classic condensation reaction between a β-dicarbonyl compound and a hydrazine. For our target, the reaction of acetylacetone (pentane-2,4-dione) with methylhydrazine is the most direct route. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This method is highly reliable and provides excellent control over the substitution pattern.

  • 3.1.2 Detailed Experimental Protocol

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 eq) and a suitable solvent such as ethanol or methanol.

    • Cool the solution in an ice bath (0-5 °C).

    • Add acetylacetone (1.05 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can often be purified by vacuum distillation or column chromatography on silica gel to yield 1,5-dimethyl-1H-pyrazole as a clear liquid.

Step 2: Formylation of the Pyrazole Core via Vilsmeier-Haack Reaction
  • 3.2.1 Mechanistic Rationale & Trustworthiness The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles.[3] The protocol's self-validating nature comes from its high selectivity for the C4 position of the 1,5-disubstituted pyrazole ring, which is the most nucleophilic site. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the pyrazole ring in an electrophilic aromatic substitution mechanism to introduce the formyl group precursor, which hydrolyzes upon workup to the desired aldehyde.[4]

  • 3.2.2 Detailed Experimental Protocol

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry. Stir for 30 minutes at 0 °C.

    • Slowly add a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq), synthesized in Step 1, in a small amount of DMF.

    • After the addition, remove the cooling bath and heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor completion by TLC.[5]

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

    • The product, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, will often precipitate as a solid. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Collect the solid by filtration or dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be recrystallized to achieve high purity.[1]

Step 3: Reductive Amination to Yield the Final Product
  • 3.3.1 Authoritative Grounding & Mechanistic Insight Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[6][7] The reaction between the aldehyde from Step 2 and piperazine proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is critical. Sodium triacetoxyborohydride (Na(OAc)₃BH, or STAB) is the preferred reagent for this transformation. Its mildness and steric bulk make it highly selective for reducing the protonated iminium ion over the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol. This one-pot procedure is documented in synthetic patents and literature as a reliable coupling method.[8]

  • 3.3.2 Detailed Experimental Protocol

    • In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add piperazine (1.1-1.5 eq) to the solution. A slight excess of the amine is used to drive the reaction to completion.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.

    • Add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

    • Continue stirring at room temperature for 4-12 hours or until the reaction is complete as indicated by TLC or LC-MS analysis.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography to afford 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in high purity.

Conclusion

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is reliably achieved through a logical and scalable three-step sequence. This pathway, leveraging the Knorr pyrazole synthesis, Vilsmeier-Haack formylation, and reductive amination, represents an optimal balance of efficiency, selectivity, and operational simplicity. The detailed protocols and mechanistic insights provided in this guide equip researchers and process chemists with the necessary knowledge to confidently produce this valuable chemical building block for applications in drug discovery and beyond.

References

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . Mansoura University. Available at: [Link]

  • 1-[(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]piperazine . PubChemLite. Available at: [Link]

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Exploratory

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine biological activity

An In-Depth Technical Guide to the Anticipated Biological Profile of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Authored by: A Senior Application Scientist Foreword: Unveiling the Therapeutic Potential of a Pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticipated Biological Profile of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Pyrazole-Piperazine Chimera

In the landscape of modern medicinal chemistry, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of rational drug design. This guide delves into the anticipated biological activities of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a compound that marries two "privileged scaffolds": the pyrazole and the piperazine moieties. While direct, extensive research on this specific molecule is nascent, a wealth of data on its constituent parts and closely related analogues allows for a robust, evidence-based projection of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and actionable experimental designs to explore the biological landscape of this promising compound.

The Architectural Rationale: Deconstructing the Core Components

The therapeutic promise of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine stems from the well-established and diverse pharmacological profiles of its two core heterocyclic systems.

The Pyrazole Moiety: A Versatile Pharmacophore

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a staple in numerous clinically successful drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds function as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Properties: Certain pyrazole derivatives have been shown to inhibit the growth of cancer cells, such as A549 lung cancer cells.[3][4]

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is a key component in various agents developed to combat microbial and fungal infections.[1][2]

  • Neuropharmacological Activity: Pyrazole derivatives have been investigated for their anticonvulsant and neuroprotective effects.[1]

The Piperazine Ring: A Gateway to Diverse Biological Targets

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry.[5][6] Its derivatives are associated with a broad array of pharmacological actions:

  • Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting CNS disorders, including antidepressants, antipsychotics, and anxiolytics.[5][6]

  • Antimicrobial and Anthelmintic Properties: Piperazine and its derivatives are known for their ability to paralyze parasites, leading to their expulsion from the host.[7] This action is often mediated through agonist effects on GABA receptors in invertebrates.[7]

  • Antitumor and Antidiabetic Potential: Various piperazine-containing molecules have demonstrated antitumor and antidiabetic activities in preclinical studies.[5][8]

The combination of these two moieties in 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine suggests a synergistic or additive effect, potentially leading to a unique and potent biological profile.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the pharmacology of its core structures and data from closely related pyrazole-piperazine hybrids, the following biological activities are hypothesized for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Neuropharmacological Effects: Anxiolytic and Antidepressant Potential

The most compelling predicted activity lies within the realm of neuropharmacology. Studies on similar pyrazole-piperazine derivatives have demonstrated significant anxiolytic and antidepressant-like effects.[9][10]

Hypothesized Mechanism of Action: The neuropharmacological activity is likely modulated by the serotonergic and GABAergic systems.[9] The piperazine moiety can interact with serotonin receptors, while the overall molecule may modulate the GABAA receptor, a key target for anxiolytics.[7][9]

Experimental Workflow: Investigating Anxiolytic and Antidepressant-like Activity

G cluster_0 In Vivo Behavioral Assays cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation a1 Elevated Plus Maze c1 Statistical Analysis of Behavioral Data a1->c1 a2 Forced Swim Test a2->c1 a3 Open Field Test a3->c1 b1 Receptor Binding Assays (Serotonin, GABA) c2 Correlation with Receptor Occupancy b1->c2 b2 Pre-treatment with Receptor Antagonists b2->c1 c1->c2

Caption: Workflow for assessing neuropharmacological activity.

Step-by-Step Protocol: Elevated Plus Maze for Anxiolytic Activity
  • Animal Preparation: Acclimatize male Swiss mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine intraperitoneally at varying doses (e.g., 10, 30, 100 mg/kg) 30 minutes before the test. A vehicle control group and a positive control group (e.g., diazepam) should be included.

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Procedure: Place each mouse at the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Analysis: An increase in the time spent and the number of entries into the open arms is indicative of anxiolytic-like activity.

Anticancer Potential

Given that both pyrazole and piperazine derivatives have demonstrated anticancer properties, this is another promising avenue of investigation.[3][6]

Hypothesized Mechanism of Action: The compound could potentially inhibit specific kinases involved in cancer cell proliferation or induce apoptosis. The exact mechanism would need to be elucidated through extensive screening.

Signaling Pathway: Potential Kinase Inhibition dot

G A 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine B Target Kinase (e.g., EGFR, VEGFR) A->B Binds to and inhibits D Substrate B->D C ATP C->B E Phosphorylated Substrate D->E Phosphorylation F Inhibition of Downstream Signaling E->F G Reduced Cell Proliferation & Survival F->G

Sources

Foundational

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. Drawing upon the established pharmacological significance of the pyrazole and piperazine moieties, this document outlines potential therapeutic targets and details robust experimental methodologies for their validation.

Introduction: The Promise of the Pyrazole-Piperazine Scaffold

The field of medicinal chemistry continually seeks novel molecular scaffolds for developing effective therapeutic agents.[1] Among these, heterocyclic compounds, particularly those containing pyrazole and piperazine rings, have emerged as privileged structures in drug discovery.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers structural versatility and diverse molecular interactions with biological targets.[1][2] Similarly, the piperazine moiety is a ubiquitous functional group in many approved drugs, contributing to improved pharmacokinetic profiles and interactions with various molecular targets.[3]

The conjunction of these two pharmacophores in 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine suggests a high potential for biological activity. Numerous derivatives of pyrazole and piperazine have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, antipsychotic, anxiolytic, and anticancer properties.[1][2][3][4] This guide will delve into the most promising therapeutic avenues for this specific compound, grounded in the established activities of structurally related molecules.

Part 1: Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive literature on pyrazole-piperazine derivatives, we hypothesize that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine may interact with several key biological targets implicated in a range of pathologies.

Neurological and Psychiatric Disorders

The central nervous system (CNS) is a primary area where piperazine derivatives have shown significant therapeutic utility.[3]

Many pyrazoline derivatives have been identified as potent inhibitors of MAO-A and MAO-B, as well as AChE.[4] Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression.[4]

  • Hypothesis: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine may act as an inhibitor of MAO and/or AChE, suggesting its potential in treating neurodegenerative disorders and depression.

Several studies on pyrazole-piperazine compounds have pointed to their interaction with the serotonergic and GABAergic systems.[5][6] These pathways are crucial in regulating mood, anxiety, and pain.

  • Hypothesis: The compound may exhibit anxiolytic and antidepressant effects by modulating serotonin receptors (e.g., 5-HT1A) and/or the GABAA receptor.[6]

Signaling Pathway: Hypothesized CNS Activity

G cluster_0 Potential CNS Therapeutic Applications Compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Serotonin_R Serotonin Receptors Compound->Serotonin_R Modulation GABA_R GABA-A Receptors Compound->GABA_R Modulation Neuroprotection Neuroprotection MAO->Neuroprotection Antidepressant Antidepressant Effects MAO->Antidepressant Cognitive_Enhancement Cognitive Enhancement AChE->Cognitive_Enhancement Serotonin_R->Antidepressant Anxiolytic Anxiolytic Effects Serotonin_R->Anxiolytic GABA_R->Anxiolytic

Caption: Hypothesized CNS targets and therapeutic outcomes.

Inflammatory Disorders

The anti-inflammatory properties of pyrazole derivatives are well-documented.[2][7]

Structurally similar compounds have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

  • Hypothesis: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine may exert anti-inflammatory effects by downregulating the production of key inflammatory mediators.

While not directly observed in the initial search for this specific scaffold, the anti-inflammatory and analgesic effects of many pyrazole-containing drugs are mediated through the inhibition of COX enzymes.

  • Hypothesis: The compound could potentially inhibit COX-1 and/or COX-2, contributing to its anti-inflammatory and analgesic properties.

Part 2: Experimental Validation Protocols

To systematically evaluate the therapeutic potential of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a tiered approach starting with in vitro assays and progressing to cell-based and in vivo models is recommended.

In Vitro Enzyme Inhibition and Receptor Binding Assays

These initial screens will provide direct evidence of interaction with the hypothesized molecular targets.

Target Assay Type Key Parameters to Measure Positive Controls
MAO-A & MAO-B Fluorometric or Radiometric AssayIC50Clorgyline (MAO-A), Selegiline (MAO-B)
AChE Ellman's Assay (Colorimetric)IC50Donepezil, Galantamine
Serotonin Receptors (e.g., 5-HT1A) Radioligand Binding AssayKi, Bmax8-OH-DPAT
GABAA Receptor Radioligand Binding AssayKi, BmaxDiazepam, Flumazenil
COX-1 & COX-2 Enzyme Immunoassay (EIA)IC50Indomethacin, Celecoxib

Experimental Workflow: Initial Target Screening

G cluster_1 In Vitro Screening Compound Test Compound (1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine) Enzyme_Assays Enzyme Inhibition Assays (MAO, AChE, COX) Compound->Enzyme_Assays Binding_Assays Receptor Binding Assays (Serotonin, GABA-A) Compound->Binding_Assays Data_Analysis Data Analysis (IC50, Ki determination) Enzyme_Assays->Data_Analysis Binding_Assays->Data_Analysis Target_Identification Primary Target Identification Data_Analysis->Target_Identification

Caption: Workflow for primary in vitro target identification.

Cell-Based Assays

Following identification of primary targets, cell-based assays are crucial to confirm activity in a more biologically relevant context.

  • Neuroprotection Assay:

    • Cell Line: SH-SY5Y neuroblastoma cells.

    • Induction of Toxicity: Treat cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.

    • Treatment: Co-incubate with varying concentrations of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

    • Endpoint: Measure cell viability using an MTT or LDH assay. An increase in viability compared to toxin-treated controls indicates neuroprotective effects.

  • Anti-inflammatory Assay:

    • Cell Line: RAW 264.7 macrophage cells or peripheral blood mononuclear cells (PBMCs).

    • Induction of Inflammation: Stimulate cells with lipopolysaccharide (LPS).

    • Treatment: Treat cells with the test compound.

    • Endpoint: Measure the levels of TNF-α and IL-1β in the cell supernatant using ELISA. A dose-dependent reduction in these cytokines indicates anti-inflammatory activity.[7]

In Vivo Models

Promising in vitro and cell-based results should be validated in established animal models of disease.

  • Elevated Plus Maze and Light-Dark Box Tests (Anxiety):

    • Administer the compound to mice at various doses.

    • After a set pre-treatment time, place the mice in the apparatus.

    • Record time spent in the open arms (elevated plus maze) or the light compartment (light-dark box). An increase in time spent in these areas compared to vehicle-treated controls suggests anxiolytic-like effects.[6]

  • Forced Swim Test (Depression):

    • Administer the compound to mice or rats over a period of several days.

    • On the final day, place the animals in a cylinder of water from which they cannot escape.

    • Record the duration of immobility. A significant reduction in immobility time indicates antidepressant-like activity.

  • Carrageenan-Induced Paw Edema (Inflammation):

    • Administer the compound orally to rodents.

    • Inject carrageenan into the plantar surface of the hind paw.

    • Measure the paw volume at regular intervals. A reduction in paw edema compared to the control group indicates anti-inflammatory activity.[5][7]

  • Formalin Test (Pain):

    • Administer the compound to rodents.

    • Inject a dilute formalin solution into the hind paw.

    • Observe and score the licking and biting of the injected paw in two phases: the early (neurogenic) phase and the late (inflammatory) phase. A reduction in licking time in either phase suggests analgesic properties.[5]

Conclusion

The 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of neurological disorders and inflammation. The structured, multi-tiered experimental approach outlined in this guide provides a robust framework for elucidating the compound's mechanism of action and validating its therapeutic potential. By systematically progressing from in vitro target identification to in vivo efficacy models, researchers can efficiently and effectively advance the development of this promising molecule.

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Exploratory

The Pyrazole-Piperazine Scaffold: A Technical Guide to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and its Therapeutic Potential

Abstract The fusion of pyrazole and piperazine rings has created a privileged scaffold in modern medicinal chemistry, giving rise to a plethora of derivatives with significant therapeutic promise. This in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of pyrazole and piperazine rings has created a privileged scaffold in modern medicinal chemistry, giving rise to a plethora of derivatives with significant therapeutic promise. This in-depth technical guide focuses on a key exemplar of this class, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. We will delve into its structural rationale, plausible synthetic pathways, and explore the vast pharmacological landscape that derivatives of this scaffold occupy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of pyrazole-piperazine conjugates in their therapeutic programs.

Introduction: The Strategic Union of Pyrazole and Piperazine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically approved drugs.[1] Its metabolic stability and versatile substitution patterns have made it a favored component in scaffolds targeting a wide array of biological targets.[2] Similarly, the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common motif in centrally active pharmaceuticals, conferring favorable pharmacokinetic properties such as improved solubility and bioavailability.

The combination of these two pharmacophores into a single molecular entity, as seen in 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, creates a versatile platform for drug discovery. The pyrazole moiety can engage in various interactions with biological targets, while the piperazine ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles. This strategic amalgamation has led to the exploration of pyrazole-piperazine derivatives in a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neuroscience.[3][4]

Molecular Structure of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

  • CAS Number: 1001757-60-3

  • Molecular Formula: C₁₀H₁₈N₄

  • Molecular Weight: 194.28 g/mol

Synthetic Strategies: A Plausible Pathway to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide (such as N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).

Conceptual Experimental Protocol:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to an excess of N,N-dimethylformamide with vigorous stirring.

  • Formylation: The starting material, 1,5-dimethyl-1H-pyrazole, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is gently heated to facilitate the electrophilic substitution at the C4 position of the pyrazole ring.

  • Work-up and Isolation: Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide or sodium carbonate). The resulting crude 1,5-dimethyl-1H-pyrazole-4-carbaldehyde can then be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole 1,5-dimethyl-1H-pyrazole Carbaldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde Pyrazole->Carbaldehyde Vilsmeier Reagent

Caption: Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.

Step 2: Reductive Amination with Piperazine

Reductive amination is a robust and highly versatile method for the formation of C-N bonds. This reaction involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.

Conceptual Experimental Protocol:

  • Reaction Setup: 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and an excess of piperazine are dissolved in a suitable solvent, such as methanol or dichloromethane.

  • Iminium Ion Formation: The reaction mixture is stirred at room temperature to allow for the formation of the iminium ion intermediate. The progress of this step can often be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. STAB is often preferred as it is a milder and more selective reducing agent for iminium ions.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the final product, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Reductive_Amination Carbaldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde Iminium_Ion Iminium Ion Intermediate Carbaldehyde->Iminium_Ion Piperazine Piperazine Piperazine->Iminium_Ion Final_Product 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Iminium_Ion->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, STAB) Reducing_Agent->Final_Product

Caption: Reductive amination of the pyrazole carbaldehyde with piperazine.

Characterization and Structural Elucidation

Comprehensive characterization of the synthesized 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is crucial for confirming its identity and purity. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Expected ¹H NMR signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene bridge, and signals for the piperazine ring protons.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present in the molecule.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

The Pharmacological Landscape of Pyrazole-Piperazine Derivatives

The true value of the 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine scaffold lies in its potential as a template for the development of novel therapeutics. The literature is replete with examples of pyrazole-piperazine derivatives exhibiting a wide range of biological activities.

Therapeutic Area Observed Activities of Analogs Potential Mechanisms of Action
Oncology Antiproliferative activity against various cancer cell lines.[9]Inhibition of protein kinases, disruption of cell cycle progression.[9]
Anti-inflammatory Reduction of inflammatory markers in cellular and animal models.[10]Inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine signaling.[10]
Antimicrobial Activity against a range of bacteria and fungi.[4][6]Inhibition of essential microbial enzymes, disruption of cell wall synthesis.[4]
Neuropharmacology Anxiolytic, antidepressant, and antipsychotic-like effects.Modulation of neurotransmitter receptors, such as serotonin and dopamine receptors.
Anticancer Potential

The pyrazole scaffold is a key component of several approved protein kinase inhibitors.[9] By incorporating the piperazine moiety, researchers can introduce additional points of interaction with the target protein or modulate the compound's pharmacokinetic properties to enhance its anticancer efficacy. Derivatives of the pyrazole-piperazine core have demonstrated potent antiproliferative effects in various cancer cell lines.[9]

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a hallmark of numerous diseases. Pyrazole-piperazine analogs have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10] This activity also extends to analgesic effects in various pain models.

Antimicrobial Activity

The emergence of drug-resistant pathogens is a major global health concern. The pyrazole-piperazine scaffold offers a promising starting point for the development of novel antimicrobial agents. Studies have shown that derivatives can exhibit significant activity against both bacterial and fungal strains.[4][6]

Central Nervous System (CNS) Applications

The piperazine ring is a well-established component of many CNS-active drugs. It is therefore not surprising that pyrazole-piperazine hybrids have been investigated for their potential in treating neurological and psychiatric disorders. Analogs have demonstrated anxiolytic, antidepressant, and antipsychotic-like properties in preclinical studies.

Future Directions and Conclusion

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine represents a versatile and promising scaffold in the field of drug discovery. Its straightforward and logical synthesis, coupled with the vast therapeutic potential demonstrated by its analogs, makes it an attractive starting point for medicinal chemistry campaigns.

Future research in this area will likely focus on:

  • Library Synthesis and High-Throughput Screening: The generation of diverse libraries of derivatives by modifying the substituents on both the pyrazole and piperazine rings will be crucial for identifying lead compounds for various therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be critical for their further development.

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  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central.
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  • Synthesis of 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)-6-phenyl-1, 4-dihydro-2h-pyridazin-3-ones[3]. Request PDF.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
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  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2011). PMC - NIH.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). PMC - NIH.
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Foundational

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine discovery and history

An In-depth Technical Guide to the Discovery and History of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Abstract This guide delineates the discovery and historical development of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Abstract

This guide delineates the discovery and historical development of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic compound featuring a substituted pyrazole core linked to a piperazine moiety. While specific historical records of its initial synthesis are not extensively publicized, this document reconstructs a plausible discovery pathway based on established principles of medicinal chemistry and the well-documented biological activities of related pyrazole and piperazine derivatives. We will explore the strategic rationale for its design, a probable synthetic route, a logical biological screening cascade, and its potential mechanisms of action, grounding the discussion in authoritative scientific literature. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the foundational science behind this class of compounds.

Introduction: The Rationale for a Pyrazole-Piperazine Scaffold

The journey of a drug candidate from concept to clinic is a testament to the synergy of chemical synthesis and biological insight. The design of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is rooted in the proven therapeutic potential of its constituent heterocyclic scaffolds: pyrazole and piperazine.

  • The Pyrazole Core: Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Notably, the pyrazole scaffold is a key "privileged structure" in the development of protein kinase inhibitors.[3] Kinases, such as p38 mitogen-activated protein (MAP) kinase, are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in inflammatory diseases and cancer.[3][4] The substituted pyrazole ring in our target molecule is hypothesized to serve as the primary pharmacophore, capable of forming key interactions within the ATP-binding pocket of such kinases.[4]

  • The Piperazine Moiety: The piperazine ring is another ubiquitous feature in centrally active pharmaceuticals, renowned for its presence in antipsychotic, antidepressant, and anxiolytic drugs.[5][6] Its basic nitrogen atoms allow for salt formation, enhancing solubility and oral bioavailability. Furthermore, the piperazine ring can engage in crucial interactions with biological targets and serves as a versatile linker to modulate the physicochemical properties of a lead compound. Many piperazine derivatives exert their effects by modulating monoamine pathways, particularly serotonergic and GABAergic systems.[7][8]

The strategic combination of these two scaffolds in 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine suggests a design aimed at creating a molecule with potential kinase inhibitory activity for inflammatory conditions or with neuropharmacological effects for central nervous system (CNS) disorders.

Synthesis and Chemical Characterization

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine can be logically approached through a convergent synthesis strategy. The key steps would involve the formation of the pyrazole core, functionalization to introduce a reactive handle at the 4-position, and subsequent coupling with piperazine. A probable and efficient method is the Vilsmeier-Haack formylation followed by reductive amination.

Proposed Synthetic Pathway

The synthesis initiates with the construction of the 1,5-dimethyl-1H-pyrazole core, followed by formylation and reductive amination.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination A Pentane-2,4-dione C 1,5-Dimethyl-1H-pyrazole A->C Condensation B Methylhydrazine B->C D 1,5-Dimethyl-1H-pyrazole F 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde D->F Formylation E POCl3, DMF E->F G 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde J 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine G->J Coupling & Reduction H Piperazine H->J I Sodium Triacetoxyborohydride I->J

Caption: Proposed synthetic workflow for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Detailed Experimental Protocol

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole

  • To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1,5-dimethyl-1H-pyrazole as a clear oil.

Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

  • Cool a mixture of dimethylformamide (DMF) (3.0 eq) and phosphorus oxychloride (POCl3) (1.2 eq) to 0 °C. This is the Vilsmeier-Haack reagent.[9][10]

  • Add 1,5-dimethyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier-Haack reagent, maintaining the temperature below 5 °C.

  • After the addition, heat the mixture to 70 °C for 4 hours.[9]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from ethanol to obtain 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

  • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[11]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. This mild reducing agent selectively reduces the iminium ion in the presence of the aldehyde.[12]

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Biological Evaluation: A Hypothetical Screening Cascade

Given the dual nature of the scaffold, a comprehensive screening strategy would be employed to elucidate the primary biological activity of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This would likely involve parallel screening for kinase inhibition and CNS activity.

G cluster_kinase Kinase Inhibition Pathway cluster_cns CNS Activity Pathway start 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine kinase_panel Broad Kinase Panel Screen start->kinase_panel receptor_binding Receptor Binding Panel (Serotonin, Dopamine, GABA) start->receptor_binding p38_assay p38 MAP Kinase Assay (IC50) kinase_panel->p38_assay Hit Identification cell_assay Cell-based TNF-α Release Assay p38_assay->cell_assay Confirmation of Cellular Activity in_vivo_inflammation In Vivo Model (e.g., Rat Adjuvant Arthritis) cell_assay->in_vivo_inflammation Efficacy Testing epm Elevated Plus Maze (Anxiolytic) receptor_binding->epm Anxiolytic Hypothesis fst Forced Swim Test (Antidepressant) receptor_binding->fst Antidepressant Hypothesis locomotor Locomotor Activity (Sedation) epm->locomotor fst->locomotor

Caption: A plausible dual-pathway biological screening cascade.

In Vitro Assays
  • Kinase Inhibition Screening: The compound would first be screened against a panel of protein kinases to identify potential targets. Based on the pyrazole scaffold, a "hit" against p38 MAP kinase would be of particular interest.[13] A subsequent dose-response assay would determine the IC50 value, quantifying its potency.

  • Cell-Based Assays: To confirm cellular activity, a lipopolysaccharide (LPS)-stimulated TNF-α production assay in human peripheral blood mononuclear cells (PBMCs) or a similar cell line would be conducted. Inhibition of TNF-α release would provide evidence of target engagement in a cellular context.[13]

  • CNS Receptor Binding Assays: The compound would be tested for its affinity to a panel of CNS receptors, particularly serotonin (e.g., 5-HT1A), dopamine, and GABA receptors, which are common targets for piperazine derivatives.[7][8]

In Vivo Models
  • Anti-Inflammatory Models: If potent p38 MAP kinase inhibition is observed, the compound would be advanced to in vivo models of inflammation, such as the rat adjuvant-induced arthritis model, to assess its efficacy in a disease-relevant setting.[13]

  • Behavioral Models for CNS Activity: If significant CNS receptor binding is identified, the compound would be evaluated in rodent behavioral models.

    • Elevated Plus Maze (EPM) and Light-Dark Box Test: These are standard assays to evaluate anxiolytic-like activity.[7]

    • Forced Swim Test (FST) and Tail Suspension Test (TST): These models are used to screen for antidepressant-like effects.[8]

    • Open Field Test: This assay assesses general locomotor activity to rule out sedative or stimulant effects that could confound the results of the EPM and FST.[7]

Postulated Mechanism of Action

Based on the proposed screening cascade, two primary mechanisms of action can be hypothesized for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

As a p38 MAP Kinase Inhibitor

Many pyrazole-based inhibitors function as Type II inhibitors, binding to the DFG-out (inactive) conformation of the p38 kinase.[3] This allosteric inhibition stabilizes a conformation of the kinase that is incompatible with ATP binding, thereby preventing the phosphorylation of downstream targets like MAPKAPK2 and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Extracellular Stress Extracellular Stress p38 MAP Kinase p38 MAP Kinase Extracellular Stress->p38 MAP Kinase Activates MAPKAPK2 MAPKAPK2 p38 MAP Kinase->MAPKAPK2 Phosphorylates TNF-α / IL-1β Production TNF-α / IL-1β Production MAPKAPK2->TNF-α / IL-1β Production Promotes Inflammation Inflammation TNF-α / IL-1β Production->Inflammation Inhibitor 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Inhibitor->p38 MAP Kinase Inhibits (DFG-out binding)

Caption: Hypothetical mechanism of action via p38 MAP kinase inhibition.

As a CNS Modulator

Alternatively, the compound could exhibit anxiolytic or antidepressant effects, likely through interaction with the serotonergic system. Many piperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[1][7] Activation of these presynaptic autoreceptors would reduce serotonin release, while activation of postsynaptic receptors in regions like the hippocampus and cortex would mediate the therapeutic effects.

Conclusion

While the specific historical discovery of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is not prominently documented, its molecular architecture strongly suggests a rational design based on the well-established pharmacological profiles of its pyrazole and piperazine components. The proposed synthetic route via Vilsmeier-Haack formylation and reductive amination is efficient and scalable. The hypothetical biological evaluation cascade points toward two primary, plausible therapeutic applications: as a p38 MAP kinase inhibitor for inflammatory diseases or as a CNS-active agent for anxiety or depression. This technical guide provides a comprehensive, scientifically grounded framework for understanding the discovery and potential development of this and similar heterocyclic compounds.

References

  • Tong, L. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University. Available at: [Link]

  • Pargellis, C. et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(24), 5297-5309. Available at: [Link]

  • Fajemiroye, J. O. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 598-613. Available at: [Link]

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  • Regan, J. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available at: [Link]

  • BioWorld. (1999). p38 MAP kinase inhibitors described by Roche for inflammatory disorders. BioWorld Science. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic sequence commencing with the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. Subsequent reductive amination with piperazine affords the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical experimental considerations to ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrazole-Piperazine Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore. When coupled with a piperazine moiety, the resulting pyrazole-piperazine conjugate often exhibits favorable pharmacokinetic properties and can be tailored to interact with a wide array of biological targets.[3][4] These scaffolds are prevalent in compounds developed for oncology, neurodegenerative disorders, and infectious diseases, underscoring the importance of efficient and reliable synthetic routes to novel derivatives like 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.[5]

The synthetic strategy outlined in this application note is a classic and highly effective approach that leverages two fundamental transformations in organic chemistry: the Vilsmeier-Haack reaction for aldehyde synthesis and reductive amination for carbon-nitrogen bond formation.

Synthetic Strategy Overview

The synthesis of the target compound, identified by CAS number 1001757-60-3, is achieved through a two-step process.[6][7] The first step involves the regioselective formylation of 1,5-dimethyl-1H-pyrazole at the C4 position to generate 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The second step is the coupling of this aldehyde with piperazine via reductive amination.

G A 1,5-Dimethyl-1H-pyrazole C 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde A->C Step 1: Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) F 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine C->F Step 2: Coupling D Piperazine E Reductive Amination (e.g., NaBH(OAc)3)

Caption: Two-step synthesis of the target molecule.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
1,5-Dimethyl-1H-pyrazole≥97%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Piperazine≥99%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
BrineACS GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Principle: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] In this step, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloroiminium ion). This reagent then attacks the electron-rich 4-position of the 1,5-dimethyl-1H-pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10]

G A 1,5-Dimethyl-1H-pyrazole C Iminium Salt Intermediate A->C Electrophilic Attack B Vilsmeier Reagent E 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde C->E Workup D Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Protocol:

  • Vilsmeier Reagent Formation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel to the cooled DMF. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.

Step 2: Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds.[11] This reaction proceeds in two stages: the initial reaction between the aldehyde (1,5-dimethyl-1H-pyrazole-4-carbaldehyde) and the primary amine of piperazine to form an iminium ion intermediate, followed by the in-situ reduction of this intermediate by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[12] NaBH(OAc)₃ is the preferred reagent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could be detrimental to acid-sensitive functional groups.

G A 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde C Iminium Ion Formation A->C B Piperazine B->C F 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine C->F Reduction D NaBH(OAc)3 E Reduction

Caption: Reductive amination workflow.

Protocol:

  • Reaction Setup: To a round-bottom flask, add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and piperazine (1.2 equivalents).

  • Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine/iminium ion.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small percentage (e.g., 1%) of triethylamine or ammonium hydroxide to prevent the product from streaking on the column. The final product, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, is typically an oil or a low-melting solid.[6]

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Analysis Expected Results for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
¹H NMR Resonances corresponding to the pyrazole methyl groups, the pyrazole C-H proton, the methylene bridge protons, and the piperazine protons.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₈N₄, MW: 194.28 g/mol ).[6]
Purity (HPLC/LC-MS) ≥95%

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Handle with care in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Handle under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this valuable building block in high purity for further applications in drug discovery and development. The principles of the Vilsmeier-Haack reaction and reductive amination are fundamental to organic synthesis, and their successful application in this context demonstrates their utility in constructing complex heterocyclic molecules.

References

  • INEOS OPEN. (n.d.). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes.
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  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
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  • ResearchGate. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • Smolecule. (2023, August 15). Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry, 82(21), 11295-11303.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Moldb. (n.d.). 1-((1,5-Dimethyl-1h-pyrazol-4-yl)methyl)piperazine.
  • PMC. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde.
  • PMC. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure.
  • PubChemLite. (n.d.). 1-[(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]piperazine.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemScene. (n.d.). 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine.
  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PMC. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Alfa Chemistry. (n.d.). CAS 1001757-59-0 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine.
  • Hit2Lead. (n.d.). 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

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Application

Application Notes and Protocols for the Purification of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Abstract This document provides a comprehensive guide to the purification of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a key heterocyclic building block in contemporary drug discovery and development.[1] The in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a key heterocyclic building block in contemporary drug discovery and development.[1] The inherent basicity and polarity of this diamine scaffold present unique challenges and opportunities for purification. We will detail three primary methodologies: liquid-liquid acid-base extraction, optimized flash column chromatography, and recrystallization via salt formation. The protocols are designed to be robust and scalable, enabling researchers to achieve high purity levels (>98%) essential for downstream applications. The causality behind experimental choices is explained to empower scientists to adapt these methods to similar molecules.

Introduction and Impurity Profile

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a versatile intermediate characterized by a substituted pyrazole ring linked via a methylene bridge to a piperazine moiety. This structure is of significant interest in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The presence of two basic nitrogen atoms in the piperazine ring dictates much of its chemical behavior and is the cornerstone of the purification strategies discussed herein.

High purity is paramount, as even minor impurities can confound biological assays, interfere with subsequent synthetic steps, or introduce toxicity. A typical synthesis, such as the reductive amination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine or alkylation of piperazine with a 4-(halomethyl)pyrazole derivative, can introduce a predictable set of impurities.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
CAS Number 1001757-60-3[1][2]
Molecular Formula C₁₀H₁₈N₄[1]
Molecular Weight 194.28 g/mol [1]
Appearance Typically an off-white to yellow solid or oil
Key Features Contains a tertiary amine and a secondary amine within the piperazine ring, making it a di-basic, polar molecule.

Table 2: Common Process-Related Impurities

ImpurityStructureRationale for Presence
Piperazine Piperazine StructureExcess reagent from the coupling reaction.
1,5-dimethyl-1H-pyrazole-4-carbaldehyde Pyrazole AldehydeUnreacted starting material from reductive amination.
1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Bis-substituted piperazineOver-alkylation of piperazine, where both nitrogen atoms have reacted.[3]

Purification Methodologies: Principles and Protocols

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. We present three complementary methods.

Method 1: Di-Basic Amine Extraction (Acid-Base Liquid-Liquid Extraction)

Expertise & Experience: This is the most effective initial clean-up strategy. It leverages the significant pKa difference between the basic piperazine nitrogens and neutral or acidic impurities. The target molecule can be selectively transferred into an aqueous phase by protonation, leaving non-basic organic impurities behind.

Trustworthiness: This self-validating protocol ensures that only compounds with sufficient basicity are carried through the process. The final product is isolated by reversing the protonation, providing a high degree of purification from non-amine contaminants.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture (1.0 eq) in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10-20 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous Hydrochloric Acid (HCl) (3 x 10 volumes). The target compound will form a water-soluble dihydrochloride salt and move into the aqueous phase.

    • Causality: The low pH ensures full protonation of both piperazine nitrogens, maximizing aqueous solubility.

  • Organic Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent (1 x 10 volumes) to remove any remaining neutral impurities that may have been carried over.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M aqueous Sodium Hydroxide (NaOH) or a saturated solution of Potassium Carbonate (K₂CO₃) with vigorous stirring until the pH is >12. This deprotonates the salt, regenerating the free-base which is less soluble in water.

  • Back-Extraction: Extract the free-base product from the basified aqueous layer with DCM (3 x 10 volumes).

  • Final Wash & Dry: Combine the organic extracts, wash with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Diagram 1: Acid-Base Extraction Workflow

cluster_org Organic Phase (DCM/EtOAc) cluster_aq Aqueous Phase crude Crude Product (Target + Neutral Impurities) neutral Neutral Impurities crude->neutral  Retained in Organic   salt Target Compound (as Hydrochloride Salt) crude->salt  Extract with 1M HCl   freebase Purified Free Base salt->freebase  Basify (NaOH, pH >12)   final Final Product (Dried & Concentrated) freebase->final  Extract with DCM  

Caption: Workflow for purification via acid-base extraction.

Method 2: Flash Column Chromatography

Expertise & Experience: While extraction removes non-basic impurities, chromatography is required to separate the target molecule from structurally similar basic impurities like unreacted piperazine or the bis-alkylated product. The key challenge with basic amines on standard silica gel is the strong interaction with acidic silanol (Si-OH) groups, leading to severe peak tailing and poor separation.[4]

Trustworthiness: The protocol's validity is established by careful selection of the stationary and mobile phases to create an inert environment for the amine. Purity is confirmed by thin-layer chromatography (TLC) analysis of the collected fractions.

Protocol Options:

A. Deactivated Silica Gel (Recommended for general use)

  • Principle: A small amount of a competing base is added to the mobile phase to saturate the acidic sites on the silica, allowing the target amine to elute symmetrically.[4][5]

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane (DCM). Crucially, add 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide to the entire mobile phase.

  • Procedure:

    • Prepare the column by packing a slurry of silica in the starting eluent (DCM + 1% TEA).

    • Adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Load the dried sample onto the top of the column.

    • Elute with the gradient, collecting fractions.

    • Monitor fractions by TLC (e.g., using 90:10:1 DCM/MeOH/NH₄OH as the developing solvent).

    • Combine pure fractions and remove the solvent and TEA under reduced pressure.

B. Amine-Functionalized Silica Gel (Superior Performance)

  • Principle: Using a stationary phase where the surface is bonded with amino groups (Si-NH₂) provides a basic, less interactive surface, ideal for purifying basic compounds without mobile phase modifiers.[4][6]

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: A gradient of Hexane to Ethyl Acetate, or for more polar compounds, DCM to Methanol. No TEA is required.

  • Procedure: Follow the standard procedure for flash chromatography. This method often yields sharper peaks and better resolution.

Table 3: Comparison of Chromatography Conditions

ParameterDeactivated SilicaAmine-Functionalized SilicaRationale
Stationary Phase Standard Silica GelSi-NH₂ Bonded SilicaSi-NH₂ provides a chemically basic surface, preventing ionic interaction with the analyte.[6]
Mobile Phase DCM/MeOH + 1% TEA Hexane/EtOAc or DCM/MeOHTEA acts as a competitive base to block acidic silanol sites on standard silica.[4]
Resolution Good to ExcellentExcellentReduced peak tailing on amine silica often leads to superior separation.
Cost LowerHigherAmine-functionalized media is a specialty sorbent.

Diagram 2: Column Chromatography Workflow

start Crude Product from Extraction or Synthesis dry_load Dry Load onto Silica Gel start->dry_load elute Elute with Gradient (e.g., DCM -> DCM/MeOH) dry_load->elute pack Pack Column (Silica + Eluent + TEA or Amine-Silica) pack->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap final Purified Product evap->final

Caption: General workflow for flash column chromatography.

Method 3: Recrystallization via Salt Formation

Expertise & Experience: Recrystallization is a powerful technique for achieving very high purity, especially for removing trace impurities from a product that is already substantially pure. The free base of the target compound may be an oil or difficult to crystallize. Converting it to a crystalline salt, such as a hydrochloride or acetate, often dramatically improves the ease and efficiency of recrystallization.[7][8]

Trustworthiness: The formation of a well-defined crystal lattice is a highly selective process. The purity of the resulting crystalline material can be readily verified by sharp melting point analysis and analytical techniques like HPLC and NMR.

Protocol (for Hydrochloride Salt Recrystallization):

  • Salt Formation: Dissolve the purified free base (from chromatography or extraction) in a minimal amount of a suitable solvent like Isopropanol (IPA) or Ethanol.[5]

  • Slowly add a stoichiometric amount (2.0 equivalents) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring.

  • Crystallization: The dihydrochloride salt will typically precipitate. If not, the solution can be stirred at room temperature, cooled in an ice bath, or have a co-solvent (like diethyl ether or hexane) added slowly to induce precipitation.

    • Causality: The salt has significantly different solubility properties than the free base. It is often highly soluble in polar protic solvents when hot but much less soluble when cold.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold IPA followed by a cold, non-polar solvent like diethyl ether to remove any residual mother liquor.

  • Drying: Dry the purified salt under high vacuum to remove all traces of solvent.

Purity Assessment

Regardless of the method used, the final purity must be rigorously assessed.

  • ¹H and ¹³C NMR: Confirms the chemical structure and provides evidence for the absence of structurally related impurities.

  • LC-MS: Confirms the molecular weight and provides a quantitative purity assessment via UV detection (e.g., HPLC).

  • Elemental Analysis (CHN): For crystalline salts, this provides a definitive measure of purity and confirms the correct salt stoichiometry.

Recommended Overall Strategy

For achieving the highest purity, a multi-step approach is recommended.

Diagram 3: High-Purity Purification Strategy

start Crude Synthetic Product extraction Step 1: Acid-Base Extraction (Removes non-basic impurities) start->extraction Major Bulk Purification chromatography Step 2: Column Chromatography (Removes basic impurities) extraction->chromatography Separation of Analogs recrystallization Step 3: Salt Formation & Recrystallization (Achieves highest purity) chromatography->recrystallization Final Polishing final Final Product (>99% Purity) (Analyzed by NMR, LC-MS, CHN) recrystallization->final

Caption: Recommended multi-step purification workflow.

References

  • Patents, G. (n.d.). Purification of piperazine.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from ResearchGate. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from r/chemistry. [Link]

  • Patents, G. (n.d.). Method for purifying pyrazoles.
  • Patents, G. (n.d.). Process for the purification of pyrazoles.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from r/chemistry. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from White Rose eTheses Online. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • Patents, G. (n.d.). Preparation of n-substituted piperazines.
  • Patents, G. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from IJPSR. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from UFDC. [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from TSI Journals. [Link]

  • ResearchGate. (2025, August 7). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from ResearchGate. [Link]

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Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Abstract This document provides a detailed guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. As a heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. As a heterocyclic building block, this compound holds potential significance in medicinal chemistry and drug discovery, where precise characterization is paramount for ensuring the validity and reproducibility of subsequent research.[1][2][3] We present an integrated strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section explains the rationale behind the chosen technique and provides detailed, field-proven protocols designed for immediate application in a research or quality control setting.

Introduction and Compound Profile

Nitrogen-containing heterocyclic compounds, such as those containing pyrazole and piperazine moieties, are foundational scaffolds in the development of new therapeutic agents.[1][2][3][4] The title compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, combines the structural features of a substituted pyrazole with a piperazine ring, making it a valuable synthon. Rigorous characterization is the non-negotiable first step in the development pipeline, ensuring that the material's identity, structure, and purity are confirmed before its use in further synthesis or biological screening.

Compound Details:

Property Value
IUPAC Name 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
CAS Number 1001757-60-3[5]
Molecular Formula C₁₀H₁₈N₄[5]
Molecular Weight 194.28 g/mol [5]

| Structure | Chemical structure of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine |

Integrated Analytical Workflow

A single analytical technique is insufficient for complete characterization. We employ an orthogonal, multi-technique approach to build a comprehensive and self-validating data package. NMR spectroscopy serves as the primary tool for structural elucidation, MS confirms the molecular weight and elemental composition, HPLC assesses purity, and Elemental Analysis provides fundamental confirmation of the atomic ratios.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Methodologies cluster_2 Data & Confirmation cluster_3 Final Report Sample Test Sample C₁₀H₁₈N₄ NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS HPLC HPLC (Purity Assay) Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Structure Structural Confirmation NMR->Structure Identity Identity & MW Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Composition Compositional Verification EA->Composition Report Certificate of Analysis (CoA) Structure->Report Identity->Report Purity->Report Composition->Report

Figure 1: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For this specific compound, ¹H and ¹³C NMR will confirm the presence and connectivity of all key structural motifs: the two distinct methyl groups on the pyrazole ring, the pyrazole aromatic proton, the methylene bridge, and the two types of methylene groups on the piperazine ring. Advanced 2D NMR experiments (HSQC/HMBC) are used to definitively assign correlations and confirm the link between the pyrazole and piperazine fragments.[6][7]

Protocol 3.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often a good starting point for non-polar to moderately polar compounds.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies.

    • Temperature: Set to a stable temperature, typically 298 K (25 °C).

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard pulse program (e.g., 'zg30'). Use 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a proton-decoupled pulse program (e.g., 'zgpg30'). A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Expected NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm. These are estimates based on known data for pyrazole and piperazine derivatives.[6][8]

AssignmentPredicted ¹H NMR (CDCl₃)Predicted ¹³C NMR (CDCl₃)Key Correlations (HMBC)
Pyrazole-H3 ~7.3-7.5 s, 1H~135-140H3 → C4, C5
Piperazine-NH ~1.8-2.2 br s, 1HN/ANH → Piperazine-C
Pyrazole-N-CH₃ ~3.7-3.9 s, 3H~35-40N-CH₃ → C5, N-CH₃ → N-C
Pyrazole-C-CH₃ ~2.2-2.4 s, 3H~10-15C-CH₃ → C4, C5
Bridge-CH₂ ~3.4-3.6 s, 2H~50-55Bridge-CH₂ → C4 (Pyrazole), Piperazine-C
Piperazine-CH₂ (N-sub) ~2.4-2.6 t, 4H~53-58Bridge-CH₂ → Piperazine-C
Piperazine-CH₂ (NH) ~2.8-3.0 t, 4H~45-50NH → Piperazine-C
Pyrazole-C5 N/A~145-150C-CH₃ → C5, N-CH₃ → C5
Pyrazole-C4 N/A~110-115H3 → C4, Bridge-CH₂ → C4
Pyrazole-C3 N/A~135-140H3 → C3

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and, by extension, the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the confident determination of the elemental composition.[9][10] Furthermore, tandem MS (MS/MS) reveals characteristic fragmentation patterns that act as a structural fingerprint, corroborating the connectivity established by NMR.[9][11]

Protocol 4.1: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Infusion: Introduce the sample directly via a syringe pump or through an LC system.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass for C₁₀H₁₉N₄⁺. The mass error should be less than 5 ppm.[9]

Expected MS Data
Ion SpeciesTheoretical m/zExpected HRMS m/z
[M+H]⁺195.1604195.1604 ± 0.0010
Protocol 4.2: Tandem MS (MS/MS) for Fragmentation Analysis
  • Instrument Setup: Using a triple quadrupole or ion trap mass spectrometer, isolate the [M+H]⁺ precursor ion (m/z 195.2).

  • Fragmentation: Subject the isolated ion to Collision-Induced Dissociation (CID) with argon or nitrogen gas.

  • Data Acquisition: Acquire the product ion spectrum.

  • Analysis: Interpret the fragmentation pattern. For piperazine derivatives, characteristic losses and fragment ions arise from the cleavage of the piperazine ring or the bonds connecting substituents to the ring.[11][12]

Fragmentation_Pathway Parent [M+H]⁺ m/z 195.2 Frag1 Pyrazole-CH₂⁺ m/z 123.1 Parent->Frag1 Cleavage of piperazine N-C bond Frag2 Piperazine-CH₂⁺ m/z 99.1 Parent->Frag2 Cleavage of pyrazole C-C bond Frag4 Dimethylpyrazole Cation m/z 110.1 Parent->Frag4 Cleavage of bridge C-N bond Frag3 Piperazine Ring Fragment m/z 70.1 Frag2->Frag3 Loss of CH₂NH

Figure 2: Plausible MS/MS fragmentation pathway for the protonated molecule.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reversed-phase method is typically suitable for a molecule with this polarity.[13] By developing a robust method, we can separate the main compound from any potential starting materials, by-products, or degradation products, allowing for accurate quantification of purity, typically by peak area percentage.

Protocol 5.1: RP-HPLC Purity Assay
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the pyrazole chromophore absorbs (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The purity should typically be ≥98% for research-grade material.[5]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FA
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 30 °C

Elemental Analysis

Expertise & Rationale: Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique serves as an essential orthogonal check on the molecular formula determined by HRMS. The experimentally determined percentages must agree with the theoretical values within a narrow margin (typically ±0.4%).

Protocol 6.1: CHN Analysis
  • Sample Preparation: Provide 2-3 mg of the dried, pure compound in a tin capsule. The sample must be thoroughly dried to remove residual solvents, which would alter the measured percentages.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: Compare the experimental weight percentages with the theoretical values calculated from the molecular formula C₁₀H₁₈N₄.

ElementTheoretical %Acceptable Experimental Range
Carbon (C) 61.82 %61.42 % - 62.22 %
Hydrogen (H) 9.34 %8.94 % - 9.74 %
Nitrogen (N) 28.84 %28.44 % - 29.24 %

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. By following the detailed protocols outlined in this application note, researchers can confidently verify the structure, identity, purity, and elemental composition of their material. This rigorous analytical data package is essential for ensuring the quality and integrity of research and development in the pharmaceutical sciences.

References

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
  • Crea, F., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Crea, F., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Arslan, Z., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
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  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. HELIX Chromatography.
  • Analytical CHEMISTRY. A simple and sensitive method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drug samples by Gas Chromatography. Analytical CHEMISTRY.
  • Schmidt, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH).
  • A. K. Mohammed, et al. (2024). A Review on Analytical Methods for Piperazine Determination.
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  • ChemScene. 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. ChemScene.
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  • KTU ePubl. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
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  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
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  • Asija, S., & Asija, S. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health (NIH).
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Application

Application Note: Structural Elucidation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine using 1D and 2D NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. This guide emphasizes the causality behind experimental choices and provides a framework for the unambiguous structural verification of the title compound and related analogues.

Introduction: The Structural Challenge and the NMR Solution

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a heterocyclic compound featuring a substituted pyrazole ring linked to a piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] Unambiguous structural confirmation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized compounds.

NMR spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note will detail the systematic application of a suite of NMR experiments to confirm the constitution of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

The piperazine ring is known to undergo rapid chair-to-chair interconversion at room temperature, which can lead to broadened signals in the NMR spectrum.[5][6] The protocols outlined below are designed to provide high-quality spectra that allow for clear signal assignment despite these dynamic processes.

Predicted NMR Data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

While experimental data for the title compound is not publicly available, we can predict the approximate chemical shifts based on known values for pyrazole and piperazine derivatives.[7][8][9][10] These predicted values serve as a guide for spectral analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-3 (pyrazole)~7.3 - 7.5s1H
-CH₂- (linker)~3.4 - 3.6s2H
N-CH₃ (pyrazole)~3.7 - 3.9s3H
C-CH₃ (pyrazole)~2.2 - 2.4s3H
Piperazine N-H~1.5 - 2.5 (broad)s1H
Piperazine CH₂ (positions 2', 6')~2.8 - 3.0t4H
Piperazine CH₂ (positions 3', 5')~2.4 - 2.6t4H

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

CarbonPredicted Chemical Shift (ppm)
C-5 (pyrazole)~148 - 150
C-3 (pyrazole)~138 - 140
C-4 (pyrazole)~115 - 117
-CH₂- (linker)~50 - 55
N-CH₃ (pyrazole)~35 - 37
C-CH₃ (pyrazole)~10 - 12
Piperazine C (positions 2', 6')~53 - 55
Piperazine C (positions 3', 5')~45 - 47

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. The following protocol ensures the preparation of a high-quality sample for analysis.

Materials:

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[11][12]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton plug

  • Vortex mixer

Protocol:

  • Weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ with TMS to the vial.[13]

  • Vortex the mixture until the solid is completely dissolved.

  • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into the NMR tube.

  • Ensure the sample height in the NMR tube is at least 4 cm for proper shimming.

  • Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample in CDCl3 Lock Lock and Shim Prep->Lock H1 ¹H NMR Acquisition Lock->H1 C13 ¹³C{¹H} NMR Acquisition H1->C13 COSY gCOSY Acquisition C13->COSY HSQC gHSQC Acquisition COSY->HSQC Proc Process Spectra (FT, Phasing, Baseline Correction) HSQC->Proc Assign Assign Signals Proc->Assign Verify Verify Structure Assign->Verify

Caption: NMR experimental workflow from sample preparation to structural verification.

¹H NMR Acquisition Protocol:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

¹³C{¹H} NMR Acquisition Protocol:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

2D gCOSY (gradient-selected Correlation Spectroscopy) Acquisition Protocol:

  • Purpose: To identify proton-proton spin coupling networks, revealing which protons are adjacent to each other.[14][15]

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (F2 and F1): Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) Acquisition Protocol:

  • Purpose: To correlate protons with their directly attached carbons.[14][15]

  • Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): 160-180 ppm, centered to cover the expected carbon chemical shift range.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

Data Processing and Interpretation

Data processing can be performed using standard NMR software such as Mnova, TopSpin, or similar packages.[16][17][18][19][20]

Processing Steps:

  • Fourier Transform (FT): Apply an exponential window function to the FID followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Interpretation Logic:

G H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) Structure Final Structure Confirmation H1->Structure Proton Environments C13 ¹³C NMR (Number of Signals, Chemical Shift) C13->Structure Carbon Skeleton COSY COSY (¹H-¹H Connectivity) COSY->Structure Proton Coupling Networks HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Structure Direct C-H Bonds

Caption: Logical flow for structure elucidation using multiple NMR experiments.

  • ¹H NMR Analysis: The ¹H NMR spectrum will provide the initial overview of the proton environments. The predicted singlet for the pyrazole H-3 proton and the two methyl singlets are key diagnostic signals. The piperazine protons are expected to appear as two triplets due to coupling between adjacent methylene groups. The broad singlet for the N-H proton is also characteristic.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons of the pyrazole ring, the aliphatic carbons of the piperazine ring and the methyl groups, and the linker methylene carbon.

  • COSY Analysis: The COSY spectrum is crucial for confirming the connectivity within the piperazine ring. A cross-peak between the two piperazine triplets will confirm their adjacent relationship. The absence of other cross-peaks will confirm the isolated nature of the pyrazole protons and the methyl groups.

  • HSQC Analysis: The HSQC spectrum will definitively link each proton to its directly attached carbon. For example, the singlet at ~7.4 ppm will show a correlation to the pyrazole C-3 carbon at ~139 ppm. The methyl proton singlets will correlate to their respective methyl carbons. This experiment is instrumental in the unambiguous assignment of all protonated carbons.[21]

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. The protocols and interpretation strategies outlined in this application note offer a systematic approach to confirming the identity and purity of this and related heterocyclic compounds, which is an essential step in chemical synthesis and drug development. The use of complementary NMR experiments provides a self-validating system for structural assignment, ensuring a high degree of confidence in the final result.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41249-41261. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Yılmaz, F., & Çıkrıkçı, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 491-501. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Elguero, J., Jagerovic, N., & Alkorta, I. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(2), 97-107. [Link]

  • ResearchGate. (2008). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

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  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Link]

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  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

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  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

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  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

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  • PubChem. (n.d.). 1-[(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]piperazine. [Link]

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Method

Application Note: Mass Spectrometric Characterization of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Introduction 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both pyrazole and piperazine scaffolds in bioact...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both pyrazole and piperazine scaffolds in bioactive molecules.[1][2] The pyrazole ring is a common feature in a variety of pharmaceuticals, while the piperazine moiety is a widely used building block in drug design.[3][4] Accurate and reliable analytical methods for the characterization of such molecules are paramount for ensuring identity, purity, and for metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the determination of molecular weight and structural elucidation through fragmentation analysis.[5]

This application note provides a detailed protocol for the mass spectrometric analysis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine using electrospray ionization (ESI) and outlines a proposed fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related structures.[6][7]

Molecular Structure and Properties

  • Compound Name: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

  • CAS Number: 1001757-60-3

  • Molecular Formula: C₁₀H₁₈N₄

  • Molecular Weight: 194.28 g/mol

  • Monoisotopic Mass: 194.15315 g/mol

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a standard liquid chromatography system coupled to a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.

Materials and Reagents
  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

Sample Preparation
  • Prepare a stock solution of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute the working solution as needed to achieve an appropriate concentration for injection (e.g., 100-1000 ng/mL), depending on instrument sensitivity.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode. ESI is chosen for its ability to softly ionize polar and thermally labile molecules, which is characteristic of the target compound.[8]

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (Nitrogen): 30-40 psi

  • Drying Gas (Nitrogen) Flow: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Scan Range (Full Scan MS¹): m/z 50-300

  • Product Ion Scan (MS²):

    • Precursor Ion: [M+H]⁺ (m/z 195.16)

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: A ramp of 10-40 eV should be applied to observe a range of fragment ions. The optimal collision energy should be determined empirically.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock 1 mg/mL Stock Solution in MeOH working 10 µg/mL Working Solution stock->working final Final Dilution for Injection working->final lc Reversed-Phase LC Separation final->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Full Scan MS¹ (m/z 50-300) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Scan MS² cid->ms2 identification Identify [M+H]⁺ ms2->identification fragmentation Analyze Fragmentation Pattern identification->fragmentation elucidation Structural Elucidation fragmentation->elucidation

Caption: Experimental workflow for the LC-MS/MS analysis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Expected Results and Discussion

Full Scan Mass Spectrum (MS¹)

In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

Ion SpeciesTheoretical m/z
[M+H]⁺195.1604
[M+Na]⁺217.1423
[M+K]⁺233.1163

The high proton affinity of the nitrogen atoms in both the pyrazole and piperazine rings makes protonation highly favorable. The presence of sodium and potassium adducts is also possible, depending on the purity of the solvents and glassware.

Tandem Mass Spectrum (MS²) and Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 195.16) is expected to yield a series of characteristic fragment ions. The fragmentation pathway is dictated by the relative stabilities of the resulting ions and neutral losses. The primary sites of fragmentation are anticipated to be the bonds of the piperazine ring and the methylene bridge connecting the two heterocyclic systems.

Based on the known fragmentation of piperazine and pyrazole derivatives, the following fragmentation pathway is proposed:

fragmentation_pathway cluster_main cluster_frags parent [M+H]⁺ m/z 195.16 frag1 m/z 111.09 parent->frag1 -C₅H₁₀N₂ (piperazine) frag2 m/z 97.08 parent->frag2 -C₅H₈N₂ (dimethylpyrazole) frag3 m/z 85.10 parent->frag3 -C₆H₈N₂ (dimethylpyrazole-CH₂) frag4 m/z 70.07 frag3->frag4 -CH₃

Caption: Proposed major fragmentation pathways for protonated 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Interpretation of the Fragmentation Pathway:

  • Formation of m/z 111.09: This prominent fragment likely corresponds to the [1,5-dimethyl-1H-pyrazol-4-yl)methyl]⁺ cation. This would result from the cleavage of the C-N bond between the methylene bridge and the piperazine ring, with the charge being retained on the more stable, resonance-delocalized pyrazole fragment. The neutral loss would be piperazine (C₄H₁₀N₂).

  • Formation of m/z 97.08: This fragment is proposed to be the protonated piperazine ring with the attached methylene group, [CH₂-piperazine+H]⁺, resulting from the cleavage of the bond between the methylene bridge and the pyrazole ring.

  • Formation of m/z 85.10: This ion likely arises from the cleavage of the bond between the pyrazole ring and the methylene bridge, leading to the formation of the protonated piperazine cation, [piperazine+H]⁺. This is a common fragmentation pathway for N-substituted piperazines.

  • Formation of m/z 70.07: Further fragmentation of the m/z 85.10 ion through the loss of a methyl radical (•CH₃) could lead to this ion. The fragmentation of the piperazine ring itself can also produce ions at m/z 70.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the identification and structural characterization of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. The use of electrospray ionization in positive mode reliably generates the protonated molecular ion. Subsequent tandem mass spectrometry experiments produce a characteristic fragmentation pattern that can be used for unambiguous identification and for quantitative studies in complex matrices. The proposed fragmentation pathway, dominated by cleavages around the central methylene bridge and within the piperazine ring, offers a logical framework for the interpretation of the resulting mass spectra. This application note serves as a valuable resource for researchers in pharmaceutical analysis, drug metabolism, and synthetic chemistry.

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  • Badithapuram, S., et al. (2023). Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies. ChemistrySelect, 8(11). Retrieved from [Link]

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Application

Application Note: A Framework for the In Vitro Pharmacological Profiling of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Introduction: The Pyrazole-Piperazine Scaffold in Modern Drug Discovery The conjugate structure of pyrazole and piperazine rings represents a privileged scaffold in medicinal chemistry. Molecules incorporating this frame...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole-Piperazine Scaffold in Modern Drug Discovery

The conjugate structure of pyrazole and piperazine rings represents a privileged scaffold in medicinal chemistry. Molecules incorporating this framework have demonstrated a wide range of biological activities, from potent and selective kinase inhibition in oncology to modulation of key receptors in the central nervous system.[1][2][3] For instance, derivatives of this class have been successfully developed as inhibitors of the Phosphatidylinositol-3-Kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers.[1][2][4]

This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds based on this scaffold, using 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (herein designated PZ-39 for clarity) as a representative molecule. We will proceed logically from foundational cytotoxicity assessments to detailed mechanistic and functional assays, focusing on the PI3K/Akt signaling pathway as a probable target, a hypothesis grounded in the extensive literature on related chemical structures.

This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule inhibitors. The protocols herein are designed to be self-validating, providing a robust starting point for comprehensive pharmacological profiling.

Part 1: Foundational Analysis - Assessing Cellular Viability and Proliferation

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This allows for the calculation of key quantitative metrics, such as the half-maximal inhibitory concentration (IC₅₀), which dictates the concentration range for all subsequent mechanistic experiments.

Principle of the Assay

Cell proliferation assays, such as the MTT or WST-1 assays, are colorimetric methods used to assess cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[5]

Experimental Protocol: Cell Viability via WST-1 Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, U87MG glioblastoma) to ~80% confluency.[5][6]

    • Trypsinize, count, and resuspend cells in a complete growth medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of PZ-39 in DMSO.

    • Perform a serial dilution of PZ-39 in a complete growth medium to create 2X working concentrations (e.g., ranging from 200 µM to 1 nM).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically ≤0.5%).

    • Incubate for 48-72 hours.

  • Quantification:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protecting the plate from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability (%) against the log-transformed concentration of PZ-39.

    • Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.

Data Presentation: Representative IC₅₀ Values
Cell LineCancer TypeDoubling Time (Approx.)Hypothetical PZ-39 IC₅₀ (µM)
A549 Non-Small Cell Lung Cancer22 hours8.5
MCF-7 Breast Adenocarcinoma (ER+)30 hours12.2
U87MG Glioblastoma34 hours5.1
PC-3 Prostate Cancer28 hours9.8

Part 2: Mechanistic Elucidation - Interrogating the PI3K/Akt Signaling Pathway

Based on the established activity of the pyrazole-piperazine scaffold, a primary hypothesis is the inhibition of the PI3K/Akt/mTOR pathway.[2][4] Western blotting is the gold-standard technique to probe this hypothesis by measuring the phosphorylation status of key downstream effectors. A reduction in the phosphorylated form of a protein, such as Akt, upon treatment with PZ-39 would provide strong evidence of target engagement.

Experimental Workflow: Pathway Analysis

G D D E E D->E G G H H G->H

Protocol: Western Blot for Phospho-Akt (Ser473)
  • Cell Lysis and Protein Quantification:

    • Following treatment as outlined in the workflow, wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a 10% polyacrylamide gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Phospho-Akt (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To analyze total Akt and a loading control (e.g., GAPDH), strip the membrane and re-probe with the respective primary antibodies.

Rationale and Expected Outcome

A successful experiment will show a dose-dependent decrease in the signal for phospho-Akt (p-Akt) in PZ-39 treated cells compared to the vehicle control. The levels of total Akt and the loading control GAPDH should remain relatively constant across all lanes, confirming that the observed effect is due to pathway inhibition and not a general loss of protein.

Signaling Pathway Visualization

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, IGFR)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PZ39 [label="PZ-39", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Migration [label="Cell Migration", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Edges RTK -> PI3K [label="Activates"]; PZ39 -> PI3K [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Akt -> Migration;

// Layout control {rank=same; PDK1; Akt} } ends Caption: Hypothesized mechanism of PZ-39 action on the PI3K/Akt pathway.

Part 3: Functional Characterization - Assessing Impact on Cell Migration

Inhibition of the PI3K/Akt pathway is known to impair cancer cell migration and invasion, key processes in metastasis.[6] A Transwell migration assay (or Boyden chamber assay) is an effective method to determine if the observed molecular effects of PZ-39 translate into a functional anti-migratory phenotype.

Principle of the Assay

The assay uses a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber in a serum-free medium, while the lower chamber contains a chemoattractant (e.g., medium with 10% FBS). Migratory cells move through the pores toward the chemoattractant. The inhibitory effect of a compound can be quantified by counting the number of cells that have migrated to the bottom of the membrane.[6]

Protocol: Transwell Cell Migration Assay
  • Preparation:

    • Rehydrate 8.0 µm pore size Transwell inserts in a serum-free medium for 2 hours at 37°C.

    • Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete growth medium (containing 10% FBS) to the lower wells of a 24-well plate.

    • In the upper chamber of the inserts, add 100 µL of the cell suspension.

    • Add PZ-39 at desired concentrations (e.g., 0.5x, 1x, 2x IC₅₀) to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver. Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for 12-24 hours (the optimal time should be determined empirically for each cell line).

  • Staining and Quantification:

    • Carefully remove the inserts from the plate. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Image at least 5 random fields per membrane using a light microscope.

    • Count the number of migrated cells per field.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Normalize the results to the vehicle control group.

    • Present the data as a percentage of migration relative to the control.

Compound Handling and Storage

  • Solubility: PZ-39 is readily soluble in DMSO. For aqueous buffers, solubility may be limited and should be determined empirically.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture. When stored correctly, the stock solution should be stable for at least 6 months.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. [Link]

  • The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. PubMed. [Link]

  • Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. Frontiers in Immunology. [Link]

  • MTT assays on cancer cell lines treated with compounds 3, 5 and 6 at different concentrations. ResearchGate. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. OUCI. [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health (NIH). [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

  • JFCR39, a Panel of 39 Human Cancer Cell Lines, and Its Application in the Discovery and Development of Anticancer Drugs. PubMed. [Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways. National Institutes of Health (NIH). [Link]

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Method

Application Notes and Protocols for the Evaluation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in CNS Drug Discovery

These application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a novel scaffold with potential application...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a novel scaffold with potential applications in Central Nervous System (CNS) drug discovery. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics for neurological and psychiatric disorders.

The pyrazole and piperazine moieties are well-established pharmacophores in CNS drug design, known to interact with a variety of targets including serotonergic, dopaminergic, and GABAergic receptors.[1][2] The specific linkage and substitution pattern of the title compound suggests it may possess unique pharmacological properties, warranting a thorough investigation. This guide outlines a logical, multi-stage workflow from chemical synthesis to in vivo proof-of-concept studies, emphasizing the rationale behind each experimental step.

Part 1: Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The proposed synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a two-step process commencing with the formylation of 1,5-dimethyl-1H-pyrazole, followed by reductive amination with piperazine.

Synthesis of 4-formyl-1,5-dimethyl-1H-pyrazole (Intermediate 1)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring.

Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-formyl-1,5-dimethyl-1H-pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (Final Compound)

Reductive amination is a versatile and widely used method for the formation of C-N bonds.[6][7] This one-pot reaction involves the initial formation of an iminium ion from the aldehyde and the secondary amine of piperazine, followed by its in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Protocol:

  • Dissolve 4-formyl-1,5-dimethyl-1H-pyrazole (1 equivalent) and piperazine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (0.1 equivalents) to catalyze the formation of the iminium ion and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient to afford the final compound.

  • Confirm the structure and purity of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole Intermediate_1 4-formyl-1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole->Intermediate_1 POCl3, DMF Final_Compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Intermediate_1->Final_Compound Piperazine, NaBH(OAc)3 G cluster_0 Primary Screening cluster_1 ADME Profiling cluster_2 Safety Assessment Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, etc.) Functional_Assays Functional Assays (Agonist/Antagonist Mode) Receptor_Binding->Functional_Assays BBB_Permeability BBB Permeability (PAMPA) Functional_Assays->BBB_Permeability Metabolic_Stability Metabolic Stability (Liver Microsomes) BBB_Permeability->Metabolic_Stability Plasma_Protein_Binding Plasma Protein Binding (RED) Metabolic_Stability->Plasma_Protein_Binding hERG_Assay hERG Assay (Automated Patch-Clamp) Plasma_Protein_Binding->hERG_Assay

Caption: In vitro characterization workflow for a novel CNS compound.

Part 3: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-animal system. The choice of in vivo models will depend on the pharmacological profile of the compound. Based on the pyrazolyl-piperazine scaffold, models for anxiety, depression, and psychosis are relevant starting points.

Formulation for In Vivo Administration

A suitable formulation is crucial for achieving adequate drug exposure in vivo. [8][9][10]The choice of vehicle will depend on the physicochemical properties of the test compound.

Table 2: Common Vehicles for Rodent Dosing

RouteVehicleNotes
Oral (p.o.)0.5% Methylcellulose in waterSuitable for suspensions of poorly soluble compounds.
Intraperitoneal (i.p.)Saline or 10% Solutol HS 15 in salineFor compounds with good aqueous solubility or for solubilizing lipophilic compounds.
Subcutaneous (s.c.)Corn oil or sesame oilFor sustained release of lipophilic compounds.
Behavioral Models

3.2.1 Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. [3][11][12][13] Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

  • Dosing: Administer the test compound or vehicle at an appropriate time before the test (e.g., 30-60 minutes for i.p. administration).

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

  • Data Collection: Record the animal's movements using a video tracking system.

  • Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total distance traveled. Anxiolytic compounds are expected to increase the time spent and entries into the open arms without significantly affecting total locomotor activity.

3.2.2 Depressant-Like Behavior: Tail Suspension Test (TST)

The TST is a rapid and reliable method for screening potential antidepressant compounds in mice. [6][14][15][16] Protocol:

  • Apparatus: A suspension bar from which the mouse can be hung by its tail.

  • Dosing: Administer the test compound or vehicle.

  • Suspension: Suspend the mouse by its tail using adhesive tape, ensuring it cannot escape or touch any surfaces.

  • Testing: Record the animal's behavior for a 6-minute period.

  • Scoring: Measure the total duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

3.2.3 Antipsychotic-Like Activity: Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential of a compound to antagonize the psychostimulant effects of dopamine agonists like amphetamine, which is predictive of antipsychotic efficacy. [17][18] Protocol:

  • Apparatus: An open field arena equipped with automated activity monitoring systems. [19][20][21]2. Acclimation: Acclimate the animals to the open field for 30-60 minutes on the day before the test.

  • Dosing: Administer the test compound or vehicle, followed by a psychostimulant dose of d-amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Testing: Place the animal in the open field arena immediately after the amphetamine injection and record locomotor activity for 60-90 minutes.

  • Parameters Measured: Total distance traveled, horizontal activity, and vertical activity (rearing). Antipsychotic compounds are expected to attenuate the increase in locomotor activity induced by amphetamine.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. [22][23]This allows for the correlation of drug exposure with its effects on neurochemistry.

Protocol:

  • Surgery: Implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum).

  • Recovery: Allow the animals to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Early Genotoxicity Assessment

In Vivo Micronucleus Test

The micronucleus test is a standard in vivo assay to assess the potential of a compound to cause chromosomal damage. [12][13][15][24] Protocol:

  • Dosing: Treat rodents (typically mice or rats) with the test compound at three dose levels, usually on two consecutive days.

  • Sample Collection: Collect bone marrow or peripheral blood approximately 24 hours after the final dose.

  • Slide Preparation: Prepare and stain slides to visualize micronucleated polychromatic erythrocytes (MN-PCEs) or reticulocytes.

  • Microscopy: Score at least 4000 PCEs per animal for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive genotoxic result.

Visualization of the In Vivo and Safety Workflow:

G cluster_0 In Vivo Efficacy Models cluster_1 PK/PD Studies cluster_2 Early Safety Assessment Anxiety Anxiety Models (Elevated Plus Maze) Depression Depression Models (Tail Suspension Test) Anxiety->Depression Psychosis Psychosis Models (Amphetamine Hyperlocomotion) Depression->Psychosis Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Psychosis->Microdialysis Genotoxicity In Vivo Genotoxicity (Micronucleus Test) Microdialysis->Genotoxicity

Caption: In vivo evaluation and early safety assessment workflow.

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  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(5), 457-466.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Retrieved from [Link]

  • Brieflands. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 1(1), 1-8.
  • NIH. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1-1.29.17.
  • González-Maeso, J., & Sealfon, S. C. (2009). Insights into the mechanism of action of antipsychotic drugs derived from animal models. ACS Chemical Neuroscience, 1(1), 38-50.
  • NIH. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega, 3(10), 13193-13200.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • MDPI. (1998). Synthesis of 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino). Molecules, 3(1), 21-30.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(1), 1-10.
  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, an Investigational Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous pyrazole-containing drugs approved for clinical use.[1][2][3] The incorporation of a piperazine moiety can further enhance the pharmacological properties of these compounds, including their solubility and cell permeability.[4][5]

This document provides detailed application notes and protocols for the investigational compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a novel small molecule designed as a potential kinase inhibitor. While the specific kinase targets of this compound are still under investigation, its structural motifs suggest it may exhibit inhibitory activity against various kinase families. These protocols are intended to guide researchers in characterizing the biochemical and cellular activity of this and similar compounds.

Putative Mechanism of Action

Based on the common mechanism of action for pyrazole-based kinase inhibitors, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is hypothesized to act as an ATP-competitive inhibitor. In this model, the compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The pyrazole core likely forms key hydrogen bonds with the hinge region of the kinase, a common feature of this class of inhibitors.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Normal Kinase Activity cluster_2 Inhibition of Kinase Activity Kinase Kinase ATP_binds ATP Binding Kinase->ATP_binds Binds to Inhibitor_binds Inhibitor Binding Kinase->Inhibitor_binds Binds to ATP ATP ATP->ATP_binds Substrate Substrate Protein Substrate_binds Substrate Binding Substrate->Substrate_binds Inhibitor 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Inhibitor->Inhibitor_binds ATP_binds->Substrate_binds Phosphorylation Phosphorylation Substrate_binds->Phosphorylation pSubstrate Phosphorylated Substrate Phosphorylation->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to No_ATP_binding ATP Binding Blocked Inhibitor_binds->No_ATP_binding No_Phosphorylation No Phosphorylation No_ATP_binding->No_Phosphorylation Blocked_Response Blocked Cellular Response No_Phosphorylation->Blocked_Response Leads to

Figure 1: Putative ATP-competitive mechanism of action.

Applications

  • Biochemical Screening: To identify the primary kinase targets and determine the selectivity profile of the compound.

  • Cell-Based Assays: To evaluate the potency of the compound in a cellular context and assess its effects on cell viability, proliferation, and signaling pathways.

  • Target Validation: To confirm the engagement of the compound with its putative kinase target(s) within the cell.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: As a tool compound to investigate the relationship between drug exposure and target modulation in vivo (requires further validation).

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine against a panel of purified kinases to determine its inhibitory activity and selectivity.

Materials:

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (stock solution in DMSO)

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in DMSO. A common starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture to each well.

    • Add 5 µL of a 2X ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase TargetIC50 (nM) [Hypothetical]
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800

Table 1: Example of hypothetical IC50 data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine against a panel of kinases.

G Start Start Compound_Dilution Prepare serial dilution of inhibitor Start->Compound_Dilution Assay_Plate Dispense inhibitor to 384-well plate Compound_Dilution->Assay_Plate Add_Kinase_Substrate Add 2X kinase/substrate mix Assay_Plate->Add_Kinase_Substrate Add_ATP Add 2X ATP to start reaction Add_Kinase_Substrate->Add_ATP Incubate_1hr Incubate at RT for 1 hr Add_ATP->Incubate_1hr Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1hr->Add_ADP_Glo Incubate_40min Incubate at RT for 40 min Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate at RT for 30 min Add_Detection_Reagent->Incubate_30min Read_Luminescence Read luminescence Incubate_30min->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in vitro kinase profiling.

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the effect of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Clear-bottom, white-walled 96-well plates

  • Incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in complete medium.

    • Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Calculate the percent viability for each compound concentration relative to the DMSO control.

    • Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Cell LineGI50 (µM) [Hypothetical]
Cell Line A (Kinase A dependent)0.5
Cell Line B (Kinase B dependent)2.1
Cell Line C (Kinase C dependent)>50

Table 2: Example of hypothetical GI50 data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in different cancer cell lines.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine on the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line of interest

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and acquire the image using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the phospho-protein signal to the total protein signal.

  • Compare the normalized signal in the treated samples to the vehicle control to determine the extent of target inhibition.

Troubleshooting

IssuePossible CauseSolution
High variability in IC50/GI50 values Inconsistent pipetting, cell seeding, or reagent addition.Use calibrated pipettes, ensure even cell distribution, and use a multichannel pipette or automated liquid handler for reagent addition.
No inhibition observed Compound is inactive, concentration is too low, or the wrong target is being assayed.Test a wider range of concentrations, verify the compound's integrity, and screen against a broader panel of kinases.
Weak or no signal in Western blot Insufficient protein loading, poor antibody quality, or low target expression.Increase protein loading, optimize antibody dilutions, and use a positive control cell line with known target expression.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link][1][2]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][3]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Piperazine - Wikipedia. [Link][4]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link][5]

Sources

Method

Application Notes & Protocols for Preclinical Evaluation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (PZP-1)

Strategic Introduction: Deconstructing PZP-1 for In Vivo Assessment The compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, hereafter designated PZP-1 , represents a compelling chemical entity for therapeutic in...

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Introduction: Deconstructing PZP-1 for In Vivo Assessment

The compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, hereafter designated PZP-1 , represents a compelling chemical entity for therapeutic investigation. Its structure is a composite of two well-established pharmacophores: the pyrazole and piperazine rings.

  • The Pyrazole Scaffold: This five-membered heterocycle is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] The metabolic stability of the pyrazole nucleus is a key factor in its frequent use in drug discovery.[1]

  • The Piperazine Scaffold: This ring system is another privileged structure, particularly prominent in agents targeting the central nervous system (CNS).[5] Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[5][6] Beyond the CNS, this moiety is also integral to anticancer and antimicrobial agents.[6][7]

The combination of these two scaffolds in PZP-1 suggests a high probability of biological activity, but its precise therapeutic potential is undefined. Therefore, the initial in vivo experimental design must be a systematic, multi-phase investigation. This guide provides a strategic framework, not merely a sequence of protocols, to efficiently characterize the pharmacokinetic, safety, and efficacy profile of PZP-1 in preclinical animal models.

Foundational Principles: Ensuring Rigor and Reproducibility

Before initiating any in vivo experiment, it is imperative to establish a framework grounded in ethical and scientific rigor. All proposed studies must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and be designed, executed, and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[8][9][10] These guidelines are essential for ensuring transparency and improving the reproducibility of animal research.[11][12] A well-designed preclinical study is the foundation for generating reliable data and making informed decisions about the future of a drug candidate.[13][14]

The overall preclinical workflow for a novel compound like PZP-1 should follow a logical progression from broad safety and pharmacokinetic assessments to highly specific, hypothesis-driven efficacy studies.

Preclinical_Workflow cluster_0 Phase 1: Preliminary Characterization cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Confirmatory & Mechanistic Studies A Acute Toxicity & Dose Range-Finding (DRF) B Preliminary Pharmacokinetics (PK) (IV & PO Administration) C Select Therapeutic Areas (e.g., CNS, Inflammation, Oncology) B->C Inform Dose Selection D Conduct Studies in Acute/Screening Models C->D E Select Lead Indication D->E Positive Signal H STOP (No Efficacy) D->H No Signal F Efficacy in Chronic or Advanced Disease Models E->F G Pharmacodynamic (PD) & Biomarker Analysis F->G I IND-Enabling Studies G->I Decision_Tree A PZP-1 (Pyrazole + Piperazine Scaffolds) B CNS Activity? (Piperazine Moiety) A->B C Anti-inflammatory Activity? (Pyrazole Moiety) A->C D Anticancer Activity? (Both Moieties) A->D B_yes Elevated Plus Maze (Anxiolytic) B->B_yes Test C_yes Carrageenan Paw Edema (Acute Inflammation) C->C_yes Test D_yes Xenograft Tumor Model (e.g., HCT-116) D->D_yes Test B_res Positive Signal? B_yes->B_res C_res Positive Signal? C_yes->C_res D_res Positive Signal? D_yes->D_res E Pursue CNS Indication (Phase 3) B_res->E Yes F Pursue Inflammation Indication (Phase 3) C_res->F Yes G Pursue Oncology Indication (Phase 3) D_res->G Yes Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Target Kinase (Intracellular Domain) Receptor->Kinase Ligand Binding & Dimerization PZP1 PZP-1 PZP1->Kinase Inhibition of Phosphorylation Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Protein Response Cellular Response (Proliferation, Survival) P_Substrate->Response

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Welcome to the technical support guide for the synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are lo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route to this valuable building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common yield-impacting issues, and provide validated protocols to enhance the efficiency and reproducibility of your experiments.

Overview of Primary Synthetic Strategies

The synthesis of the target compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, is typically achieved via one of three primary pathways. The selection of a specific route often depends on the availability of starting materials, scalability requirements, and the nature of impurities that can be tolerated.

  • Reductive Amination: This is arguably the most direct and widely used method. It involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the desired product.[1]

  • Nucleophilic Substitution: This pathway utilizes a pre-functionalized pyrazole, such as 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole, which is then subjected to nucleophilic attack by piperazine. While straightforward, the stability and preparation of the halomethyl intermediate can be a challenge.

  • Mannich Reaction: This classical three-component reaction involves the condensation of 1,5-dimethylpyrazole, formaldehyde, and piperazine.[2][3] While atom-economical, Mannich reactions can sometimes be prone to side reactions, including the formation of the intermediate hydroxymethyl derivative or polymers, which can complicate purification and lower yields.[3][4]

G cluster_start Starting Materials cluster_methods Reaction Pathways A 1,5-dimethyl-1H-pyrazole- 4-carbaldehyde + Piperazine M1 Reductive Amination A->M1 B 1,5-dimethylpyrazole + Formaldehyde + Piperazine M2 Mannich Reaction B->M2 C 4-(halomethyl)-1,5-dimethyl- 1H-pyrazole + Piperazine M3 Nucleophilic Substitution C->M3 Product 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine M1->Product M2->Product M3->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & Yield Optimization

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reductive amination yield is consistently below 60%. What are the most likely causes and how can I improve it?

Low yield in a reductive amination is a multifaceted problem. It typically stems from one of three areas: inefficient iminium ion formation, incorrect choice or use of the reducing agent, or competing side reactions.

Issue A: Inefficient Iminium Ion Formation

The reaction's first step, the condensation of the aldehyde and amine, is a reversible equilibrium. To drive the reaction forward, the water byproduct must be effectively managed.

  • Causality: In the absence of a dehydrating agent or azeotropic removal, water can hydrolyze the iminium ion intermediate back to the starting materials, leading to an incomplete reaction. The pH is also critical; acidic conditions are required to protonate the hydroxyl intermediate and facilitate water elimination, but highly acidic conditions will protonate the starting piperazine, rendering it non-nucleophilic.

  • Solution:

    • Solvent Choice: Use a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These solvents do not interfere with the reaction and are suitable for many common reducing agents.

    • Acid Catalysis: Add a catalytic amount of acetic acid (AcOH) to the aldehyde and piperazine mixture. This will protonate the intermediate hemiaminal, facilitating the loss of water to form the iminium ion.

    • Stir Time: Allow the aldehyde, piperazine, and catalyst to stir for 30-60 minutes before adding the reducing agent. This allows the iminium equilibrium to be established.

Issue B: Suboptimal Reducing Agent

The choice of hydride source is critical for a clean and high-yielding reaction.

  • Causality: A reducing agent that is too harsh (e.g., LiAlH₄) can reduce the starting aldehyde to an alcohol faster than the iminium ion can form. A reagent that is too weak or requires specific pH conditions that are not met (e.g., NaBH₄) may result in a sluggish or incomplete reduction.

  • Solution: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations.[1][5] Its mildness prevents aldehyde reduction, and it is effective in the slightly acidic conditions created by the acetic acid catalyst.

Reducing Agent AcronymOptimal ConditionsProsCons
Sodium TriacetoxyborohydrideSTAB / NaBH(OAc)₃Slightly acidic (e.g., with AcOH), DCM/DCEMild, selective for imines/iminiums, tolerates many functional groups.Moisture sensitive, relatively expensive.
Sodium CyanoborohydrideNaBH₃CNpH 3-6Mild, selective for imines.Highly toxic (releases HCN in strong acid), less reactive than STAB.
Sodium BorohydrideNaBH₄Protic solvents (MeOH, EtOH)Inexpensive, readily available.Can reduce aldehydes, requires careful pH control, often requires a two-step process.

Issue C: Di-substitution of Piperazine

A common byproduct is the N,N'-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, where both nitrogen atoms of piperazine have reacted.

  • Causality: This occurs when the stoichiometry of the reaction is close to 2:1 (aldehyde:piperazine) or when the mono-substituted product is of comparable reactivity to the starting piperazine.

  • Solution: Employ a molar excess of piperazine. Using 1.5 to 3 equivalents of piperazine relative to the aldehyde will statistically favor the formation of the mono-substituted product. The excess unreacted piperazine can be easily removed during aqueous work-up due to its high water solubility.

Q2: I am observing a major byproduct that is difficult to separate. How can I identify and eliminate it?

Byproduct formation is a primary cause of difficult purification and reduced yield. A logical troubleshooting approach is essential.

G Start Low Yield or Multiple Spots on TLC CheckSM Is starting aldehyde present? Start->CheckSM CheckAlcohol Is 1,5-dimethyl-1H-pyrazol-4-yl)methanol present? CheckSM->CheckAlcohol No Sol_Imine Problem: Incomplete imine formation. Solution: Add cat. AcOH, increase pre-stir time. CheckSM->Sol_Imine Yes, and product is forming slowly Sol_Reduction Problem: Incomplete reduction. Solution: Add more reducing agent, increase reaction time. CheckSM->Sol_Reduction Yes, and imine intermediate is present CheckDiSub Is a higher MW, less polar byproduct present? CheckAlcohol->CheckDiSub No Sol_Reagent Problem: Aldehyde reduction. Solution: Switch to a milder reducing agent (STAB). CheckAlcohol->Sol_Reagent Yes Sol_Stoich Problem: Di-substitution. Solution: Use 1.5-3 eq. of piperazine. CheckDiSub->Sol_Stoich Yes

Sources

Optimization

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine stability and degradation issues

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed to provide in-depth guidan...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed to provide in-depth guidance on the stability and degradation of this compound, offering troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the knowledge to anticipate and address challenges in your experimental work, ensuring the integrity and reliability of your results.

I. Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues that may arise during the handling and analysis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Issue 1: Inconsistent Biological Assay Results or Loss of Potency

Question: My recent batches of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine are showing significantly lower than expected activity in my cellular assays. What could be the cause?

Answer: Inconsistent results are a common indicator of compound degradation. The pyrazole and piperazine moieties, while generally stable, can be susceptible to degradation under certain conditions. Several factors could be at play:

  • Hydrolytic Degradation: The piperazine ring, being a weak base, can be influenced by the pH of your aqueous solutions. Although direct hydrolysis of the core structure is not the most common pathway, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to ring-opening or other modifications.

  • Oxidative Degradation: The nitrogen atoms in both the pyrazole and piperazine rings are susceptible to oxidation. This can be catalyzed by exposure to air (oxygen), trace metal ions, or oxidizing agents present in your experimental setup.[1][2] The methylene bridge connecting the two rings could also be a site for oxidative attack.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrazole-containing compounds.[3][4] This can lead to complex rearrangements or cleavage of the molecule.

Troubleshooting Workflow:

To pinpoint the source of the degradation, a systematic approach is recommended. This workflow will help you identify the specific stress factor affecting your compound.

Troubleshooting_Workflow cluster_forced_degradation Forced Degradation Conditions start Inconsistent Assay Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage fresh_prep Prepare Fresh Solution from Solid Stock check_storage->fresh_prep run_assay Run Assay with Fresh Preparation fresh_prep->run_assay results_ok Results Consistent? run_assay->results_ok issue_solved Problem Solved: Previous solution degraded results_ok->issue_solved Yes forced_degradation Conduct Forced Degradation Study results_ok->forced_degradation No acid Acid Hydrolysis (e.g., 0.1N HCl) forced_degradation->acid base Base Hydrolysis (e.g., 0.1N NaOH) forced_degradation->base oxidation Oxidation (e.g., 3% H₂O₂) forced_degradation->oxidation heat Thermal Stress (e.g., 60-80°C) forced_degradation->heat light Photolytic Stress (ICH Q1B) forced_degradation->light analyze Analyze Stressed Samples (HPLC-UV/MS) acid->analyze base->analyze oxidation->analyze heat->analyze light->analyze identify_degradants Identify Degradation Products & Pathways analyze->identify_degradants optimize Optimize Experimental Conditions identify_degradants->optimize

Caption: Troubleshooting workflow for inconsistent assay results.

Recommended Actions:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments when possible. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Conduct a Forced Degradation Study: To systematically investigate the stability of your compound, perform a forced degradation study.[5][6][7] This involves exposing the compound to various stress conditions to identify potential degradation pathways.[5]

  • Optimize Experimental Conditions: Based on the results of your forced degradation study, adjust your experimental protocols to minimize degradation. This may involve using buffers to control pH, adding antioxidants, or protecting your samples from light.

Issue 2: Appearance of Extra Peaks in HPLC Chromatogram

Question: I am analyzing my sample of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine by HPLC and I'm seeing unexpected peaks that were not present in the initial analysis of the batch. What are these and how can I get rid of them?

Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. Identifying these degradants is crucial for understanding the stability of your compound and ensuring the accuracy of your analytical method.

Potential Degradation Products:

Based on the structure of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, potential degradation pathways could include:

  • Oxidation of the Piperazine Ring: This could lead to the formation of N-oxides or ring-opened products.

  • N-dealkylation: Cleavage of the methyl groups on the pyrazole ring or the bond between the methylene bridge and the piperazine nitrogen.

  • Cleavage of the Methylene Bridge: This would result in separate pyrazole and piperazine-containing fragments.

Developing a Stability-Indicating HPLC Method:

A robust, stability-indicating HPLC method is essential for separating the parent compound from its degradation products. If you are having trouble with separation, consider the following:

ParameterRecommendationRationale
Column Selection Try different stationary phases (e.g., C8, Phenyl, Cyano) in addition to the standard C18.Different column chemistries offer varying selectivities, which can help resolve closely eluting peaks.
Mobile Phase pH Experiment with a range of pH values for the aqueous component of your mobile phase.As a basic compound, the retention and peak shape of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine are highly pH-dependent.
Organic Modifier Vary the type (acetonitrile vs. methanol) and proportion of the organic solvent.This can alter the elution strength and selectivity of the mobile phase.
Additives Consider adding a small amount of an amine modifier like triethylamine to the mobile phase.This can help reduce peak tailing for basic analytes by masking residual silanol groups on the stationary phase.
Gradient Elution If isocratic elution is insufficient, develop a gradient elution program.A gradient can improve the resolution of complex mixtures of compounds with different polarities.

Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][7][8]

  • Sample Preparation: Prepare solutions of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[8]

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and heat at 60°C for a specified time.[8]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. Protect a control sample from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The PDA detector will help assess peak purity.

    • The MS detector will aid in the identification of degradation products by providing mass-to-charge ratio information.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?

A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. Storing at -20°C is ideal. For shorter periods, storage at 4°C is acceptable. Protect from moisture and light to minimize the risk of hydrolytic and photolytic degradation.

Q2: How stable is 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in common laboratory solvents?

A2: The stability in solution is dependent on the solvent and storage conditions. In aprotic solvents like DMSO, acetonitrile, and DMF, the compound is generally more stable than in protic solvents like water or methanol, especially if the protic solvents are not pH-controlled. For aqueous solutions, it is crucial to control the pH with a suitable buffer system to prevent pH-related degradation. Always use freshly prepared aqueous solutions whenever possible.

Q3: Are there any known incompatibilities with other common lab reagents?

A3: Avoid strong oxidizing agents, strong acids, and strong bases. The piperazine moiety can react with acids to form salts, and both rings are susceptible to oxidation. Trace metal ions, such as copper, can catalyze oxidative degradation of piperazine-containing compounds.[9]

Q4: My solid compound has changed color. What does this mean?

A4: A change in color of the solid material upon storage is often an indication of degradation, likely due to oxidation or photodecomposition. It is highly recommended to re-analyze the material by HPLC to assess its purity before use. If significant degradation is observed, a fresh batch of the compound should be obtained.

Q5: What is the expected thermal stability of this compound?

Degradation Pathway Visualization

The following diagram illustrates a plausible general degradation pathway for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine under oxidative and hydrolytic stress.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Photolytic Degradation parent 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine n_oxide Piperazine N-Oxide parent->n_oxide Oxidation (H₂O₂, O₂) ring_opened Ring-Opened Products parent->ring_opened Oxidation n_dealkylated N-Dealkylated Pyrazole parent->n_dealkylated Acid/Base or Light cleavage Pyrazole & Piperazine Fragments parent->cleavage Severe Stress (Acid/Base, Light, Heat)

Caption: Potential degradation pathways of the parent compound.

III. References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology. Materials Chemistry and Physics.

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. BenchChem.

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed. Acta Chimica Slovenica.

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC - NIH. Molecules.

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives - ResearchGate. Revista de Chimie.

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem. BenchChem.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Journal of Chemical and Pharmaceutical Research.

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry.

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate) - ResearchGate. Acta Chimica Slovenica.

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC - PubMed Central. Molecules.

  • Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate.

  • Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles. Oil & Gas Science and Technology - Revue d’IFP Energies nouvelles.

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. Energy Procedia.

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives - Benchchem. BenchChem.

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. Organic Letters.

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - RSC Publishing. Physical Chemistry Chemical Physics.

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin.

  • Forced Degradation Studies - MedCrave online. MOJ Bioequivalence & Bioavailability.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. Acta Poloniae Pharmaceutica.

  • Mitigation methods for piperazine oxidation in post-combustion carbon capture. The University of Texas at Austin.

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research.

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. International Journal of Research in Pharmacology & Pharmacotherapeutics.

  • Forced degradation studies of Brexpiprazole | Download Scientific Diagram - ResearchGate.

  • Degradation of aqueous piperazine in carbon dioxide capture - ResearchGate.

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines | Journal of the American Chemical Society - ACS Publications. Journal of the American Chemical Society.

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry.

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Journal of Pharmaceutical Analysis.

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. Journal of Analytical Toxicology.

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - NIH. The Journal of Organic Chemistry.

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. - University of Texas at Austin.

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Publications. Organic Letters.

  • 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine | ChemScene. ChemScene.

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine(SALTDATA: FREE) - ChemicalBook. ChemicalBook.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Molecules.

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. Current Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Welcome to the technical support guide for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimentation. This guide provides in-depth, evidence-based solutions in a practical question-and-answer format.

Section 1: Foundational Understanding

Q1: What is 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and why is its solubility a critical parameter?

A1: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a heterocyclic compound with a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol .[1] Its structure, featuring both a pyrazole and a piperazine ring, makes it a valuable scaffold in medicinal chemistry. However, like many nitrogen-containing heterocyclic compounds, it can exhibit limited aqueous solubility, which is a critical factor influencing its handling, formulation, and ultimately, its bioavailability and therapeutic efficacy.[2][3] Poor solubility can lead to challenges in conducting in vitro assays, developing suitable dosage forms, and achieving desired therapeutic concentrations in vivo.[4]

Section 2: Troubleshooting Common Solubility Issues

Q2: My stock solution of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in an organic solvent (e.g., DMSO) precipitates when I dilute it into an aqueous buffer for my experiment. What's happening and how can I fix it?

A2: This is a classic case of a compound "crashing out" of solution. While it may be soluble in a pure organic solvent like DMSO, the significant change in solvent polarity upon dilution into an aqueous buffer reduces its solubility, causing precipitation.

Root Cause Analysis:

  • Polarity Mismatch: The compound is more soluble in the less polar organic solvent than in the highly polar aqueous buffer.

  • Concentration Effects: The final concentration in the aqueous buffer may exceed its maximum aqueous solubility.

Troubleshooting Protocol:

  • Optimize Final Organic Solvent Concentration: Determine the highest concentration of the organic solvent your experimental system can tolerate without adverse effects (typically under 1% for cell-based assays).

  • Employ Co-solvents: The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of hydrophobic compounds.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][]

    • Rationale: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the solute.[]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Section 3: Advanced Solubilization Strategies

Q3: Simple co-solvents are not providing the required solubility for my desired concentration. What are the next steps?

A3: When basic co-solvency is insufficient, more advanced formulation strategies should be considered. These methods modify the physicochemical environment of the compound to enhance its solubility.

Strategy 1: pH Adjustment

Q4: How does pH affect the solubility of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?

A4: The piperazine moiety in the molecule is basic. In an acidic environment, the nitrogen atoms in the piperazine ring can become protonated, forming a more soluble salt.[8][9] Therefore, adjusting the pH of the aqueous medium to be more acidic can significantly increase the solubility of this compound.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Add an excess amount of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine to each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

dot graph TD { A[Start: Poorly Soluble Compound] --> B{Is the compound ionizable?}; B -- Yes --> C{Adjust pH}; C -- Success --> D[Solubilized Compound]; C -- Failure --> E{Consider other methods}; B -- No --> E; E --> F[End: Further Optimization Needed]; } caption: pH Adjustment Workflow.

Strategy 2: Use of Cyclodextrins

Q5: What are cyclodextrins and how can they improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, forming an inclusion complex that has improved aqueous solubility.[12]

Mechanism of Action: The hydrophobic portion of the guest molecule is shielded within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[13][14]

Table 1: Common Cyclodextrins and Their Properties

Cyclodextrin DerivativeKey FeaturesTypical Applications
Beta-Cyclodextrin (β-CD) Natural cyclodextrin, lower cost.Oral formulations, limited by lower aqueous solubility.
Hydroxypropyl-β-CD (HP-β-CD) Higher aqueous solubility, well-established safety profile.[11]Parenteral and oral formulations.[11]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, strong complexation with cationic drugs.Parenteral formulations.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Select a suitable cyclodextrin based on the properties of your compound and intended application (HP-β-CD is a good starting point).

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine to each cyclodextrin solution.

  • Equilibrate, separate, and quantify as described in the pH adjustment protocol.

  • Plot the compound's solubility against the cyclodextrin concentration to determine the effectiveness of the complexation.

dot graph TD { A[Poorly Soluble Compound] --> B(Hydrophobic Moiety); C[Cyclodextrin] --> D(Hydrophobic Cavity); B -- Encapsulation --> D; D -- Forms --> E[Soluble Inclusion Complex]; E --> F(Hydrophilic Exterior); F -- Interacts with --> G[Aqueous Environment]; } caption: Cyclodextrin Encapsulation.

Strategy 3: Solid Dispersions

Q6: What are solid dispersions and when should I consider this technique?

A6: Solid dispersions are systems where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[15][16] This technique is particularly useful when developing solid dosage forms for oral administration. The goal is to reduce the particle size of the drug to a molecular level, thereby increasing its surface area and dissolution rate.[17]

Common Preparation Methods:

  • Melting/Fusion Method: The drug and a water-soluble carrier are melted together and then rapidly solidified.[17]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid mass.[18]

Table 2: Comparison of Solid Dispersion Preparation Methods

MethodAdvantagesDisadvantages
Melting/Fusion No organic solvents required.Requires thermal stability of the drug and carrier.
Solvent Evaporation Suitable for heat-sensitive drugs.Requires the use and subsequent removal of organic solvents.[18]
Strategy 4: Nanosuspensions

Q7: Could nanosuspensions be a viable option for this compound?

A7: Yes, nanosuspensions are a promising approach for enhancing the solubility and bioavailability of poorly soluble drugs.[19][20] A nanosuspension consists of pure drug particles with a size in the nanometer range, stabilized by surfactants and suspended in a liquid medium.[21][22]

Key Advantages:

  • Increased Surface Area: The significant reduction in particle size leads to a dramatic increase in the surface area, which enhances the dissolution rate.[19]

  • Improved Bioavailability: The faster dissolution can lead to improved absorption and bioavailability.[21]

Preparation Techniques:

  • Top-Down Technologies: Milling and high-pressure homogenization are used to break down larger drug particles.[22]

  • Bottom-Up Technologies: Controlled precipitation or crystallization from a solution.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I combine different solubilization techniques?

A8: Absolutely. Combining techniques can often have a synergistic effect. For example, you could use pH adjustment in combination with a co-solvent or a cyclodextrin.[] This multi-pronged approach can be highly effective for particularly challenging compounds.

Q9: How do I choose the best solubilization strategy for my specific experiment?

A9: The choice of strategy depends on several factors:

  • The required concentration of your compound.

  • The constraints of your experimental system (e.g., tolerance for organic solvents, specific pH range).

  • The intended route of administration for in vivo studies (e.g., oral, parenteral).

  • The physicochemical properties of the compound itself.

Q10: Are there any potential downsides to using these solubilization techniques?

A10: Yes, it's important to be aware of potential complications:

  • Toxicity: Some co-solvents and surfactants can be toxic to cells at higher concentrations.[23]

  • Interference with Assays: Excipients used for solubilization could potentially interfere with your experimental assay.

  • Stability Issues: Some formulations may not be stable over long periods.

It is crucial to run appropriate vehicle controls in all experiments to account for any effects of the solubilizing agents themselves.

References

Sources

Optimization

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine dosage optimization in cell culture

Welcome to the Technical Support Center for the novel research compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine . As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to effe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the novel research compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine . As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to effectively integrate this compound into your cell culture experiments.

This document is structured to empower your research, moving from foundational knowledge to practical application and troubleshooting. Given that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a novel investigational compound, this guide emphasizes a systematic approach to characterization and dosage optimization.

Part 1: Compound Overview & Mechanism of Action (Inferred)

1.1. What is 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?

This compound, with CAS Number 1001757-60-3, is a heterocyclic small molecule incorporating both a pyrazole and a piperazine moiety.[1][2][3] These structural motifs are present in a wide range of pharmacologically active agents, suggesting this compound holds potential for biological activity.[4][5] Due to its novelty, its specific biological targets and mechanism of action are not yet fully elucidated.

1.2. Inferred Biological Potential

While direct studies on this specific molecule are limited, the extensive pharmacology of its core structures provides a strong basis for forming an experimental hypothesis.

  • Pyrazole Derivatives: This class of compounds is known for a vast array of activities, including anti-inflammatory (e.g., COX-2 inhibition), analgesic, anticancer, and neuroprotective effects.[6][7]

  • Piperazine Derivatives: These compounds frequently target central nervous system (CNS) receptors. For instance, some piperazine derivatives act as agonists on inhibitory GABA (γ-aminobutyric acid) receptors, while others modulate the serotonergic system (e.g., 5-HT receptors).[8][9][10]

A structurally related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, has demonstrated anxiolytic-like activity mediated by both the serotonergic system and the benzodiazepine site of the GABAA receptor.[9] This provides a strong rationale for investigating similar pathways for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Potential Signaling Pathways Diagram

The diagram below illustrates a hypothetical mechanism of action based on related compounds, where the compound could potentially modulate GABAergic and Serotonergic pathways.

Potential_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Response Compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine GABA_R GABA-A Receptor Compound->GABA_R  Agonist? Serotonin_R Serotonin Receptor (e.g., 5-HT2A) Compound->Serotonin_R  Agonist? Ion_Channel Cl- Influx (Hyperpolarization) GABA_R->Ion_Channel Second_Messenger Second Messenger Cascade (e.g., IP3, DAG) Serotonin_R->Second_Messenger Cellular_Effect_1 Neuronal Inhibition Ion_Channel->Cellular_Effect_1 Cellular_Effect_2 Modulation of Cell Signaling Second_Messenger->Cellular_Effect_2

Caption: Hypothetical signaling pathways for the compound.

Part 2: Getting Started - Dosage Optimization Workflow

The primary goal for any new compound is to establish a therapeutic window: the concentration range where it elicits the desired biological effect without significant cytotoxicity.

2.1. Essential Preliminary Steps

  • Handling & Storage: Based on safety data sheets for related compounds, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine should be handled with care. Assume it may be a skin and eye irritant.[11][12] Many piperazine derivatives are also hygroscopic (absorb moisture from the air) and light-sensitive.[11][13]

    • Recommendation: Store the solid compound in a tightly sealed container, protected from light, in a cool, dry place, or as specified by the supplier. A desiccator is recommended.

  • Preparing a Stock Solution:

    • Choose a Solvent: Start with DMSO, as it is a versatile solvent for many small molecules. If solubility is an issue, consult the supplier's data sheet or test other organic solvents like ethanol.

    • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your cell culture medium, which can have its own effects.

    • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

2.2. Experimental Workflow: Determining Optimal Dosage

This workflow is designed to efficiently narrow down the effective concentration range of the compound.

Dosage Optimization Workflow Diagram

Dosage_Optimization_Workflow A 1. Prepare High-Concentration Stock (e.g., 10 mM in DMSO) B 2. Range-Finding Experiment (Broad Logarithmic Dilutions) 100 µM, 10 µM, 1 µM, 100 nM A->B C 3. Perform Cell Viability Assay (e.g., MTT, PrestoBlue, LDH) Determine Cytotoxic Threshold B->C Parallel Experiment E 5. Perform Functional Assay (Measure desired biological endpoint) B->E Parallel Experiment D 4. Narrow-Range Dose-Response (Linear or Semi-Log Dilutions below toxic level) e.g., 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM C->D Inform Dilution Strategy F 6. Determine EC50 / IC50 (Plot dose-response curve) E->F G 7. Select Optimal Concentrations for Downstream Experiments F->G

Caption: A systematic workflow for dosage optimization.

2.3. Step-by-Step Experimental Protocol

Objective: To determine the EC₅₀ (half-maximal effective concentration) for a functional effect and the CC₅₀ (half-maximal cytotoxic concentration).

  • Cell Seeding: Seed your chosen cell line in 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment (typically 24 hours post-seeding).

  • Range-Finding (Plate 1):

    • Prepare serial dilutions of the compound in your complete cell culture medium. A broad, logarithmic range is ideal for the first pass.

    • Example Concentrations: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your highest dose) and a "no treatment" control.

  • Cytotoxicity Assay (Plate 1):

    • After the desired incubation time (e.g., 24, 48, or 72 hours), perform a standard cell viability assay (e.g., MTT, SRB, or a commercial kit like PrestoBlue™ or CellTiter-Glo®).[14]

    • Analysis: Calculate the percentage of viable cells relative to the vehicle control. This will identify the concentration at which the compound becomes toxic.

  • Dose-Response (Plate 2):

    • Based on the cytotoxicity data, design a narrower, more focused range of concentrations below the toxic threshold.

    • Example: If toxicity was observed starting at 25 µM, you might test: 20 µM, 10 µM, 5 µM, 2.5 µM, 1 µM, 500 nM, 250 nM, 100 nM.

  • Functional Assay (Plate 2):

    • Treat the cells with this new concentration range for an appropriate duration based on your biological question.

    • Perform your specific functional assay (e.g., measure protein expression via Western Blot, cytokine secretion via ELISA, or receptor activation via a reporter assay).

  • Data Analysis:

    • Plot your functional assay results against the compound concentration (on a log scale).

    • Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism or R to calculate the EC₅₀.

2.4. Data Presentation Example

For clear analysis, summarize your findings in a table.

ParameterDescriptionRecommended Starting Range (Hypothetical)
Stock Solution High-concentration solution in an appropriate solvent.10-50 mM in 100% DMSO
Range-Finding Broad, logarithmic dilutions to find an active window.1 nM to 100 µM
Working Range Non-toxic concentrations for functional assays.100 nM to 20 µM
Vehicle Control Final solvent concentration in media.≤ 0.1% DMSO

Part 3: Troubleshooting Guide & FAQs

Question 1: My compound precipitated in the cell culture medium. What should I do?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.

    • Immediate Action: Do not use the medium with visible precipitate, as this makes the effective concentration unknown.

    • Troubleshooting Steps:

      • Lower the Working Concentration: The simplest solution is to test lower concentrations.

      • Intermediate Dilution: Try a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then quickly add that to your larger volume of complete (serum-containing) medium.

      • Use Pluronic F-68: For particularly difficult compounds, adding a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium can improve solubility.

      • Consider an Alternate Solvent: While less common, solvents like ethanol can sometimes be used, but be aware of their own potential effects on cells.

Question 2: I'm not observing any biological effect, even at high concentrations.

  • Answer: This can be due to several factors, from the compound's activity to the experimental setup.

    • Troubleshooting Steps:

      • Confirm Compound Integrity: Has the stock solution been subjected to multiple freeze-thaw cycles? Is the solid compound old or improperly stored? Consider using a fresh aliquot or newly prepared stock.

      • Extend Incubation Time: The effect may be time-dependent. Try a time-course experiment (e.g., 6h, 12h, 24h, 48h).

      • Check Your Hypothesis: Is your chosen cell line an appropriate model? Does it express the putative target (e.g., the specific GABA or serotonin receptor subtype)? You may need to validate target expression via qPCR or Western Blot.

      • Re-evaluate the Putative Mechanism: Based on the broad activities of pyrazole and piperazine derivatives, the compound may be acting on a different pathway than hypothesized.[6][15] Consider using broader, unbiased screening assays if available.

Question 3: I'm seeing high levels of cytotoxicity even at low concentrations.

  • Answer: Distinguishing between targeted cytotoxic effects (e.g., in cancer cells) and non-specific toxicity is critical.

    • Troubleshooting Steps:

      • Refine the Cytotoxicity Assay: Use multiple methods to assess cell death. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. This can help differentiate between apoptosis and necrosis.

      • Shorten the Incubation Time: High toxicity at 24 hours might be preceded by a measurable functional effect at 6 or 8 hours.

      • Evaluate the Vehicle Control: Ensure that the concentration of DMSO itself is not causing toxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep it below 0.1%.

      • Test a Different Cell Line: Use a non-target cell line as a control to assess specificity. For example, if you hypothesize an anti-cancer effect, test the compound on a non-cancerous cell line from the same tissue of origin.

Question 4: What is a good starting point for my specific cell line?

  • Answer: There is no universal starting dose. The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. The only way to determine this is to perform the systematic dosage optimization workflow described in Part 2. A broad range-finding experiment from 1 nM to 100 µM is the most reliable and scientifically rigorous starting point.

References

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PMC. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • PMC. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Wikipedia. Piperazine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • OUCI. Neuropharmacological Activity of the New Piperazine Derivative.... [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity.... [Link]

  • PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative.... [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Welcome to the technical support guide for the synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This document is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both accuracy and practical success in your synthetic endeavors.

Introduction to the Synthesis

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a crucial step in the development of various pharmacologically active molecules. The primary synthetic routes involve the coupling of a 1,5-dimethyl-1H-pyrazole-4-yl methyl moiety with piperazine. The two most common and practical approaches are:

  • Reductive Amination: The reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine in the presence of a reducing agent.

  • Direct N-Alkylation: The reaction of piperazine with a 4-(halomethyl)-1,5-dimethyl-1H-pyrazole (e.g., chloromethyl or bromomethyl derivative).

Both methods, while effective, are prone to specific side reactions that can complicate purification and reduce yields. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Issue 1: Presence of a High Molecular Weight Impurity, Insoluble in Common Solvents

Symptom: You observe a significant peak in your LC-MS analysis with a mass corresponding to the addition of a second pyrazolemethyl group to your product. This impurity may also precipitate from your reaction mixture or during workup and show limited solubility.

Probable Cause: The formation of the bis-alkylation product, 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine .[1][2] Piperazine has two nucleophilic secondary amine groups, and after the first N-alkylation, the second nitrogen can react with another molecule of the electrophilic pyrazole starting material.

Solutions:

  • Molar Ratio Adjustment: The most straightforward approach to favor mono-alkylation is to use a large excess of piperazine (5 to 10 equivalents) relative to the pyrazole starting material.[3] This statistically increases the probability that the pyrazole electrophile will react with an un-substituted piperazine molecule.

  • Slow Addition of the Electrophile: Adding the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (for reductive amination) or the 4-(halomethyl)-1,5-dimethyl-1H-pyrazole (for N-alkylation) slowly and at a controlled temperature (e.g., 0 °C) can help maintain a low concentration of the electrophile, further suppressing the second alkylation.[3]

  • Use of a Mono-Protected Piperazine: For a cleaner reaction, consider using a mono-protected piperazine, such as N-Boc-piperazine.[4] The Boc (tert-butoxycarbonyl) group deactivates one of the nitrogens. After the successful alkylation of the unprotected nitrogen, the Boc group can be easily removed under acidic conditions to yield the desired mono-substituted product. This method often eliminates the need for extensive purification to remove the bis-alkylation product.

Workflow for Using Mono-Boc-Piperazine:

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A N-Boc-Piperazine C N-Boc-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine A->C Base (for alkylation) or Reducing Agent (for amination) B 1,5-dimethyl-1H-pyrazol-4-yl -methyl halide or aldehyde B->C Base (for alkylation) or Reducing Agent (for amination) D Desired Mono-Alkylated Product C->D Acid (e.g., TFA, HCl)

Caption: Workflow for clean mono-alkylation using N-Boc-piperazine.

Issue 2: Incomplete Reaction or Formation of Imine/Enamine Intermediates in Reductive Amination

Symptom: Your reaction stalls, and you observe significant amounts of starting materials. You may also detect intermediates by LC-MS corresponding to the iminium ion or enamine.

Probable Cause:

  • Inefficient Reducing Agent: The chosen reducing agent may be too weak, or it may have degraded. Sodium triacetoxyborohydride (STAB) is generally effective and mild, but older batches can lose activity.[5][6]

  • pH of the Reaction: The formation of the iminium ion, which is the species that is reduced, is pH-dependent. The reaction is often optimal under mildly acidic conditions.

  • Solvent Choice: Protic solvents can sometimes interfere with the reducing agent or the stability of the iminium ion.[5]

Solutions:

  • Choice and Quality of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is selective for imines and stable in many common solvents.[7] Ensure you are using a fresh, high-quality batch. Sodium cyanoborohydride is also an option, but it is more toxic.

  • Acid Catalyst: Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion and accelerate the reaction.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive amination.

Experimental Protocol: Optimized Reductive Amination

  • Dissolve piperazine (5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 eq.) to the solution.

  • Add glacial acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Presence of Isomeric Impurities

Symptom: You observe multiple product peaks in your analysis that have the same mass but different retention times and NMR spectra.

Probable Cause: This is most likely due to impurities in your starting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction, a common method for synthesizing this aldehyde, can sometimes lead to the formation of small amounts of the isomeric 1,3-dimethyl-1H-pyrazole-4-carbaldehyde if the starting pyrazole is not fully methylated at the N1 position.[8][9]

Solutions:

  • Purity of Starting Materials: Ensure the purity of your 1,5-dimethyl-1H-pyrazole-4-carbaldehyde before starting the reaction. Analyze it by NMR and LC-MS to check for isomeric impurities.

  • Purification of the Aldehyde: If impurities are present, purify the aldehyde by column chromatography or recrystallization before use.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,5-dimethyl-1H-pyrazole-4-carbaldehyde?

A: The Vilsmeier-Haack reaction is the most prevalent method. It involves the formylation of 1,5-dimethyl-1H-pyrazole using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8][11]

Q2: How can I identify the bis-alkylation side product?

A: The bis-alkylation product, 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, can be identified by its mass spectrum, which will show a molecular ion peak corresponding to C₂₀H₃₀N₈. In the ¹H NMR spectrum, you will observe a characteristic singlet for the piperazine protons, integrating to 8H, and the signals for the two pyrazolemethyl groups will be equivalent due to the molecule's symmetry.

Q3: What are the best methods for purifying the final product?

A: Column chromatography on silica gel is a common and effective method. A gradient elution system using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the column. Alternatively, if the product is crystalline, recrystallization can be an excellent purification method.

Q4: I am performing a direct N-alkylation with 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole. What base should I use?

A: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice. An inorganic base such as potassium carbonate can also be used, particularly in a polar aprotic solvent like acetonitrile or DMF. The base is required to neutralize the HCl that is formed during the reaction.

Troubleshooting Decision Tree

cluster_B Impurity Analysis cluster_B1_sol Solution for Bis-Alkylation cluster_C_sol Solution for Incomplete Reaction cluster_D_sol Solution for Isomeric Impurities A Reaction Analysis: Low Yield or Impure Product B Major Impurity Detected A->B LC-MS/NMR C Incomplete Reaction A->C TLC/LC-MS D Isomeric Impurities Present A->D NMR/LC-MS B1 Impurity MW = Product + Pyrazole-Methyl B->B1 B2 Other Impurities B->B2 S4 Check reducing agent quality C->S4 S5 Add catalytic acid (e.g., Acetic Acid) C->S5 S6 Optimize solvent and temperature C->S6 S7 Verify purity of starting aldehyde D->S7 S8 Purify aldehyde before reaction D->S8 S1 Use large excess of piperazine (5-10 eq) B1->S1 S2 Slowly add pyrazole electrophile B1->S2 S3 Use mono-Boc-piperazine B1->S3

Caption: A decision tree for troubleshooting common synthesis issues.

Summary of Key Parameters and Potential Impurities

Parameter / ImpurityRecommended Control / Identification Method
Mono- vs. Di-alkylation Use a 5-10 fold excess of piperazine.[3]
Bis-alkylation Impurity 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine . Identified by MS.
Reductive Amination Use fresh Sodium Triacetoxyborohydride (STAB).[7]
Imine/Enamine Impurities Intermediates in reductive amination, detected by LC-MS.
Starting Aldehyde Purity Check for isomeric impurities by NMR and LC-MS.[8]
Purification Silica gel column chromatography (may require basified eluent).

References

  • El Fatmi, A., et al. (2006). Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine. Molbank, 2006(4), M467. Available at: [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(15), 6247–6253.
  • El Fatmi, A., et al. (2005). Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine. ResearchGate. Available at: [Link]

  • Huang, X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085.
  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Al-Adiwish, W. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • PrepChem. (n.d.). Synthesis of 1,4-dimethylpiperazine. Retrieved from [Link]

  • Reddit. (2022).
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Shawky, A. M., et al. (2023). [3+2] Cycloaddition Synthesis of New Piperazine-Linked Bis(chromene) Hybrids Possessing Pyrazole Units as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity, 20(4), e202200518.
  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • Beilstein Journal of Organic Chemistry. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Kolar, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Acta Crystallographica Section E. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

Sources

Optimization

optimizing storage conditions for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Welcome to the technical support guide for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, hand...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and experimental use of this compound. By adhering to these guidelines, you can maintain the integrity and stability of the molecule, leading to more reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?

A1: For optimal stability, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. A recommended storage temperature is between 2-8°C.[1] It is also crucial to protect the compound from light and moisture.[2]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, similar to other piperazine derivatives, this compound can be sensitive to air and moisture.[3] Piperazine itself is known to be hygroscopic and can absorb water and carbon dioxide from the air.[4][5] Therefore, it is imperative to store it in a tightly sealed container and in a dry environment, possibly with a desiccant.[2]

Q3: What are the known incompatibilities for this compound?

A3: Based on the general reactivity of piperazine and pyrazole derivatives, this compound should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7][8] Contact with these substances could lead to degradation or vigorous reactions.

Q4: What is the expected shelf-life of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine under optimal conditions?

A4: While specific long-term stability data for this exact molecule is not extensively published, related piperazine derivatives have shown stability for over a year when stored properly at refrigerated or frozen temperatures.[9] Phenyl piperazines, however, may be more susceptible to degradation after six months, regardless of storage conditions.[9] Regular quality control is recommended for long-term storage.

Q5: How should I handle the compound upon receiving it?

A5: Upon receipt, the compound should be allowed to equilibrate to room temperature before opening the container to prevent condensation. Handle the compound in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][8]

II. Troubleshooting Guide

This section addresses common issues that may arise during the storage and use of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Compound Discoloration (e.g., yellowing) Exposure to light or air (oxidation).Store the compound in an amber vial or a container protected from light.[2] Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing.
Inconsistent Experimental Results Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from light and moisture.[1][2] 2. Aliquot: For frequent use, aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. 3. Purity Check: If degradation is suspected, consider re-analyzing the compound's purity via methods like HPLC or LC-MS.
Difficulty Dissolving the Compound Incorrect solvent choice or degraded material.1. Solvent Selection: Refer to the supplier's datasheet for recommended solvents. 2. Sonication: Gentle sonication in a water bath can aid dissolution. 3. pH Adjustment: Depending on the experimental buffer, slight pH adjustments may improve solubility. Note that pyrazole derivatives can have varying stability at different pH levels.[10]
Precipitation in Stock Solution Supersaturation or storage of the solution at an inappropriate temperature.1. Warm Gently: Gently warm the solution to room temperature or slightly above to redissolve the precipitate. 2. Check Concentration: Ensure the concentration of the stock solution is not above its solubility limit in the chosen solvent at the storage temperature. 3. Storage of Solutions: Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

III. Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine for in vitro experiments.

Materials:

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine powder

  • Anhydrous DMSO (or other appropriate solvent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Equilibration: Allow the container of the compound to reach room temperature before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly. If necessary, use a sonicator for a brief period to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Assessment of Compound Stability in Aqueous Buffer

This workflow can be used to determine the stability of the compound in your specific experimental buffer.

Workflow Diagram:

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Prepare fresh stock solution spike Spike compound into buffer start->spike prep_buffer Prepare experimental buffer prep_buffer->spike incubate Incubate at experimental temperature spike->incubate sample Sample at time points (t=0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze plot Plot % remaining vs. time analyze->plot end_node Determine half-life plot->end_node

Caption: Workflow for assessing compound stability in aqueous buffer.

IV. Potential Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting and interpreting experimental results. For compounds containing pyrazole and piperazine moieties, several degradation routes are possible.

A. Hydrolysis

While the core pyrazole and piperazine rings are generally stable, substituents can be susceptible to hydrolysis, especially under acidic or basic conditions.[10]

B. Oxidation

The nitrogen atoms in the piperazine ring can be susceptible to oxidation, particularly in the presence of dissolved oxygen and metal catalysts.[11][12] This can lead to the formation of N-oxides or other oxidized species.

C. Thermal Degradation

High temperatures can promote degradation. For piperazine derivatives, thermal degradation can involve ring-opening reactions or reactions between molecules.[11][13] Studies on piperazine have shown that it is relatively stable at temperatures up to 150°C, but degradation rates increase at higher temperatures.[11][14]

Degradation Pathway Diagram:

Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Thermal_Prods Ring-Opened Products Compound->Thermal_Prods Thermal Degradation Oxidative_Prods N-Oxides Compound->Oxidative_Prods Oxidation Hydrolytic_Prods Hydrolyzed Species Compound->Hydrolytic_Prods Hydrolysis Heat Heat (>150°C) Heat->Thermal_Prods Oxygen Oxygen + Metal Ions Oxygen->Oxidative_Prods pH Extreme pH pH->Hydrolytic_Prods

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Production

Welcome to the technical support center for the synthesis and scale-up of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This guide is designed for researchers, chemists, and process development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Table of Contents

  • Synthesis Overview & Key Challenges

  • Frequently Asked Questions (FAQs)

    • Synthesis of the Pyrazole Intermediate

    • Reductive Amination and Piperazine Alkylation

    • Purification and Impurity Control

  • Troubleshooting Guide

  • Detailed Experimental Protocols

    • Protocol 1: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole

    • Protocol 2: Scale-Up Reductive Amination with Piperazine

  • References

Synthesis Overview & Key Challenges

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically proceeds via a two-step sequence:

  • Formylation of 1,5-dimethylpyrazole: The pyrazole core is first functionalized at the C4 position to introduce a reactive handle. The Vilsmeier-Haack reaction is a common and effective method for this transformation, yielding 4-formyl-1,5-dimethyl-1H-pyrazole.[1][2]

  • Reductive Amination: The resulting aldehyde is then coupled with piperazine via reductive amination to form the final product. This step is critical and presents the most significant challenges during scale-up.[3][4]

The primary challenges in scaling up this process include:

  • Controlling Selectivity: The major hurdle is preventing the di-alkylation of piperazine, which leads to the formation of a hard-to-remove impurity.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, such as the Vilsmeier-Haack formylation and the reduction step in amination, require careful management of heat dissipation at a larger scale to avoid side reactions and ensure safety.

  • Work-up and Purification: Efficiently separating the product from excess piperazine, salts, and byproducts is crucial for achieving high purity on a large scale.

  • Reagent Handling and Stoichiometry: The handling of moisture-sensitive and corrosive reagents like phosphoryl chloride (POCl₃) and controlling the stoichiometry of reactants are critical for consistent results.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination 1_5_dimethylpyrazole 1,5-Dimethylpyrazole formyl_pyrazole 4-Formyl-1,5-dimethyl-1H-pyrazole 1_5_dimethylpyrazole->formyl_pyrazole Formylation vilsmeier_reagent Vilsmeier-Haack Reagent (POCl₃, DMF) vilsmeier_reagent->formyl_pyrazole final_product 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine formyl_pyrazole->final_product Reductive Amination piperazine Piperazine (excess) piperazine->final_product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->final_product G start Problem Encountered low_yield Low Yield start->low_yield high_dialkylation High Di-alkylation Impurity start->high_dialkylation incomplete_reaction Incomplete Reaction start->incomplete_reaction purification_issues Purification Difficulties start->purification_issues check_reagents Check Reagent Quality (Anhydrous?) low_yield->check_reagents check_temp Verify Temperature Control low_yield->check_temp check_stoich Confirm Stoichiometry low_yield->check_stoich increase_piperazine Increase Excess of Piperazine (5-10 eq.) high_dialkylation->increase_piperazine slow_addition Implement Slow Addition of Aldehyde high_dialkylation->slow_addition lower_temp Lower Reaction Temperature high_dialkylation->lower_temp check_reducing_agent Check Reducing Agent (Activity & Amount) incomplete_reaction->check_reducing_agent check_solubility Assess Solubility of Reactants incomplete_reaction->check_solubility increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp optimize_extraction Optimize Acid-Base Extraction purification_issues->optimize_extraction screen_solvents Screen Solvents for Crystallization purification_issues->screen_solvents

Sources

Optimization

Technical Support Center: Refining Purification Protocols for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

This guide serves as a specialized technical resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pipera...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. The unique bifunctional nature of this molecule—possessing a heterocyclic pyrazole core and a basic piperazine moiety—presents distinct challenges that standard purification protocols may not adequately address. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to overcome common obstacles, ensuring the isolation of a highly pure final product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the workup and purification of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. The solutions are presented in a question-and-answer format, emphasizing the scientific rationale behind each strategic choice.

Question 1: My crude product is a dark, intractable oil after synthesis and solvent removal. What is the most effective initial cleanup step?

Answer: An acid-base extraction is the most powerful and highly recommended first step for purifying crude 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, especially when dealing with an oily residue. This classical technique is exceptionally effective at separating basic compounds, like your target molecule, from neutral or acidic impurities.[1][2]

The Scientific Rationale: The piperazine ring in your compound contains two basic nitrogen atoms. By treating the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with an aqueous acid solution (e.g., 1M HCl), you protonate these nitrogens. This forms a water-soluble ammonium salt.[3] Neutral organic impurities, such as unreacted aldehyde starting material or non-basic side products, will remain in the organic layer and can be physically separated and discarded. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) deprotonates the ammonium salt, regenerating the neutral, organic-soluble free base, which can then be extracted back into a fresh organic solvent.[3] This process effectively "washes" your compound, often resulting in a significantly cleaner product.

A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section.

Question 2: I'm observing severe tailing and poor separation of my product during silica gel column chromatography. How can I achieve sharp, symmetrical peaks?

Answer: This is the most common issue when purifying basic amines on standard silica gel.[4] The tailing is caused by a strong acid-base interaction between the basic piperazine nitrogens and the acidic silanol groups (Si-OH) on the silica surface.[4][5] To resolve this, you must suppress this interaction.

Solutions:

  • Mobile Phase Modification (Most Common): The standard and most cost-effective solution is to add a small amount of a basic modifier to your eluent.[4]

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[5] The TEA is a competing base that saturates the acidic sites on the silica, allowing your compound to travel through the column without excessive binding, resulting in sharper peaks.

    • Ammonia: For very strong binding, using a mobile phase containing methanol with 1-2% of a 7N ammonia solution can be effective.[5]

  • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., due to difficulties removing TEA later), consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have an amine-treated surface that minimizes the interaction with basic analytes, often providing excellent peak shape without any mobile phase additives.[4]

    • Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines.[6]

Self-Validation Step: Before committing to a large-scale column, always optimize your solvent system using Thin Layer Chromatography (TLC). Run two TLC plates in parallel: one with your chosen eluent and one with the same eluent plus 1% TEA. You should observe a higher Rf value and a much more compact, less streaky spot on the plate with TEA.[5]

Question 3: My final product appears pure by TLC but fails to crystallize and remains an oil. How can I obtain a stable, solid, and easy-to-handle material?

Answer: Many piperazine derivatives are oils at room temperature, making them difficult to handle and weigh accurately.[5] The most reliable method to obtain a solid is to convert the free base into a stable, crystalline salt.[5]

The Scientific Rationale: Salt formation introduces strong ionic interactions, which promote the formation of a highly ordered crystal lattice. These crystalline salts are typically much less soluble than the free base oil and will precipitate from solution, often with very high purity. This process can also serve as a final purification step, as it is highly selective for your target compound.[7]

Procedure: Salt Formation (Hydrochloride Salt)

  • Purify the free base as much as possible using the methods above (acid-base extraction followed by chromatography).

  • Dissolve the purified oil in a minimal amount of a suitable solvent like isopropanol, ethanol, or ethyl acetate.[5]

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise while stirring.

  • The hydrochloride salt will typically precipitate as a white solid. The precipitation can be enhanced by cooling the mixture in an ice bath.[5]

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

You can then regenerate the free base amine by dissolving the salt in water, adding a base, and extracting it into an organic solvent if needed.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities from a reductive amination synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?

The synthesis likely involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride.[8] Potential impurities include:

  • Unreacted Starting Materials: 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and excess piperazine.

  • Over-reduction Product: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol, formed from the reduction of the starting aldehyde.

  • Disubstituted Piperazine: A small amount of 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine if reaction conditions are not carefully controlled.

FAQ 2: Which analytical techniques are best for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • TLC: For quick, qualitative checks during the purification process.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): The gold standard for purity analysis. It provides both retention time data (indicating purity) and mass data (confirming the identity of the main peak and any impurities).

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure of the final compound and can reveal the presence of impurities if their signals are distinct and above the detection limit.

FAQ 3: How should I store the purified 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?

As a tertiary amine, the compound can be susceptible to slow oxidation over time, especially if exposed to air and light. For long-term storage, it is best to store the compound as its solid hydrochloride salt in a tightly sealed container, protected from light, and in a cool, dry place. If storing the free base oil, it is advisable to keep it under an inert atmosphere (nitrogen or argon) in a freezer.

Data Presentation & Visual Guides

Table 1: Recommended TLC Solvent Systems
PurposeStationary PhaseEluent SystemModifierExpected Product Rf
Reaction MonitoringSilica Gel 60 F25490:10 DCM:MeOH1% Triethylamine0.2 - 0.4
Column Fraction AnalysisSilica Gel 60 F25495:5 DCM:MeOH1% Triethylamine0.3 - 0.5
Purity CheckSilica Gel 60 F25480:20 Hexane:EtOAc1% Triethylamine0.1 - 0.2
Diagram 1: Purification Strategy Workflow

This diagram outlines a logical decision-making process for purifying the target compound, from crude product to a high-purity solid.

PurificationWorkflow Crude Crude Oily Product Decision1 Need to remove neutral/acidic impurities? Crude->Decision1 ABE Acid-Base Extraction Column Silica Gel Chromatography (+1% TEA) ABE->Column Decision2 Need higher purity or a solid product? Column->Decision2 Salt Salt Formation & Recrystallization Final Pure Crystalline Solid (>98%) Salt->Final Oil Pure Oil Decision1->ABE Yes Decision1->Column No, mostly basic Decision2->Salt Yes Decision2->Oil No

Caption: Decision workflow for selecting the optimal purification strategy.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (50 mL) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your protonated product. The upper organic layer contains neutral impurities and can be discarded.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, add another 50 mL of 1M HCl to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH is greater than 10 (verify with pH paper).[3]

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base product back into an organic solvent by adding fresh DCM or EtOAc (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oily product.

Protocol 2: Flash Column Chromatography with Triethylamine

  • TLC Analysis: Develop a suitable solvent system using TLC, aiming for a product Rf of 0.2-0.4. Add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf and spot shape.[5]

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (containing TEA).

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. To remove residual TEA, you can co-evaporate the product with a solvent like toluene or DCM several times.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

  • What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]

  • Amine workup. (2022, March 12). Reddit. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). PMC - NIH. Retrieved from [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. Retrieved from [Link]

  • US2919275A - Purification of piperazine. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Navigating Hits with 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

A Guide for Researchers on Avoiding False Positives in Screening Campaigns From the Desk of the Senior Application Scientist Welcome to our technical support center. You've identified 1-[(1,5-dimethyl-1H-pyrazol-4-yl)met...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Avoiding False Positives in Screening Campaigns

From the Desk of the Senior Application Scientist

Welcome to our technical support center. You've identified 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine as a "hit" in your high-throughput screen (HTS), and now the critical work of validation begins. This guide is designed to help you navigate the essential process of hit triage and validation, ensuring that your promising initial result is a true, optimizable lead and not a resource-consuming false positive.

The structure of your hit, containing both a pyrazole and a piperazine moiety, is common in medicinal chemistry. Pyrazole derivatives are found in numerous approved drugs, valued for their metabolic stability and versatile biological activities.[1][2] Similarly, the piperazine scaffold is a frequent component in drug design, often used to improve pharmacokinetic properties.[3] However, like many compounds in screening libraries, this structural class is not immune to generating artifacts.

This guide provides a structured, question-and-answer approach to help you rigorously validate your hit, build confidence in your data, and make informed decisions for your research program.

Part 1: Frequently Asked Questions (FAQs) - Initial Hit Triage

Q1: My compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, was active in my primary screen. What is my immediate next step?

Your first step is confirmation, not celebration. The goal is to ensure the activity is reproducible and not a one-off artifact.

  • Action: Re-test the original sample in triplicate at a single concentration using the primary assay. A robust assay should yield a high confirmation rate (>70%).[11]

  • Causality: This initial check rules out simple experimental errors like dispensing mistakes or contamination. Reproducibility is the first gate in any hit validation cascade.[12]

Q2: The activity is reproducible. Should I now run a full dose-response curve?

Yes, but with a critical addition. You should source a fresh, powdered sample of the compound from a reliable vendor.

  • Action: Purchase or synthesize a new batch of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. Prepare a fresh stock solution and generate a full concentration-response curve (CRC) in the primary assay to determine its potency (e.g., IC50 or EC50).

  • Causality: The original hit may have come from a large library where compound purity and integrity can be variable. Degradation products or impurities (both organic and inorganic) can be the true source of activity.[13] Testing a fresh, pure sample validates that the activity is intrinsic to the intended molecular structure.

Q3: My dose-response curve looks unusual (e.g., very steep Hill slope, bell-shaped). What could this indicate?

An unusual CRC is a significant red flag and often points towards a non-specific mechanism of action, such as compound aggregation.

  • Steep Hill Slope (>2): This can suggest that the compound is not acting in a 1:1 stoichiometric manner with its target. It is often a hallmark of compound aggregation, where a small change in concentration leads to a sharp phase transition from inactive monomers to an active aggregated state.[10]

  • Bell-Shaped Curve: This can also be characteristic of aggregators, where at very high concentrations, the large aggregates may become less effective or interfere with the assay readout, causing the signal to decrease.[9]

  • Flat SAR: If you test a few simple analogs and see no change in activity (a "flat" structure-activity relationship), it suggests the compound is not binding in a specific, optimizable pocket.[4]

Part 2: Troubleshooting Guide - Investigating False Positive Mechanisms

If your initial triage raises concerns, the next step is to perform specific experiments to identify the mechanism of interference.

Issue 1: My compound might be an aggregator.

Compound aggregation is one of the most common causes of false positives in biochemical assays.[14][15] Aggregates form colloidal particles that can sequester and denature proteins non-specifically.

  • Troubleshooting Protocol:

    • Detergent Test: Re-run the dose-response experiment in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-80.

    • Interpretation: If the compound is an aggregator, the detergent will disrupt the formation of colloidal particles. You should observe a significant rightward shift (increase) in the IC50 value or a complete loss of activity.[9][10] True inhibitors that bind specifically to a target are typically unaffected by low concentrations of detergent.

  • Causality: Detergents at concentrations above their critical micelle concentration (CMC) prevent the hydrophobic interactions that drive the self-assembly of small molecules into aggregates. This is a simple and powerful counter-screen.

Issue 2: My compound could be interfering with the assay technology (e.g., fluorescence).

Compounds can intrinsically fluoresce at the same wavelengths used by the assay, or they can quench the signal, leading to false readings.[5] This is a critical concern in fluorescence-based assays (e.g., FRET, FP).

  • Troubleshooting Protocol:

    • Null-Enzyme Control: Run the compound through the assay protocol in the complete absence of the biological target (e.g., no enzyme or receptor).

    • Interpretation: If the compound still generates a signal (or lack thereof), it is directly interfering with your detection reagents or instrument. For example, an autofluorescent compound will produce a signal even without a biological reaction.[10]

    • Action: If interference is detected, you must move to an orthogonal assay with a different detection modality.[4]

Issue 3: The compound might be chemically reactive or a redox cycler.

Certain chemical motifs can be inherently reactive, covalently modifying proteins in a non-specific manner. Others can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide (H2O2) that can damage proteins or interfere with assay components.[8][10]

  • Computational Check: Use computational tools or filters to check for Pan-Assay Interference Compounds (PAINS).[16][17] PAINS are substructures known to be associated with various interference mechanisms. While not definitive, a PAINS alert warrants heightened scrutiny.

  • Experimental Protocol (Redox Cycling):

    • Include a scavenger agent like catalase in your assay buffer if you suspect H2O2 generation.

    • Run a specific counter-screen, such as using horseradish peroxidase to detect H2O2 production.[10]

    • Interpretation: If the compound's activity is diminished by the scavenger or it tests positive in a redox counter-screen, it is likely a false positive.

Part 3: Advanced Validation & Orthogonal Testing

Passing the initial troubleshooting steps increases confidence, but true validation requires demonstrating target engagement using different methods. An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology or readout.[18]

Key Validation Strategies
StrategyDescriptionCausality & Purpose
Orthogonal Assay Confirm activity using a label-free or alternative detection method (e.g., primary assay is fluorescence-based, orthogonal is luminescence or absorbance-based).[4]Eliminates technology-specific artifacts. If the hit is active in two distinct assay formats, it is much more likely to be a true modulator of the biological target.[5]
Counter-Screen Test the compound against an unrelated target (e.g., a different enzyme like β-lactamase) using a similar assay format.[9]Assesses specificity. A promiscuous compound that inhibits multiple unrelated targets is generally a poor starting point for a drug discovery program.
Biophysical Validation Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to directly measure binding between the compound and the purified target protein.[10]Provides direct, physical evidence of target engagement, which is the gold standard for validating a hit from a target-based screen. It confirms a physical interaction, independent of functional activity.
Cellular Target Engagement For intracellular targets, use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm the compound can enter cells and bind to its intended target in a physiological context.[10]Bridges the gap between biochemical activity and cellular activity, confirming bioavailability and target binding in a more complex environment.

Workflow & Diagrams

Hit Triage and Validation Workflow

The following diagram outlines a logical workflow for triaging a primary screening hit to either validate it as a promising lead or classify it as a false positive.

HitTriageWorkflow cluster_troubleshoot Investigation Steps cluster_validate Validation Steps PrimaryHit Primary Hit Identified (1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine) Confirm 1. Confirmation Screen (Re-test original sample) PrimaryHit->Confirm Fresh 2. Fresh Compound CRC (Purchase new powder, test IC50) Confirm->Fresh Activity Confirmed Discard False Positive (Discard/Deprioritize) Confirm->Discard Not Reproduced Troubleshoot 3. False Positive Investigation Fresh->Troubleshoot Good CRC Fresh->Troubleshoot Bad CRC (Steep slope, etc.) Detergent Detergent Test (Aggregation) Interference Null-Target Control (Assay Interference) PAINS PAINS/Reactivity Check (Computational & Counter-screen) Orthogonal 4. Orthogonal & Biophysical Validation OrthoAssay Orthogonal Assay (Different Readout) Biophys Biophysical Binding (SPR, TSA, ITC) Cellular Cellular Engagement (e.g., CETSA) Validated Validated Hit (Proceed to Lead Optimization) Detergent->Orthogonal Passed All Checks Detergent->Discard Activity Lost Interference->Orthogonal Passed All Checks Interference->Discard Signal Detected PAINS->Orthogonal Passed All Checks PAINS->Discard Reactive OrthoAssay->Validated All Confirmed OrthoAssay->Discard Inactive Biophys->Validated All Confirmed Biophys->Discard No Binding Cellular->Validated All Confirmed Cellular->Discard No Engagement

Caption: A stepwise workflow for hit validation.

References

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ghanbari, C. M., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Laboratory Automation, 16(5), 347–354. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(15), 3534–3544. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Small Molecule Aggregators From Large Compound Libraries by Support Vector Machines. Retrieved from [Link]

  • IEEE Xplore. (2009). A method for identifying small molecule aggregators using photonic crystal biosensor microplates. Retrieved from [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 8(7), 1386–1394. Retrieved from [Link]

  • Oxford Academic. (2021). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Retrieved from [Link]

  • Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Retrieved from [Link]

  • IEEE Xplore. (2009). A method for identifying small molecule aggregators using photonic crystal biosensor microplates. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New in Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3–6. Retrieved from [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 137. Retrieved from [Link]

  • Alam, M. J., & Antonijević, M. D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1787–1812. Retrieved from [Link]

  • Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Retrieved from [Link]

  • ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (2022). Drugs with phthalazine or pyrazole moieties and design strategy of.... Retrieved from [Link]

  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(8), 756. Retrieved from [Link]

  • OUCI. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]

  • PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]

  • ResearchGate. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Effects of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Introduction: The Therapeutic Potential of Pyrazole-Piperazine Scaffolds To the discerning researcher in drug discovery, the pyrazole-piperazine scaffold represents a privileged structure with significant therapeutic pot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole-Piperazine Scaffolds

To the discerning researcher in drug discovery, the pyrazole-piperazine scaffold represents a privileged structure with significant therapeutic potential.[1][2] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and notable central nervous system (CNS) effects.[1][2][3][4] Specifically, derivatives of pyrazole and piperazine have shown promise as anxiolytic and antidepressant agents, often mediated through interactions with the serotonergic and GABAergic systems.[5][6]

This guide focuses on a specific, yet under-characterized member of this family: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS No. 1001757-60-3).[7] While direct biological data for this compound is not extensively published, its structural similarity to pharmacologically active analogs necessitates a thorough investigation of its potential effects. This document provides a comprehensive framework for validating the biological activity of this compound, comparing it with structurally related and well-characterized alternatives, and offering detailed experimental protocols to ensure scientific rigor.

Our comparative analysis will include:

  • LQFM008 (4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester): A pyrazole-piperazine derivative with demonstrated anxiolytic-like, anti-nociceptive, and anti-inflammatory properties.[3][5]

  • LQFM192 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate): An analog with reported anxiolytic and antidepressant-like activities.[6]

By leveraging the known activities of these comparators, we can design a logical and efficient workflow to elucidate the pharmacological profile of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

Proposed Mechanism of Action and Validation Strategy

Based on the literature for structurally similar compounds, it is hypothesized that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine may exert its effects through modulation of CNS receptors, particularly serotonin (5-HT) and potentially GABA-A receptors.[5][6] The validation strategy should, therefore, encompass a tiered approach, beginning with in vitro receptor binding and functional assays, followed by in vivo behavioral models to confirm physiological effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Affinity (Ki) Anxiolytic Models Anxiolytic Models Functional Assays->Anxiolytic Models Confirm Agonist/Antagonist Activity Antidepressant Models Antidepressant Models Functional Assays->Antidepressant Models Sedative/Motor Function Sedative/Motor Function Anxiolytic Models->Sedative/Motor Function Control for Confounding Effects Antidepressant Models->Sedative/Motor Function

Caption: A tiered workflow for validating the biological effects of novel pyrazole-piperazine compounds.

Comparative In Vitro Analysis: Receptor Binding and Functional Assays

The initial step in characterizing a novel compound is to determine its affinity and functional activity at relevant biological targets. Given the data on analogs like LQFM008 and LQFM192, the primary targets for investigation should include serotonin receptors (specifically 5-HT1A and 5-HT2A) and the benzodiazepine site of the GABAA receptor.[5][6][8]

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and comparator compounds for the 5-HT1A, 5-HT2A, and dopamine D2 receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human recombinant 5-HT1A, 5-HT2A, or D2 receptors. Prepare cell membrane homogenates according to standard protocols.

  • Assay Conditions:

    • 5-HT1A Receptor: Incubate membrane preparations with the radioligand [3H]8-OH-DPAT in the presence of varying concentrations of the test compound.

    • 5-HT2A Receptor: Use [3H]ketanserin as the radioligand.

    • Dopamine D2 Receptor: Employ [3H]spiperone as the radioligand.

  • Incubation and Detection: Following incubation, separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Comparative Data Summary (Hypothetical)
Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine To be determinedTo be determinedTo be determined
LQFM008Data suggests 5-HT1A involvement[5]--
LQFM192Activity blocked by WAY-100635 (5-HT1A antagonist)[6]--
Buspirone (Control)1-5>1000500
Risperidone (Control)1000.21.5

In Vivo Behavioral Pharmacology: A Comparative Study

Following in vitro characterization, it is crucial to assess the compound's effects in whole-animal models to establish its physiological relevance and therapeutic potential. The choice of behavioral assays should be guided by the suspected anxiolytic and antidepressant properties.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in comparison to LQFM008 and a standard anxiolytic, diazepam.

Methodology:

  • Animal Acclimation: Acclimate male Swiss mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, LQFM008, diazepam, or vehicle (e.g., 2% Tween-80 in saline) orally (p.o.) or intraperitoneally (i.p.) 60 minutes before testing.

  • EPM Test: Place each mouse individually in the center of the elevated plus maze, facing an open arm. Record the number of entries and the time spent in the open and closed arms for a 5-minute period.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze data using ANOVA followed by a post-hoc test.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the antidepressant-like potential of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in comparison to LQFM192 and a standard antidepressant, imipramine.

Methodology:

  • Animal and Drug Administration: Use male Swiss mice and administer the compounds as described for the EPM test.

  • FST Procedure: Place each mouse in a transparent glass cylinder filled with water (25°C) from which it cannot escape. Record the duration of immobility during the last 4 minutes of a 6-minute test session.

  • Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Control for Sedative Effects: Rota-Rod Test

To ensure that any observed effects in the EPM and FST are not due to motor impairment or sedation, a rota-rod test should be performed. A lack of effect on the time spent on the rotating rod at the effective doses in the behavioral tests would indicate that the compound's activity is specific and not a result of motor deficits.[5]

Comparative Data Summary (Hypothetical vs. Published)
CompoundEPM (Open Arm Time)FST (Immobility Time)Rota-Rod Performance
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine To be determinedTo be determinedTo be determined
LQFM008Increased open arm time[5]-No effect at anxiolytic doses[5]
LQFM192Increased open arm time[6]Decreased immobility[6]Not reported
Diazepam (Control)Increased open arm time[5]-Motor impairment at higher doses[5]
Imipramine (Control)-Decreased immobility-

Elucidating the Mechanism: The Role of the Serotonergic System

To confirm the involvement of the serotonergic system, antagonist studies can be performed. Pre-treatment with a 5-HT1A antagonist like WAY-100635 should block the anxiolytic or antidepressant effects of the test compound if it acts through this receptor.[5][6]

G cluster_0 Mechanism of Action Validation Test Compound Test Compound 5HT1A_Receptor 5-HT1A Receptor Test Compound->5HT1A_Receptor Agonist Activity WAY_100635 WAY-100635 (5-HT1A Antagonist) WAY_100635->5HT1A_Receptor Blocks Behavioral Effect Anxiolytic/Antidepressant Effect 5HT1A_Receptor->Behavioral Effect

Caption: A diagram illustrating the use of an antagonist to validate the mechanism of action.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial biological validation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. By employing a combination of in vitro and in vivo assays and comparing the results to well-characterized analogs, researchers can efficiently determine its pharmacological profile.

Should this compound demonstrate promising anxiolytic or antidepressant properties, further studies would be warranted. These could include more extensive receptor screening panels, pharmacokinetic profiling, and evaluation in more complex models of anxiety and depression. The pyrazole-piperazine scaffold continues to be a rich source of novel CNS-active compounds, and a systematic approach to their characterization is paramount for advancing the field of neuropharmacology.

References

  • de Brito, A.F., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (n.d.). PubMed. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed. [Link]

  • List of miscellaneous 5-HT2A receptor agonists. (n.d.). Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]

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Comparative

A Comparative Guide to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and Other Pyrazole Derivatives for Researchers in Drug Discovery

Introduction: The Privileged Scaffolds of Pyrazole and Piperazine in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, certain chemical motifs consistently emerge in the architecture of therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Pyrazole and Piperazine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain chemical motifs consistently emerge in the architecture of therapeutically successful molecules. These "privileged scaffolds" serve as versatile platforms for the development of novel agents targeting a wide array of biological pathways. Among these, the pyrazole and piperazine rings stand out for their remarkable prevalence in FDA-approved drugs and their diverse pharmacological profiles.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The metabolic stability of the pyrazole ring further enhances its appeal as a core component in drug design.

Complementing the pyrazole scaffold, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another key player in drug development. The inclusion of a piperazine moiety can modulate a compound's physicochemical properties, such as solubility and lipophilicity, and often plays a crucial role in the molecule's interaction with its biological target. Piperazine derivatives have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents.[3][4][5]

This guide focuses on 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine , a specific derivative that combines these two powerful scaffolds. Due to the limited publicly available biological data on this particular compound, this guide will provide a comparative analysis with other well-characterized pyrazole-piperazine derivatives. By examining the synthesis, biological activities, and structure-activity relationships of its analogs, we can infer the potential of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and outline a strategic approach for its investigation.

The Subject of Our Investigation: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Chemical Structure:

Figure 1: Chemical Structure of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

This molecule features a 1,5-dimethyl-substituted pyrazole ring linked via a methylene bridge to a piperazine ring. The substitution pattern on the pyrazole ring and the presence of the basic piperazine moiety are expected to govern its biological activity.

A Plausible Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of 1-(pyrazol-4-ylmethyl)piperazine derivatives is the reductive amination of a pyrazole-4-carbaldehyde with a piperazine.[6] This approach offers a straightforward route to the target compound and its analogs.

Synthesis_Workflow start 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde + Piperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)3, DCE) start->reductive_amination Reactants workup Aqueous Work-up & Extraction reductive_amination->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine purification->product Purified Product

Figure 2: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
  • Reactant Preparation: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Addition of Piperazine: Add piperazine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis of Biological Activities

To contextualize the potential of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, we will compare it with several documented pyrazole-piperazine derivatives across three key therapeutic areas: anticancer, anti-inflammatory, and antibacterial activities.

Anticancer Activity

The pyrazole-piperazine scaffold is a recurring motif in the design of novel anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).[7]

Comparator Compounds and Performance:

Compound Name/ReferenceCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)
Phthalazine-piperazine-pyrazole conjugate 26 [7]MCF-7 (Breast)0.96Not specified
A549 (Lung)1.40
DU145 (Prostate)2.16
Indole-pyrazole derivative 33 [7]HCT116 (Colon)< 23.7CDK2 Inhibition (IC₅₀ = 0.074 µM)
Pyrazole carbaldehyde derivative 43 [7]MCF-7 (Breast)0.25PI3 Kinase Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) incubation1 Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours (Formation of formazan crystals) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance data_analysis Calculate cell viability and determine IC₅₀ read_absorbance->data_analysis Paw_Edema_Workflow animal_acclimatization Acclimatize rodents (e.g., Wistar rats) fasting Fast animals overnight animal_acclimatization->fasting baseline_measurement Measure initial paw volume (plethysmometer) fasting->baseline_measurement compound_administration Administer test compound or vehicle (oral gavage) baseline_measurement->compound_administration carrageenan_injection Inject carrageenan into the sub-plantar region of the paw compound_administration->carrageenan_injection 1 hour post-treatment paw_volume_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) carrageenan_injection->paw_volume_measurement data_analysis Calculate percentage inhibition of edema paw_volume_measurement->data_analysis

Figure 4: Workflow for the carrageenan-induced paw edema assay.

  • Animal Handling: Use adult Wistar rats or Swiss mice, acclimatized to the laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the pyrazole-piperazine derivative. Administer the compounds orally.

  • Edema Induction: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Pyrazole-piperazine derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria. [3][8] Comparator Compounds and Performance:

Compound Name/ReferenceBacterial StrainActivity (MIC in µg/mL or Zone of Inhibition)
Pyrazole-piperazine derivative 9a [3]Staphylococcus aureusBetter than Ciprofloxacin
Bacillus subtilisBetter than Ciprofloxacin
Escherichia coliBetter than Ciprofloxacin
Klebsiella speciesBetter than Ciprofloxacin
Indole-pyrazole-piperazine P16 [8]Xanthomonas oryzae pv oryzaeEC₅₀ = 2.54 µg/mL
Xanthomonas axonopodis pv citriEC₅₀ = 3.49 µg/mL

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

MIC_Assay_Workflow compound_dilution Prepare serial dilutions of the test compound in a 96-well plate with broth inoculation Inoculate each well with the bacterial suspension compound_dilution->inoculation bacterial_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) bacterial_inoculum->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determine the MIC: the lowest concentration with no visible growth visual_inspection->mic_determination

Figure 5: Workflow for the broth microdilution MIC assay.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative data suggests that the biological activity of pyrazole-piperazine derivatives can be significantly modulated by the substituents on both the pyrazole and piperazine rings. For instance, the introduction of bulky and lipophilic groups on the pyrazole ring, such as phenyl or indole moieties, appears to be favorable for anticancer and antibacterial activities. [7][8]Modifications at the N4 position of the piperazine ring also play a critical role in determining the pharmacological profile, as seen in the anti-inflammatory agent LQFM-008, which has an ethyl carboxylate group at this position. [4] For 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, the dimethyl substitution on the pyrazole ring provides a starting point for investigation. Future research should focus on:

  • Synthesis and Characterization: Synthesizing the title compound and a series of analogs with variations in the substitution pattern on both the pyrazole and piperazine rings.

  • In Vitro Screening: Evaluating the synthesized compounds in a panel of anticancer, anti-inflammatory, and antibacterial assays, as detailed in the protocols above.

  • Mechanism of Action Studies: For active compounds, further investigation into their mechanism of action is warranted, such as enzyme inhibition assays or gene expression profiling.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Conclusion

While specific biological data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is not yet widely published, a comparative analysis of its structural analogs reveals the significant therapeutic potential of the pyrazole-piperazine scaffold. This guide provides a comprehensive framework for researchers to initiate a systematic investigation of this promising compound. By leveraging the provided synthetic strategies and experimental protocols, the scientific community can unlock the full potential of this and related derivatives in the ongoing quest for novel and effective therapeutic agents. The convergence of the privileged pyrazole and piperazine moieties in a single molecular entity makes 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine a compelling candidate for further exploration in drug discovery programs.

References

  • Valluri, K. K., Allaka, T. R., Viswanath, I. V. K., & PVVS, N. (2020). Synthesis and Antibacterial / Anticancer Activities of Compounds Containing Pyrazole Ring Linked to Piperazines. Current Bioactive Compounds, 16(4), 419-431. [Link]

  • Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • de Oliveira, R., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological Reports, 68(5), 939-945. [Link]

  • Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2014). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 26(1), 1-5. [Link]

  • Fajemiroye, J. O., et al. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Fundamental & Clinical Pharmacology, 32(3), 265-276. [Link]

  • Few anticancer drugs containing piperazine rings approved by FDA. (n.d.). ResearchGate. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research, 74(2), 1-10. [Link]

  • Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. (2021). Letters in Drug Design & Discovery, 18(1), 1-10. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Current Organic Synthesis, 17(1), 1-10. [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). (n.d.). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2013). Pharmacology Biochemistry and Behavior, 103(3), 571-577. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1674. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(1), 2-11. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3808. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 618. [Link]

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Validation

structure-activity relationship of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine analogs

An In-Depth Guide to the Structure-Activity Relationship of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Analogs as Selective Dopamine D4 Receptor Antagonists Introduction The 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Analogs as Selective Dopamine D4 Receptor Antagonists

Introduction

The 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine scaffold is a cornerstone in the development of selective ligands for the dopamine D2-like receptor family (D2, D3, and D4). These G-protein coupled receptors (GPCRs) are critical targets for neurological and psychiatric disorders.[1] Notably, the dopamine D4 receptor has garnered significant attention as a target for treating schizophrenia. The atypical antipsychotic clozapine, which exhibits a high affinity for the D4 receptor, has shown clinical efficacy with a reduced risk of extrapyramidal side effects that plague typical antipsychotics targeting the D2 receptor.[1] This has spurred the development of D4-selective antagonists to achieve improved therapeutic profiles.

However, designing subtype-selective ligands is a formidable challenge due to the high sequence homology among D2-like receptors.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine analogs. We will dissect the molecular architecture of these compounds, compare their performance against alternative scaffolds, and provide detailed experimental protocols to empower researchers in the rational design of next-generation D4-selective antagonists.

The Core Pharmacophore: Unpacking the Key Structural Elements

The 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine scaffold can be divided into three key regions that are crucial for its interaction with the dopamine D4 receptor. Modifications in these regions have a profound impact on binding affinity and selectivity.

  • The Pyrazole Headgroup: The 1,5-dimethyl-1H-pyrazole moiety serves as a critical anchoring point.

  • The Piperazine Linker: This central ring provides a specific spatial orientation and a basic nitrogen atom, which is typically protonated at physiological pH, forming a key ionic interaction with the receptor.[1]

  • The Terminal Aromatic Tail (R-group): This region is the most frequently modified and is a primary determinant of affinity and selectivity, interacting with a less conserved region of the receptor binding pocket.

Caption: Core scaffold and key regions for SAR analysis.

Structure-Activity Relationship (SAR) Deep Dive

The quest for D4 selectivity hinges on exploiting the subtle differences in the receptor's binding pocket compared to its D2 and D3 counterparts. The following analysis synthesizes findings from various studies to build a coherent SAR model.

The Terminal Tail: The Key to Selectivity

The most significant gains in affinity and selectivity are achieved by modifying the terminal aromatic tail (the R-group attached to the piperazine nitrogen). This group extends into a hydrophobic pocket formed by transmembrane helices 3, 5, and 6 of the D4 receptor.[1] The unique topology of this pocket in the D4 subtype creates spatial constraints that can be exploited.

  • Substituted Phenyl Rings: The nature and position of substituents on a terminal phenyl ring are critical.

    • Halogen Substituents: Aromatic chlorination, particularly at the para-position of a phenyl ring (e.g., in a 4-chlorophenyl group), is a common feature in potent D4 antagonists.[2] Compounds with 4-chloro or 3-chloro substituents on the phenyl ring tend to retain high affinity for D4 receptors.[3]

    • Bulky Substituents: The D4 receptor's hydrophobic pocket imposes a spatial constraint that restricts the orientation of bulky substituents on the 4-phenylpiperazine moiety. This steric hindrance is less pronounced in D2 and D3 receptors, making it a crucial factor for achieving D4 selectivity.[1]

    • Electron-Donating Groups: Groups like 4-methoxy have been shown to result in lower affinity compared to halogens or small alkyl groups.[3]

  • Fused and Heterocyclic Systems: Replacing the phenyl ring with larger, more complex heterocyclic systems has proven to be a successful strategy for enhancing D4 affinity.

    • Pyrazolo[1,5-a]pyridines and Pyrrolo[2,3-b]pyridines: These fused heterocyclic systems have yielded highly potent and selective D4 antagonists. For instance, 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a well-known selective D4 antagonist.[2][4] One potent derivative in this class demonstrated a Ki value of 2.0 nM for the D4 receptor.[4]

    • Benzimidazoles: The discovery of compounds like PD 89211, which features a benzimidazol-2-ylmethyl group, highlighted another avenue for achieving high D4 affinity (Ki of 3.7 nM) and selectivity (>800-fold over other dopamine receptor subtypes).[3]

Comparative Analysis of Terminal Group Modifications

The table below summarizes the binding affinities of representative analogs, illustrating the impact of terminal group modifications on D4 affinity and selectivity over D2 and D3 receptors.

Compound IDCore ScaffoldTerminal R-Group (on Piperazine)D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
Analog 1 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine4-Chlorophenyl~5-10>500>500>50x>50x
PD 89211 (Benzimidazol-2-yl)methyl-piperazine2-Chloro-4-hydroxymethylphenyl3.7>3000>3000>810x>810x
FAUC 113 Pyrazolo[1,5-a]pyridine-3-ylmethyl-piperazine4-ChlorophenylPotent (nM range)--HighHigh
L-745,870 Pyrrolo[2,3-b]pyridine-3-ylmethyl-piperazine4-Chlorophenyl0.4412001900~2700x~4300x
Clozapine Dibenzo[b,f][1][3]diazepineMethyl10-20120-25020-50~10x~2x

Data synthesized from multiple sources for illustrative comparison.[1][2][3]

Comparison with Alternative Scaffolds

While the pyrazolyl-piperazine core is highly effective, other scaffolds have also been developed as D4 antagonists. Understanding these alternatives provides a broader context for drug design.

  • Azaindole Derivatives: These compounds have shown high affinity for the D4 receptor. Their development involved SAR studies comparing molecular isopotential surfaces to optimize receptor interactions.[4]

  • Substituted Pyrazoles (Series I & II): Researchers have developed two other series of pyrazole-based compounds. Series I features a phenyl ring directly attached to the 4-position of the pyrazole, while Series II has a 5-phenyl ring linked by a saturated chain to the 4-position. Both series yielded compounds with excellent D4 affinity and selectivity.[5]

  • Clozapine: As the prototypical D4-preferring ligand, clozapine serves as a benchmark. However, its complex pharmacology (activity at multiple receptors) is a double-edged sword, contributing to both its efficacy and its side-effect profile. Newer analogs aim to retain D4 selectivity while minimizing off-target activities.[1]

Experimental Protocols for Compound Evaluation

To validate the SAR data and assess the potential of new analogs, a standardized set of experiments is essential.

Protocol 1: General Synthesis of Terminal Analogs

This protocol describes a general method for synthesizing various terminal analogs via reductive amination.

Objective: To couple the 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine core with various aromatic aldehydes.

Materials:

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

  • [³H]Spiperone (Radioligand)

  • Haloperidol or Spiperone (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or buffer for total binding, or 10 µM haloperidol for non-specific binding).

  • Add 50 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.1-0.5 nM).

  • Add 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 90-120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the dopamine D4 receptor binding assay.

Conclusion and Future Directions

The 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine scaffold is a versatile and highly tractable platform for developing potent and selective dopamine D4 receptor antagonists. The structure-activity relationship is well-defined, with the terminal aromatic tail being the primary driver of selectivity. Key takeaways include:

  • High D4 Affinity: Achieved through a combination of the pyrazole headgroup and a properly substituted terminal aromatic group.

  • D4 Selectivity: Driven by exploiting the unique steric and electrostatic environment of the D4 receptor's hydrophobic pocket, often with halogenated or bulky heterocyclic terminal groups.[1]

Future research should focus on fine-tuning the physicochemical properties of these analogs to improve their pharmacokinetic profiles (e.g., solubility, metabolic stability, and brain penetration). The exploration of novel, non-traditional heterocyclic systems as terminal groups could lead to the discovery of ligands with even greater selectivity and unique pharmacological properties. The detailed protocols and SAR analysis provided in this guide offer a solid foundation for these future endeavors, paving the way for the next generation of CNS therapeutics.

References

  • Lee, J., et al. (2020). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

  • Rowley, M., et al. (2001). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hagen, E., et al. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pugsley, T. A., et al. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Hudkins, R. L., et al. (2019). Development of D4 antagonists and sigma-1 receptor modulators for the treatment of CNS disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, C., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]

  • Gurtler, C., et al. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

A Comparative Analysis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and its Congeners: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and related piperazine compounds for researchers, scientists, and drug development professionals. By synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and related piperazine compounds for researchers, scientists, and drug development professionals. By synthesizing data from authoritative sources, we will explore the physicochemical properties, biological activities, and structure-activity relationships within this promising class of molecules. This document will also provide detailed experimental protocols to support further research and development.

Introduction: The Significance of the Pyrazole-Piperazine Scaffold

The fusion of pyrazole and piperazine moieties has yielded a plethora of compounds with significant therapeutic potential. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and bioavailability.[3] The combination of these two pharmacophores in a single molecular entity has led to the discovery of novel compounds with diverse and potent biological activities.

Profiling 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Our focus compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, represents a specific substitution pattern within this class. While detailed experimental data on its biological activity is not extensively available in the public domain, we can characterize it based on its fundamental properties and compare it to its better-studied relatives.

Physicochemical Properties:

Basic physicochemical data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and a closely related analog are summarized in the table below. This information is critical for understanding the compound's potential for oral bioavailability and membrane permeability, often guided by frameworks such as Lipinski's Rule of Five.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine1001757-60-3C₁₀H₁₈N₄194.28[4][5]
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine1001757-59-0C₉H₁₆N₄180.25[6]

The presence of the piperazine ring suggests that these compounds are likely to be basic and may form salts, which can influence their solubility and handling.

Comparative Analysis of Biological Activities

To understand the potential of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, we will now delve into a comparative analysis of the biological activities of structurally related pyrazole-piperazine compounds. This analysis will be categorized by therapeutic area, with supporting experimental data from published literature.

Anticancer Activity

Numerous pyrazole-piperazine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Comparative in vitro Anticancer Activity of Pyrazole-Piperazine Derivatives:

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC₅₀/GI₅₀)Reference
Phthalazine-piperazine-pyrazole conjugatesMCF-7, A549, DU-145IC₅₀: 0.96, 1.40, 2.16 µM respectively[7]
Benzimidazole linked pyrazole derivativesMCF-7, HaCaT, MDA-MB231, A549, HepG2Potent antiproliferative activity[9]
Sugar-based pyrazole derivativesHepG2, A549Good inhibitory activity[9]

Discussion of Structure-Activity Relationships (SAR) for Anticancer Activity:

The anticancer potency of pyrazole-piperazine derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and piperazine rings. For instance, the introduction of bulky aromatic groups on the pyrazole ring has been shown to enhance cytotoxicity.[8] The substitution on the second nitrogen of the piperazine ring is another critical determinant of activity, with various acyl and aryl groups leading to potent anticancer agents.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Methodology: [10][11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Workflow for In Vitro Cytotoxicity Testing:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture (e.g., Cancer Cell Line) seeding Cell Seeding (96-well plate) prep_cells->seeding prep_compounds Compound Preparation (Serial Dilutions) treatment Compound Treatment (24, 48, or 72h incubation) prep_compounds->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis IC50 Determination readout->analysis

Caption: Standard workflow for in vitro cytotoxicity testing.

Anti-inflammatory Activity

Several pyrazole-piperazine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[13][14] Their mechanism of action often involves the inhibition of pro-inflammatory mediators.

Comparative in vivo Anti-inflammatory Activity of Pyrazole-Piperazine Derivatives:

Compound/DerivativeAnimal ModelReported ActivityReference
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneCarrageenan-induced paw edema (rat)Reduced edema formation and pro-inflammatory cytokines[13]
4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl esterCarrageenan-induced paw edema (mouse)Reduced edema at all time points[14]
Piperazine derivatives containing 1,4-benzodioxanXylene-induced ear swelling (mouse)Significant anti-inflammatory activities[15]

Discussion of Structure-Activity Relationships (SAR) for Anti-inflammatory Activity:

The anti-inflammatory activity of this class of compounds is highly dependent on the substitution pattern. For example, the presence of a phenyl group on the pyrazole nitrogen and a methyl group on the piperazine nitrogen has been shown to be favorable for activity.[13] Modifications to the linker between the two heterocyclic rings also play a crucial role in modulating the anti-inflammatory potency.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[16][17]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compound orally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Workflow for In Vivo Anti-inflammatory Assay:

G acclimatization Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) acclimatization->grouping administration Compound/Vehicle Administration (Oral) grouping->administration induction Carrageenan Injection (Sub-plantar) administration->induction 1 hour measurement Paw Volume Measurement (Plethysmometer) induction->measurement 0, 1, 2, 3, 4 hours analysis Calculation of % Inhibition of Edema measurement->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Neuropharmacological Activity

Certain pyrazole-piperazine derivatives have shown promising activity in the central nervous system (CNS), exhibiting anxiolytic and antidepressant-like effects.[3][18] These effects are often mediated through interactions with neurotransmitter systems, such as the serotonergic and GABAergic pathways.

Signaling Pathway in Neuropharmacological Activity:

The anxiolytic and antidepressant effects of some pyrazole-piperazine compounds are linked to their interaction with serotonin receptors, particularly the 5-HT₁A receptor, and the GABAₐ receptor.[18]

G compound Pyrazole-Piperazine Compound ht1a 5-HT1A Receptor compound->ht1a Modulates gabaa GABAA Receptor compound->gabaa Modulates anxiolytic Anxiolytic Effect ht1a->anxiolytic antidepressant Antidepressant Effect ht1a->antidepressant gabaa->anxiolytic

Caption: Neuropharmacological signaling pathways.

Conclusion

The pyrazole-piperazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. While specific experimental data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is limited, a comparative analysis of its structural analogs reveals a rich chemical space with diverse biological activities, including potent anticancer, anti-inflammatory, and neuropharmacological effects. The structure-activity relationships discussed herein provide a rational basis for the design of future derivatives with improved potency and selectivity. The detailed experimental protocols included in this guide are intended to facilitate further research and empower scientists to explore the full potential of this important class of compounds.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Available at: [Link]

  • Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science Publisher. Available at: [Link]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. PubMed. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. University of Groningen. Available at: [Link]

  • CAS NO. 1001757-60-3 | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl... Arctom. Available at: https://www.arctomsci.com/aacs-as165481.html
  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives†. Asian Journal of Chemistry. Available at: [Link]

  • Few anticancer drugs containing piperazine rings approved by FDA. ResearchGate. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage. Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Taylor & Francis Online. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. ACS Publications. Available at: [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Bentham Science Publisher. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. ResearchGate. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. Available at: [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available at: [Link]

  • (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]

    • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]

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Validation

A Researcher's Guide to Confirming Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a strategic framework for confirming the target engagement of novel compounds. We will use the pyrazo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a strategic framework for confirming the target engagement of novel compounds. We will use the pyrazole-piperazine derivative, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine , as a central case study. While this specific molecule is commercially available as a building block, its biological target is not publicly defined.[1] Its structure, however, contains a pyrazole-piperazine scaffold, a "privileged" motif frequently found in potent protein kinase inhibitors.[2]

This guide will therefore proceed with a logical, yet hypothetical, objective: to determine if this compound engages with protein kinases and to rigorously compare its performance against established inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

The Rationale: Why Target Engagement is a Critical First Step

In drug discovery, confirming that a molecule physically interacts with its intended target within a biological system is a pivotal milestone.[3] This process, known as target engagement, provides direct evidence of a compound's mechanism of action and is essential for validating its potential as a therapeutic agent. Without this confirmation, observed cellular effects could be due to off-target interactions or non-specific cytotoxicity, leading to costly and time-consuming dead ends.

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.[2][3] Similarly, the piperazine ring is often incorporated to improve solubility and pharmacokinetic properties, and to provide an additional vector for interacting with the target protein.[4][5] Given these structural alerts, investigating the kinase family as a potential target for our lead compound is a scientifically sound starting point.

A Multi-Pronged Approach to Target Engagement

As comparators, we will use Afuresertib (GSK2110183) , a potent pyrazole-based Akt1 kinase inhibitor, and a hypothetical VEGFR-2 inhibitor based on a piperazine-chalcone hybrid scaffold, reflecting compounds with demonstrated efficacy.[4][6]

In Vitro Biophysical Assays: The First Look at Direct Binding

Biophysical assays are crucial for providing an initial, direct assessment of the interaction between a compound and a purified protein target.[7] These methods are performed in a controlled, cell-free environment.

Principle: DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding. A stabilizing ligand will increase the Tm, providing direct evidence of an interaction. This technique is high-throughput and requires minimal protein.

Experimental Workflow:

cluster_prep Preparation cluster_run Execution cluster_detect Detection & Analysis P1 Mix Purified Kinase, SYPRO Orange Dye, and Compound P2 Apply Thermal Gradient (e.g., 25°C to 95°C) in a qPCR instrument P1->P2 Load Plate P3 Monitor Fluorescence Increase as Protein Unfolds P2->P3 Real-time measurement P4 Calculate Melting Temp (Tm) from the inflection point P3->P4 P5 Determine ΔTm (Tm_compound - Tm_DMSO) P4->P5

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

Step-by-Step Protocol:

  • Preparation: In a 96- or 384-well PCR plate, prepare a reaction mix containing the purified target kinase (e.g., Akt1, VEGFR-2) at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add a fluorescent dye, such as SYPRO Orange, at a 5X final concentration. This dye fluoresces when it binds to hydrophobic regions of the protein that become exposed upon unfolding.

  • Compound Treatment: Add 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine or a comparator compound (e.g., Afuresertib) over a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Analysis: Plot fluorescence versus temperature. The midpoint of the transition, where the protein is 50% unfolded, is the Tm. Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A significant positive ΔTm indicates stabilizing binding.

Comparative Data (Hypothetical):

CompoundTarget KinaseMax ΔTm (°C)Interpretation
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazineAkt1+ 5.2Strong Stabilization
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazineVEGFR-2+ 1.1Weak/No Stabilization
AfuresertibAkt1+ 8.5Very Strong Stabilization
VEGFR-2 InhibitorVEGFR-2+ 7.9Very Strong Stabilization
Cell-Based Assays: Confirming Engagement in a Living System

While biophysical assays confirm direct binding, they do not guarantee that a compound can enter a cell and engage its target in the complex intracellular environment. Cell-based target engagement assays are therefore essential for validating hits.

Principle: CETSA extends the principle of thermal shift to intact cells. When cells are treated with a compound and then heated, a bound ligand will stabilize its target protein, preventing it from denaturing and aggregating. The amount of soluble target protein remaining after heat treatment is then quantified, typically by Western blot or mass spectrometry.

Experimental Workflow:

cluster_treat 1. Treatment cluster_heat 2. Heat Shock cluster_lyse 3. Lysis & Separation cluster_quant 4. Quantification C1 Incubate intact cells with compound or DMSO C2 Heat cell suspension to a specific temperature (e.g., 52°C for 3 min) C1->C2 C3 Lyse cells (e.g., freeze-thaw) C2->C3 C4 Centrifuge to separate soluble fraction from precipitated aggregates C3->C4 C5 Collect supernatant (soluble fraction) C4->C5 C6 Analyze protein levels by Western Blot or Mass Spec C5->C6

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Culture cells known to express the target kinase (e.g., LNCaP cells for Akt1) to ~80% confluency. Treat the cells with the test compound or comparator at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle (DMSO) control.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated control (RT) is essential.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant. Quantify the amount of the target protein (and a non-target loading control, like GAPDH) remaining in the soluble fraction using Western blotting with specific antibodies.

  • Analysis: Densitometry is used to quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Comparative Data (Hypothetical Isothermal Dose-Response):

For a higher-throughput approach, an isothermal dose-response CETSA can be performed. Here, cells are heated to a single, optimized temperature (e.g., the Tm where ~50% of the protein precipitates) across a range of compound concentrations.

CompoundTarget Kinase (Cell Line)CETSA EC50 (µM)Interpretation
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazineAkt1 (LNCaP)2.5Confirmed cellular engagement
AfuresertibAkt1 (LNCaP)0.15Potent cellular engagement
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazineVEGFR-2 (HUVEC)> 50No significant engagement
VEGFR-2 InhibitorVEGFR-2 (HUVEC)0.57[4]Potent cellular engagement

Downstream Functional Assays: Linking Engagement to Activity

Confirming target engagement is the first step. The second is to demonstrate that this binding event translates into a functional consequence, such as the inhibition of the kinase's enzymatic activity.

Principle: A kinase inhibition assay measures the ability of a compound to block the phosphorylation of a substrate by the target kinase. This is often measured using luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced during the kinase reaction.

Signaling Pathway Context:

ATP ATP Kinase Target Kinase (e.g., Akt1) ATP->Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate ADP ADP Kinase->ADP Substrate Peptide Substrate Substrate->Kinase Inhibitor 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Inhibitor->Kinase Binds & Inhibits

Caption: Kinase inhibition by competitive binding at the ATP site.

Comparative Data (IC50 Values):

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIn Vitro IC50 (nM)Interpretation
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazineAkt115Potent Inhibitor
AfuresertibAkt11.3[6]Highly Potent Inhibitor
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazineVEGFR-2> 10,000Not an Inhibitor
VEGFR-2 InhibitorVEGFR-2570[4]Potent Inhibitor

Conclusion and Next Steps

This guide outlines a systematic, evidence-based approach to confirming the target engagement of a novel compound, using 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine as a case study for kinase inhibition.

  • Biophysical Assays (DSF): Provide the initial, direct proof of binding to a purified protein.

  • Cell-Based Assays (CETSA): Validate that the compound reaches and binds its target in the complex environment of a living cell.

  • Functional Assays (Kinase Activity): Demonstrate that target binding leads to a measurable biological effect (inhibition).

By employing this orthogonal workflow, researchers can build a robust data package that confidently establishes a compound's mechanism of action. For our hypothetical study, the data suggest that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a potent and selective inhibitor of Akt1. The next logical steps would be to assess its selectivity across a broader kinase panel and evaluate its efficacy in cell proliferation and in vivo cancer models.

References

  • El-Naggar, M., et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. Available at: [Link]

  • Toma, M., et al. (2021). New piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963. Available at: [Link]

  • Pisano, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10785. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. Available at: [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved January 17, 2026, from [Link]

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Comparative

A Guide to the Initial Characterization and Establishment of a Replicable Assay Cascade for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Abstract The reproducibility of scientific findings is a cornerstone of drug discovery and development.[1] This guide provides a comprehensive framework for the initial characterization and development of a robust, repli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility of scientific findings is a cornerstone of drug discovery and development.[1] This guide provides a comprehensive framework for the initial characterization and development of a robust, replicable in vitro assay cascade for the novel compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, hereafter referred to as "Compound X". While this specific molecule is cataloged (CAS 1001757-60-3), it lacks extensive, publicly available biological data.[2] This document outlines the critical first steps a researcher would take to address this gap, from confirming the compound's identity and purity to establishing a primary assay and comparing its performance against a known standard. The pyrazole and piperazine moieties are well-represented in medicinally active compounds, suggesting a high potential for biological activity.[3][4][5] This guide will use the Janus Kinase (JAK) family as a hypothetical target class to illustrate the principles of assay development, validation, and replication.

Introduction: The Imperative of Replication

The structural motifs within Compound X—a substituted pyrazole and a piperazine ring—are privileged scaffolds in modern medicinal chemistry.[5][6] Pyrazole derivatives are found in numerous approved drugs, including kinase inhibitors, and exhibit a wide range of biological activities such as anticancer and anti-inflammatory properties.[7][8] Similarly, the piperazine core is a common feature in centrally active agents and other drug classes, often improving pharmacokinetic properties.[4] Structurally related pyrazole-piperazine compounds have shown anti-inflammatory, analgesic, and neuropharmacological activities.[9][10][11]

Given this precedent, Compound X is a compelling candidate for biological screening. However, before any biological effect can be claimed, it is essential to establish a rigorous and reproducible experimental foundation.[1] The inability to reproduce study results is a significant challenge in biomedical research.[1] This guide is designed to provide researchers with a logical workflow to generate high-quality, reliable data from the outset, ensuring that any future findings are built on a solid, verifiable base. The principles and protocols described herein are broadly applicable to the characterization of any novel small molecule.

Part I: Foundational Compound Characterization

The first step in any study is to unequivocally confirm the identity, purity, and homogeneity of the test compound. Without this, any biological data generated is meaningless.[12][13]

Synthesis and Verification

While various suppliers list Compound X, a custom synthesis may be required for larger quantities. A plausible synthetic route involves the reaction of a suitable pyrazole precursor with a piperazine derivative.[14][15] Regardless of the source, the following characterization is mandatory.

Analytical Workflow for Quality Control

A multi-pronged analytical approach is necessary to ensure the quality of the compound batch.[12][16][17][18]

Table 1: Mandatory Analytical Techniques for Compound X Characterization

Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the proposed structure of Compound X. Absence of significant unassigned signals.
Mass Spectrometry (MS) Confirmation of molecular weight.[17]High-resolution MS (HRMS) data should show a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the compound (C₁₀H₁₈N₄) within ±5 ppm.[12]
HPLC-UV/MS Purity assessment and quantification.Purity ≥95% by peak area at a relevant wavelength (e.g., 214 nm or 254 nm).[13]
Elemental Analysis Confirms the elemental composition (C, H, N).Experimental values for C, H, and N should be within ±0.4% of the calculated theoretical values.[13]

This rigorous characterization ensures that the correct molecule is being tested and that observed activity is not due to a co-eluting impurity.

Part II: Establishing a Replicable In Vitro Assay Cascade

With a fully characterized compound in hand, the next phase is to identify its biological activity. Based on its structural motifs, Compound X is a candidate for screening against a panel of protein kinases. For this guide, we will hypothesize that a primary screen identifies Compound X as an inhibitor of Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in inflammatory diseases and myeloproliferative neoplasms.

The Assay Cascade Logic

A tiered approach, or "assay cascade," is an efficient strategy to characterize a compound's activity.[19] It begins with a simple, high-throughput primary assay, followed by more complex secondary and cellular assays to confirm the initial "hit" and assess its biological relevance.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Confirmation & Profiling cluster_2 Phase 3: Cellular Validation Compound Compound X (Verified Purity >95%) PrimaryAssay Primary Biochemical Assay (e.g., JAK2 ADP-Glo) Compound->PrimaryAssay Screening SecondaryAssay Orthogonal Biochemical Assay (e.g., HTRF) PrimaryAssay->SecondaryAssay Confirm Mechanism SelectivityAssay Kinase Selectivity Panel (e.g., JAK1, JAK3, TYK2) PrimaryAssay->SelectivityAssay Profile Specificity CellularAssay Cell-Based Target Engagement (e.g., pSTAT3 Western Blot) SecondaryAssay->CellularAssay Validate in Cells ViabilityAssay Cytotoxicity Assay (e.g., CellTiter-Glo) CellularAssay->ViabilityAssay Assess Off-Target Toxicity

Caption: A logical workflow for hit validation.

Protocol: Primary Biochemical Assay for JAK2 Inhibition

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ of Compound X against JAK2. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the concentration at which Compound X inhibits 50% of JAK2 activity (in vitro).

Materials:

  • Recombinant human JAK2 enzyme

  • JAK2 substrate peptide (e.g., Ulight-JAK-1tide)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Compound X (in 100% DMSO)

  • Reference Inhibitor: Ruxolitinib (in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution series of Compound X and Ruxolitinib in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.

    • Using an acoustic liquid handler, dispense 25 nL of each compound concentration into the appropriate wells of a 384-well plate.

    • For control wells, dispense 25 nL of 100% DMSO (0% inhibition, high signal) or a known potent inhibitor at a high concentration (100% inhibition, low signal).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X JAK2 enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Kₘ for JAK2 to ensure sensitive detection of competitive inhibitors.

    • Causality Check: Using ATP at its Kₘ provides a balanced condition to detect both potent and weak ATP-competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Self-Validation: This step is critical. Incomplete ATP depletion will lead to high background signal and poor assay quality.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control
  • Normalization: Convert raw luminescence values to percent inhibition using the 0% and 100% inhibition controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

  • Curve Fitting: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Trustworthiness Metric (Z'-factor): For each plate, calculate the Z'-factor to ensure assay quality.

    • Z' = 1 - (3 * (SD_0%Inhib + SD_100%Inhib)) / |Mean_0%Inhib - Mean_100%Inhib|

    • An assay is considered robust and reproducible if the Z'-factor is > 0.5.[19]

Part III: Comparative Analysis

A key part of characterizing a new compound is to benchmark its performance against a known alternative or standard. Here, we compare the hypothetical data for Compound X against Ruxolitinib, an approved JAK1/2 inhibitor.

Table 2: Comparative Performance Data (Hypothetical)

Parameter Compound X Ruxolitinib (Reference) Commentary
JAK2 IC₅₀ (nM) 15 nM3.3 nMCompound X is a potent JAK2 inhibitor, approximately 5-fold less potent than the clinical drug Ruxolitinib.
JAK1 IC₅₀ (nM) 250 nM2.8 nMCompound X displays significant selectivity for JAK2 over JAK1 (>15-fold), whereas Ruxolitinib is non-selective.
Cellular pSTAT3 IC₅₀ (nM) 120 nM280 nMCompound X demonstrates good cell permeability and activity, inhibiting the downstream phosphorylation of STAT3.
Cytotoxicity (CC₅₀, µM) > 25 µM> 20 µMNeither compound shows significant cytotoxicity at concentrations well above their effective cellular doses, indicating a good therapeutic window.

This comparative data provides essential context. While Compound X may be less potent than Ruxolitinib against JAK2, its selectivity over JAK1 could be a significant advantage, potentially leading to a different safety or efficacy profile.

Conclusion

This guide has outlined a foundational, integrity-driven approach to the initial investigation of a novel chemical entity, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. By starting with rigorous analytical characterization and progressing through a logical assay cascade with built-in quality controls, researchers can generate reliable and reproducible data. This process is fundamental to establishing the true biological activity of a compound and ensuring that subsequent research and development efforts are based on a trustworthy foundation. The provided protocols and workflows serve as a template for the systematic evaluation of this and other novel molecules in the drug discovery pipeline.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Guidelines for Characterization of Organic Compounds. American Chemical Society (ACS) Publications. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Best Practices for Chemical Characterization. UL Solutions. Available at: [Link]

  • Characterising new chemical compounds & measuring results. The Royal Society. Available at: [Link]

  • Eight Crucial Techniques in Chemical Composition Analysis. AxisPharm. Available at: [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Available at: [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine: Evaluating its Potential Efficacy Against Standard of Care in Type 2 Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel DPP-4 Inhibitors in Type 2 Diabetes Management The management of type 2 diabetes mellitus (T2DM) is an ever-evolving field...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel DPP-4 Inhibitors in Type 2 Diabetes Management

The management of type 2 diabetes mellitus (T2DM) is an ever-evolving field, with a constant search for novel therapeutic agents offering improved glycemic control, enhanced safety profiles, and better patient outcomes. Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have established themselves as a cornerstone of T2DM therapy.[1][2][3][4][5] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This mechanism enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels with a low intrinsic risk of hypoglycemia.[2][6]

This guide introduces 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine , a novel chemical entity with structural similarities to known pharmacophores in established therapeutic agents. While this compound is currently classified as a research chemical and lacks direct efficacy data, its pyrazole and piperazine moieties are present in various biologically active molecules, including those targeting metabolic diseases. Notably, a structurally related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is a known intermediate in the synthesis of the DPP-4 inhibitor Teneligliptin. This structural parallel provides a strong rationale for the hypothetical evaluation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine as a potential DPP-4 inhibitor.

This document will, therefore, provide a comparative framework for assessing the potential efficacy of this novel compound against the current standard-of-care DPP-4 inhibitors. We will delve into the established clinical performance of marketed gliptins, outline the requisite experimental protocols to determine the efficacy of a novel candidate, and present the data that would need to be generated for a robust comparison.

The Standard of Care: A Benchmark for Efficacy and Safety

The current market for DPP-4 inhibitors is mature, with several well-characterized agents forming the standard of care. These include Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. Any new entrant into this class must demonstrate at least non-inferiority, and ideally superiority, across several key performance indicators.

Glycemic Control: The Primary Efficacy Endpoint

The fundamental measure of an anti-diabetic agent's efficacy is its ability to lower blood glucose levels, most commonly assessed by the reduction in glycated hemoglobin (HbA1c). As monotherapy, DPP-4 inhibitors typically provide a modest HbA1c reduction of approximately 0.5% to 1.0%.[1]

DPP-4 Inhibitor Typical HbA1c Reduction (Monotherapy/Add-on to Metformin) Key Clinical Findings References
Sitagliptin ~0.7% - 1.0%Consistently demonstrates significant reductions in HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (PPG).[7][8][9] Generally weight-neutral.[8][7][8][9][10][11]
Vildagliptin ~0.9%Effective in reducing HbA1c and FPG, with a low risk of hypoglycemia.[6][12] Some evidence suggests a positive impact on beta-cell function.[6][6][12][13][14][15]
Saxagliptin ~0.5% - 0.7%Demonstrates significant improvements in glycemic control as both monotherapy and add-on therapy.[16][17][18] Shown to improve beta-cell function as assessed by HOMA-2β.[19][16][17][18][19][20]
Linagliptin ~0.64% (add-on to metformin)Effective in a broad range of patients, including those with renal impairment, as it is primarily excreted via the bile and gut.[21][21][22][23][24][25]
Alogliptin Significant reductions in HbA1cProven efficacy in glycemic control.[26][27][28] Cardiovascular safety has been a key focus of its clinical development.[26][27][28][29][26][27][28][29][30]
Safety and Tolerability: A Critical Differentiator

Beyond glycemic control, the safety profile of a new DPP-4 inhibitor is paramount. The established agents are generally well-tolerated.

  • Hypoglycemia: The risk of hypoglycemia with DPP-4 inhibitors as monotherapy is low, as their action is glucose-dependent.[2]

  • Weight Neutrality: Most DPP-4 inhibitors are considered weight-neutral, which is an advantage over some other classes of anti-diabetic drugs.[6][8]

  • Cardiovascular (CV) Safety: Large-scale cardiovascular outcome trials (CVOTs) have been conducted for most DPP-4 inhibitors. While they have generally demonstrated non-inferiority to placebo in terms of major adverse cardiovascular events (MACE), some concerns have been raised. For instance, an increased risk of hospitalization for heart failure was observed with saxagliptin and alogliptin in some studies, particularly in high-risk patients.[2][30]

  • Other Adverse Events: Common adverse events are generally mild and can include upper respiratory tract infections, nasopharyngitis, and headaches. Rare but serious side effects like acute pancreatitis and severe joint pain have been reported for the class.[14]

Experimental Evaluation of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

To ascertain the therapeutic potential of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine , a rigorous, multi-stage experimental plan is required. The following protocols outline the necessary steps to generate data comparable to the standard of care.

Stage 1: In Vitro Characterization - Potency and Selectivity

The initial step is to determine if the compound inhibits the DPP-4 enzyme and to quantify its potency.

Protocol 1: Fluorometric DPP-4 Inhibition Assay

This assay directly measures the enzymatic activity of DPP-4 and its inhibition by the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine for the DPP-4 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC)).

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).[31]

    • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (test compound).

    • Sitagliptin (positive control inhibitor).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

    • In the microplate, add the DPP-4 enzyme to wells containing either the assay buffer (uninhibited control), the test compound at various concentrations, or the positive control.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[31]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Causality and Validation: This experiment is foundational. A low IC50 value (ideally in the nanomolar range) would indicate potent inhibition of the DPP-4 enzyme, providing the first piece of evidence for its potential as a therapeutic agent. Sitagliptin serves as a self-validating control, ensuring the assay is performing correctly and providing a benchmark for potency.

Diagram 1: DPP-4 Inhibition Signaling Pathway

DPP4_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1 Active GLP-1/GIP Food Intake->GLP1 Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for Beta_Cell β-Cell GLP1->Beta_Cell Stimulates Alpha_Cell α-Cell GLP1->Alpha_Cell Inhibits Inactive_GLP1 Inactive GLP-1/GIP DPP4->Inactive_GLP1 Degrades Test_Compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl) methyl]piperazine Test_Compound->DPP4 Inhibits Insulin Insulin Release Beta_Cell->Insulin Increases Glucagon Glucagon Release Alpha_Cell->Glucagon Decreases Workflow A In Vitro Screening B Protocol 1: Fluorometric DPP-4 Inhibition Assay A->B D Protocol 2: Cell-Based DPP-4 Assay A->D C Determine IC50 (Potency) B->C F In Vivo Preclinical Testing C->F E Confirm Cellular Activity D->E E->F G Protocol 3: Oral Glucose Tolerance Test (OGTT) F->G I Chronic Dosing Study in T2DM Animal Model F->I H Assess Acute Effect on Glucose Tolerance G->H K Data Analysis & Comparison H->K J Evaluate Long-Term Glycemic Control (HbA1c) I->J J->K L Compare IC50, Glucose AUC, & HbA1c Reduction to Standard of Care K->L

Caption: Step-by-step workflow for evaluating a novel DPP-4 inhibitor.

Synthesizing the Data: A Comparative Analysis Framework

Upon completion of the experimental plan, the data generated for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine can be directly compared with the established profiles of standard-of-care DPP-4 inhibitors.

Parameter 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine Standard of Care (e.g., Sitagliptin) Interpretation of Favorable Outcome
DPP-4 IC50 (in vitro) [Experimental Value]Low nM rangeLower or comparable IC50 indicates high potency.
Glucose AUC Reduction (OGTT) [Experimental Value]Significant reduction vs. vehicleGreater or comparable reduction in glucose excursion.
HbA1c Reduction (Chronic Study) [Experimental Value]~0.5% - 1.0% reductionNon-inferior or superior reduction in HbA1c.
Effect on Body Weight [Experimental Value]Weight-neutralNo significant weight gain.
Hypoglycemia Incidence [Experimental Value]Low, similar to placeboNo increase in hypoglycemic events vs. control.

Conclusion and Future Directions

While 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine remains an investigational compound, its structural alerts warrant a thorough evaluation of its potential as a DPP-4 inhibitor. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to determine its efficacy and safety profile relative to the well-established standards of care in type 2 diabetes treatment.

Positive outcomes in these preclinical studies would be the first step in a long development process, necessitating further investigation into its pharmacokinetic and toxicological profiles, followed by comprehensive clinical trials. This structured, comparative approach is essential for identifying promising new therapeutic candidates that can offer meaningful advantages in the management of type 2 diabetes.

References

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Comparative

A Researcher's Guide to Cross-Validation of Novel Compound Activity: A Case Study with 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

In the landscape of drug discovery and development, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. A critical, yet often overlooked, phase of this process is t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. A critical, yet often overlooked, phase of this process is the cross-validation of a compound's activity across multiple, well-characterized cell lines. This guide provides a comprehensive framework for conducting such a study, using the novel synthetic compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of data, all while emphasizing the principles of scientific integrity and reproducibility.

The Rationale for Cross-Validation

The biological activity of a compound can vary significantly between different cell lines, even those derived from the same tissue type. This variability can be attributed to a multitude of factors, including differences in genetic and epigenetic landscapes, protein expression profiles, and signaling pathway dependencies. Therefore, relying on data from a single cell line can be misleading and may lead to the costly pursuit of non-viable drug candidates.

Cross-validation serves to:

  • Confirm the on-target activity of the compound in a broader biological context.

  • Identify potential off-target effects that may only be apparent in specific cellular backgrounds.

  • Elucidate the mechanism of action by correlating compound sensitivity with the molecular characteristics of the cell lines.

  • Establish a preliminary therapeutic window by comparing activity in cancerous versus non-cancerous cell lines.

Case Study: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

For the purpose of this guide, we will consider the hypothetical compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This molecule incorporates a pyrazole moiety, a common scaffold in medicinal chemistry known for a wide range of biological activities, and a piperazine ring, which can influence solubility and interactions with various biological targets.[1][2][3] While the specific activity of this compound is not extensively documented in publicly available literature, its structural components suggest potential as an anticancer agent.[4][5][6]

Our objective is to design a robust cross-validation study to assess the anti-proliferative and pro-apoptotic activity of this compound in a panel of well-characterized cancer cell lines.

Experimental Design and Workflow

A logical workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages of our proposed investigation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Elucidation A Compound Acquisition & QC B Cell Line Selection & Characterization A->B Parallel Activities C Cell Viability Assay (MTT) B->C Proceed with characterized cells D Dose-Response Curve Generation C->D Data Analysis E Apoptosis Assay (Annexin V/PI) D->E Select effective concentrations F Comparative Analysis E->F Data Interpretation G Comprehensive Report F->G Synthesize Findings

Figure 1: A streamlined workflow for the cross-validation of a novel compound's activity.

PART 1: Foundational Steps

Compound Acquisition and Quality Control

The purity and stability of the test compound are paramount for obtaining reliable and reproducible data.

  • Synthesis and Purification: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine should be synthesized with a purity of ≥98%, as confirmed by techniques such as NMR and LC-MS.[7]

  • Solubility Testing: The compound's solubility should be determined in various solvents to prepare a stable stock solution. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Storage: The compound should be stored under appropriate conditions (e.g., sealed in a dry environment at 2-8°C) to prevent degradation.[7]

Cell Line Selection and Characterization

The choice of cell lines is a critical decision that will significantly impact the outcome and interpretation of the study. A well-curated panel should include:

  • Cell lines from different cancer types to assess broad-spectrum activity.

  • Cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) to identify potential biomarkers of sensitivity.

  • A non-cancerous cell line to evaluate potential cytotoxicity and establish a therapeutic index.

Table 1: Example Cell Line Panel for Cross-Validation

Cell LineCancer TypeKey Characteristics
A549 Lung CarcinomaKRAS mutant, p53 wild-type
MCF-7 Breast CancerEstrogen receptor-positive, PIK3CA mutant
HCT116 Colon CancerKRAS mutant, p53 wild-type
HeLa Cervical CancerHPV-positive, p53 inactive
MRC-5 Normal Lung FibroblastNon-cancerous control

Crucially, all cell lines must be authenticated before use. Cross-contamination and misidentification of cell lines are widespread problems that can invalidate research findings.[8] Standard characterization methods include:[9][10][11]

  • Short Tandem Repeat (STR) Profiling: To confirm the identity of the cell line.[8]

  • Mycoplasma Testing: To ensure cultures are free from this common and often undetected contaminant.

  • Morphological and Growth Analysis: To confirm typical cellular appearance and doubling time.[9]

PART 2: Primary Screening - Assessing Anti-Proliferative Activity

The initial step in evaluating the compound's activity is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[12]

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and a vehicle control (e.g., DMSO). Treat the cells with the compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis and Interpretation

The results of the MTT assay are used to generate dose-response curves and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Hypothetical IC50 Values for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cell LineIC50 (µM) after 72h Treatment
A549 15.2
MCF-7 8.5
HCT116 22.1
HeLa 12.8
MRC-5 > 100

These hypothetical results would suggest that the compound has preferential activity against the tested cancer cell lines, with the highest potency observed in MCF-7 cells, and minimal toxicity to the non-cancerous MRC-5 cells.

PART 3: Mechanistic Elucidation - Investigating Apoptosis

A reduction in cell viability can be due to either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects. To distinguish between these possibilities and to determine if the compound induces programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[15][16]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15]

G cluster_0 Cell Populations A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+)

Figure 2: Interpretation of Annexin V/PI staining results.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine at concentrations around the IC50 value for a predetermined time. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[18]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[15][18]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

Data Presentation and Interpretation

The data from the flow cytometry analysis should be presented in a clear and quantitative manner.

Table 3: Hypothetical Apoptosis Induction by 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine in MCF-7 Cells (24h Treatment)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control 95.22.11.51.2
Compound (8.5 µM) 45.835.615.33.3
Staurosporine (1 µM) 10.540.245.14.2

These hypothetical results would indicate that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine induces apoptosis in MCF-7 cells at its IC50 concentration.

Comparative Analysis and Concluding Remarks

For instance, if the compound shows high potency in cell lines with a specific mutation, this could suggest a potential mechanism of action and a biomarker for patient stratification in future clinical trials. Conversely, if the compound is equally potent across all cell lines, it may act on a more fundamental cellular process.

This guide has provided a detailed roadmap for the cross-validation of a novel compound's activity, using 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine as a working example. By adhering to the principles of rigorous experimental design, meticulous execution, and careful data interpretation, researchers can build a solid foundation for the further development of promising therapeutic agents. The importance of using well-characterized cell lines cannot be overstated, as it is the bedrock upon which the entire study rests.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

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  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • Kaplan, J., & Hukku, B. (1998). Cell Line Characterization and Authentication. In Methods in Cell Biology (Vol. 57, pp. 203-215). Academic Press.
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  • International Journal of Pharmaceutical Sciences and Research. (2016, November 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Naito, H., et al. (2002). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 50(4), 453-462.
  • Springer. (2025, January 23). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Retrieved from [Link]

  • PubMed. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • PubMed. (2021, November 5). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]

  • AVESIS. (2023, March 9). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. Retrieved from [Link]

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  • PubMed. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]

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Validation

A Head-to-Head Benchmarking Guide: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine versus Haloperidol for Dopamine D2 Receptor Antagonism

Introduction In the landscape of central nervous system (CNS) drug discovery, the identification of novel scaffolds with improved efficacy and safety profiles remains a paramount objective. This guide introduces 1-[(1,5-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the identification of novel scaffolds with improved efficacy and safety profiles remains a paramount objective. This guide introduces 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine , hereafter designated as Compound A , a novel investigational small molecule. The structural combination of a dimethyl-pyrazole and a piperazine moiety suggests potential interactions with CNS targets. For the purpose of this technical guide, we will characterize Compound A as a putative antagonist of the Dopamine D2 receptor (D2R).

The D2R is a well-validated G protein-coupled receptor (GPCR) target for antipsychotic drugs, playing a critical role in managing symptoms of psychosis.[1][2] To rigorously evaluate the potential of Compound A, we will benchmark it against Haloperidol , a potent, first-generation antipsychotic that has been a cornerstone of treatment for decades.[1][3] Haloperidol's primary mechanism of action is the blockade of postsynaptic D2 receptors in the brain.[3][4]

This guide provides a comprehensive, head-to-head comparison of Compound A and Haloperidol. We will delineate a series of validated in vitro and in vivo experiments designed to objectively compare their potency, functional activity, selectivity, and preclinical efficacy. The causality behind each experimental choice is explained, and detailed, step-by-step protocols are provided to ensure scientific integrity and reproducibility.

Part 1: In Vitro Potency and Functional Activity at the Human D2 Receptor

Objective: To determine and compare the binding affinity and functional antagonist activity of Compound A and Haloperidol at the human Dopamine D2 receptor.

Experiment 1.1: Radioligand Binding Assay for D2R Affinity (Kᵢ)

Rationale: A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. This experiment directly measures how tightly Compound A and Haloperidol bind to the D2R by competing with a radiolabeled ligand of known high affinity. A lower inhibition constant (Kᵢ) value signifies higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human D2R (long isoform).

    • Radioligand: [³H]Spiperone, a high-affinity D2R antagonist radioligand.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: 10 µM Haloperidol or another suitable D2R ligand.

    • Test Compounds: Compound A and Haloperidol, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).

    • 96-well plates and filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Procedure:

    • Thaw the D2R-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.[5]

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound serial dilutions.

    • Add 50 µL of [³H]Spiperone diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kₑ value for the D2R (typically 0.1-0.3 nM).[6][7]

    • Initiate the binding reaction by adding 150 µL of the cell membrane suspension to each well.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[5]

    • Terminate the reaction by rapid vacuum filtration through GF/B or GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI), followed by 3-4 washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[5]

    • Dry the filter mats, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism).

    • Determine the IC₅₀ (concentration inhibiting 50% of specific binding) from the curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experiment 1.2: cAMP Functional Assay for D2R Antagonism (IC₅₀)

Rationale: The D2R is a Gᵢ/ₒ-coupled receptor.[8] Its activation by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] A functional antagonist will block this agonist-induced decrease. This assay provides a direct measure of the compound's ability to functionally inhibit D2R signaling, which is more physiologically relevant than binding affinity alone.

Experimental Protocol: HTRF® cAMP Functional Assay

  • Materials:

    • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2R.[10]

    • D2R Agonist: Quinpirole or Dopamine.

    • Adenylyl Cyclase Activator: Forskolin.

    • cAMP Assay Kit: HTRF® cAMP Gi kit (e.g., from Revvity) or equivalent.[11]

    • Test Compounds: Compound A and Haloperidol, prepared in an 11-point serial dilution.

  • Procedure:

    • Culture the D2R-expressing cells to ~80-90% confluency and seed them into 384-well assay plates. Incubate overnight.[8]

    • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing the serial dilutions of the antagonist (Compound A or Haloperidol). Incubate for 15-30 minutes at room temperature.

    • Add the D2R agonist (e.g., Quinpirole at its EC₈₀ concentration) mixed with Forskolin to all wells, except for the negative control. The Forskolin stimulates a basal level of cAMP, which is then inhibited by the agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the HTRF® kit manufacturer's instructions.[11] This typically involves adding two detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate donor.

    • Incubate for 60 minutes at room temperature and read the plate on an HTRF®-compatible microplate reader.

  • Data Analysis:

    • The HTRF® signal is inversely proportional to the cAMP concentration.

    • Normalize the data using controls (basal cAMP level vs. agonist-inhibited level).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Data Summary: In Vitro Profile

The key quantitative data from these experiments should be summarized for a clear, at-a-glance comparison.

ParameterCompound AHaloperidol
D2R Binding Affinity (Kᵢ, nM) [Hypothetical Value][Hypothetical Value]
D2R Functional Antagonism (IC₅₀, nM) [Hypothetical Value][Hypothetical Value]
Visualization: D2R Signaling Pathway

The following diagram illustrates the canonical D2R signaling pathway and the mechanism of antagonism.

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Compound A / Haloperidol Antagonist->D2R Blocks ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Leads to

Caption: D2R signaling pathway and points of antagonist intervention.

Part 2: In Vitro Selectivity Profiling

Objective: To assess and compare the selectivity of Compound A and Haloperidol against a panel of clinically relevant off-target receptors.

Rationale: Lack of selectivity is a primary driver of adverse drug effects.[12] Haloperidol, for instance, is known to interact with adrenergic, serotonergic, and other receptors, contributing to side effects like orthostatic hypotension and sedation.[4][13] A superior safety profile for Compound A would be indicated by greater selectivity for the D2R. This experiment is a crucial step in early safety assessment.[14]

Experimental Protocol: Broad Panel Radioligand Binding Screen

  • Methodology:

    • Utilize a commercially available safety screening panel, such as the Eurofins Discovery SafetyScreen87 or a similar service.[15][16] These panels provide standardized binding assays for a wide range of GPCRs, ion channels, and transporters.

    • Submit Compound A and Haloperidol for screening at a single, high concentration (typically 1 to 10 µM) against the panel.[17]

    • The service provider will perform competitive binding assays for each target, using an appropriate radioligand.

  • Data Analysis:

    • The primary data is reported as the percent inhibition (%I) of radioligand binding at the tested concentration.

    • A common threshold for a significant "hit" is >50% inhibition. Any target exceeding this threshold warrants further investigation with full dose-response curves to determine Kᵢ values.

    • The results will be compiled into a table to directly compare the off-target profiles of the two compounds.

Data Summary: Selectivity Profile

A summary table will highlight the key differences in selectivity.

Receptor TargetCompound A (%I @ 1 µM)Haloperidol (%I @ 1 µM)
Dopamine D₂ [>95%][>95%]
Dopamine D₁[Hypothetical Value][Hypothetical Value]
Dopamine D₃[Hypothetical Value][Hypothetical Value]
Serotonin 5-HT₂ₐ[Hypothetical Value][High %I]
Adrenergic α₁[Hypothetical Value][High %I]
Histamine H₁[Hypothetical Value][Moderate %I]
... (other key targets)......

Part 3: In Vivo Preclinical Efficacy Model

Objective: To evaluate and compare the in vivo efficacy of Compound A and Haloperidol in a validated animal model of antipsychotic activity.

Rationale: Demonstrating efficacy in a living system is a critical step to bridge the gap between in vitro data and potential therapeutic utility. The apomorphine-induced climbing model in mice is a classic and reliable behavioral assay for assessing D2R antagonism.[18] Apomorphine is a potent dopamine agonist that induces a characteristic stereotyped climbing behavior, which is robustly blocked by D2R antagonists.[19][20]

Experimental Protocol: Apomorphine-Induced Climbing in Mice

  • Animals:

    • Male Swiss Webster or CD-1 mice (20-25 g).

    • House animals in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals for at least 3-5 days before the experiment.

  • Procedure:

    • Divide mice into treatment groups (n=8-10 per group): Vehicle control, Haloperidol (e.g., 0.05, 0.1, 0.2 mg/kg), and Compound A (at a range of doses determined by its in vitro potency and initial tolerability studies).

    • Administer the test compounds or vehicle via the appropriate route (e.g., intraperitoneal, IP, or oral, PO) at a set pre-treatment time (e.g., 30-60 minutes before apomorphine challenge).[19]

    • Place each mouse individually into a wire mesh cage (e.g., 20 cm height).

    • After the pre-treatment period, administer apomorphine hydrochloride (e.g., 1.0-1.5 mg/kg, subcutaneously, SC).[20][21]

    • Immediately after apomorphine injection, begin observation for 20-30 minutes.

    • Score the climbing behavior. A common method is to record the amount of time the mouse spends with all four paws on the wire mesh walls of the cage.[20] An observer blinded to the treatment conditions should perform the scoring.

  • Data Analysis:

    • Calculate the mean climbing time for each treatment group.

    • Express the data for drug-treated groups as a percentage of the vehicle-control group's climbing time.

    • Plot the percent inhibition of climbing versus the logarithm of the dose for both Compound A and Haloperidol.

    • Calculate the ED₅₀ (the dose that produces 50% inhibition of the apomorphine effect) for each compound from the dose-response curves.[19]

Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_setup Setup cluster_dosing Dosing & Challenge cluster_observation Observation cluster_analysis Data Analysis Acclimatize Acclimatize Mice (3-5 days) Group Randomize into Treatment Groups Acclimatize->Group Pretreat Administer Compound A, Haloperidol, or Vehicle (T = -30 min) Group->Pretreat Challenge Administer Apomorphine (SC) (T = 0 min) Pretreat->Challenge Place Place Mice in Wire Mesh Cages Challenge->Place Observe Record Climbing Behavior (T = 0 to 20 min) Place->Observe Calculate Calculate Mean Climbing Time Observe->Calculate Plot Plot Dose-Response Curve Calculate->Plot ED50 Determine ED₅₀ Plot->ED50

Caption: Workflow for the apomorphine-induced climbing assay.

Overall Summary and Expert Interpretation

This section consolidates all experimental findings into a single, comprehensive table to facilitate a final comparison.

ParameterCompound AHaloperidolInterpretation
D2R Binding Affinity (Kᵢ, nM) [Value][Value][Comparative statement on potency at the molecular level]
D2R Functional Antagonism (IC₅₀, nM) [Value][Value][Comparative statement on functional cellular activity]
Selectivity Profile [e.g., "Highly Selective"][e.g., "Polypharmacology"][Statement on potential for off-target side effects]
In Vivo Efficacy (ED₅₀, mg/kg) [Value][Value][Comparative statement on in vivo potency and CNS penetration]

As a Senior Application Scientist, the interpretation of this (hypothetical) data would lead to the following assessment. Compound A demonstrates potent binding and functional antagonism at the Dopamine D2 receptor, comparable to the established benchmark, Haloperidol. The key differentiating factor emerging from this benchmarking guide is Compound A's significantly improved selectivity profile. The lack of significant interactions with key off-targets like the 5-HT₂ₐ and α₁-adrenergic receptors suggests that Compound A may be devoid of the common side effects associated with Haloperidol, such as sedation and orthostatic hypotension.[13][22]

This clean in vitro profile is complemented by robust in vivo efficacy in a validated model of antipsychotic activity. The potent ED₅₀ value indicates that Compound A effectively engages the D2R in the CNS to produce a desired pharmacological effect.

Future Directions:

Based on this promising head-to-head comparison, the logical next steps for the preclinical development of Compound A would include:

  • Secondary Pharmacodynamic Studies: Investigate potential for extrapyramidal symptoms (EPS) using a catalepsy model in rodents.

  • Pharmacokinetic Profiling: Determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Compound A.

  • Expanded Safety Pharmacology: Conduct a core battery of safety studies, including cardiovascular (hERG) and respiratory assessments, as recommended by regulatory guidelines.[23]

This rigorous benchmarking provides strong evidence for Compound A as a promising lead candidate for a new generation of antipsychotic agents with a potentially superior safety margin.

References

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  • Protais, P., Costentin, J., & Schwartz, J. C. (1976).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine for Laboratory Professionals

As a novel heterocyclic compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is increasingly utilized in drug discovery and development. While its full toxicological profile is still under investigation, its stru...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is increasingly utilized in drug discovery and development. While its full toxicological profile is still under investigation, its structural motifs—a substituted pyrazole ring and a piperazine ring—necessitate a cautious and systematic approach to its handling and disposal. This guide provides a direct, step-by-step protocol for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established principles of chemical waste management, treating the compound as hazardous until proven otherwise, a fundamental tenet of laboratory safety.[1]

Hazard Profile and Precautionary Summary

A formal Safety Data Sheet (SDS) for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is not widely available. Therefore, a risk assessment must be conducted by analyzing its constituent chemical groups.

  • Piperazine Moiety: Piperazine and its derivatives are known to be hazardous. They can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory irritation.[2][3][4]

  • Pyrazole Moiety: Pyrazole-containing compounds are pharmacologically active and, while many are used as therapeutics, they warrant careful handling as potentially bioactive and toxic substances.[5][6]

Based on this analysis, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine must be managed as a hazardous chemical waste, likely possessing corrosive and toxic properties. All personnel handling this compound must use appropriate Personal Protective Equipment (PPE).

ParameterGuideline & Rationale
Chemical Name 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Anticipated Hazards Causes severe skin irritation and serious eye damage.[7] May be harmful if swallowed.[8] Potential for allergic skin reaction.[2]
Required PPE Safety Goggles/Glasses: Must be worn to protect against splashes.[7] Chemical-Resistant Gloves: Nitrile gloves are recommended.[7] Lab Coat: To protect skin and clothing.[8] Respirator: Use a certified respirator if dust or aerosols are generated.[8]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][8][9] Contact with these can cause vigorous, potentially dangerous reactions.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[7][9]
Core Disposal Workflow: From Generation to Collection

The proper disposal of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine follows a regulated, multi-step process designed to prevent accidental exposure and environmental contamination. The entire workflow is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

A Step 1: Waste Generation (Point of Use) B Step 2: Segregation (Separate from incompatible waste) A->B C Step 3: Containerization (Use a designated, compatible container) B->C D Step 4: Labeling (Affix a completed Hazardous Waste label) C->D E Step 5: Accumulation (Store in a Satellite Accumulation Area) D->E F Step 6: Request Pickup (Contact institutional EHS for disposal) E->F

Caption: The regulated workflow for hazardous chemical waste disposal.

1. Risk Assessment and Preparation:

  • Before beginning work, identify a designated Satellite Accumulation Area (SAA) in your laboratory. An SAA is a location at or near the point of waste generation where hazardous waste can be safely stored pending pickup.[11]
  • Prepare a designated hazardous waste container that is chemically compatible with the compound (high-density polyethylene is often a suitable choice).[12] The container must be in good condition, with a secure, leak-proof lid.[10]

2. Waste Segregation:

  • At the point of generation, immediately segregate all waste contaminated with 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. This includes:
  • Unused or excess solid compound.
  • Solutions containing the compound.
  • Contaminated consumables such as pipette tips, weighing papers, and gloves.
  • Causality: Segregation is critical to prevent dangerous chemical reactions. Never mix this compound's waste with incompatible materials like strong acids or oxidizing agents.[10][12]

3. Waste Collection and Containerization:

  • Carefully transfer the waste into the pre-labeled hazardous waste container.[7]
  • For solid waste, use a dedicated spatula or scoop. For liquid waste, use a funnel. Avoid splashing.
  • Do not overfill the container; fill to no more than 90% capacity to allow for expansion.[12]
  • Keep the container securely closed at all times except when adding waste.[11][12]

4. Labeling:

  • The container must be labeled with a fully completed Hazardous Waste tag provided by your institution's Environmental Health and Safety (EHS) department.[12] The label must include:
  • The words "Hazardous Waste".[7]
  • The full chemical name: "1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine". Do not use abbreviations.[12]
  • The concentration or percentage of each component in the container.
  • The date when waste was first added to the container (the "accumulation start date").[11]

5. Accumulation and Storage:

  • Store the sealed and labeled container in your designated SAA.
  • Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10][12]
  • Under federal regulations, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[11] For academic labs operating under Subpart K, waste must be removed from the laboratory every twelve months, regardless of volume.[13]

6. Final Disposal:

  • Once the container is full or the accumulation time limit is approaching, request a waste pickup from your institution's EHS department or designated hazardous waste management provider.[12]
  • Crucially, never dispose of this chemical down the drain or in the regular trash. [10][12] This is a violation of environmental regulations and can lead to contamination and significant penalties.[10]
RequirementSpecificationRationale (Why it's important)
Container Material Chemically compatible (e.g., HDPE, glass).To prevent degradation of the container and subsequent leaks.[10]
Container Condition Sturdy, leak-proof, free of damage.To ensure safe containment of hazardous material.[12]
Lid/Closure Screw-top or other secure, sealable lid.To prevent spills and the release of vapors. Must be kept closed when not in use.[11]
Primary Label "Hazardous Waste" clearly visible.To immediately identify the contents as dangerous and requiring special handling.[7]
Content Information Full chemical name(s) and concentrations.To ensure safe handling by EHS personnel and proper final disposal at a treatment facility.[11]
Date Accumulation start date.To comply with regulatory time limits for waste storage in the laboratory.[11]
Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is vital to minimize risk.

A Spill Occurs B Assess Risk (Size & Location) A->B C Minor Spill (Small, contained, manageable) B->C Minor D Major Spill (Large, uncontained, risk of exposure) B->D Major E Don Appropriate PPE C->E I Evacuate Immediate Area D->I F Contain & Absorb Spill (Use vermiculite, sand, or chemical absorbent) E->F G Collect Waste (Sweep into hazardous waste container) F->G H Decontaminate Area G->H J Alert Others & Contact EHS/Emergency Services I->J

Caption: Decision workflow for responding to a chemical spill.

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don PPE: Wear safety goggles, a lab coat, and double-glove with chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][8]

  • Collect: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous procedures, researchers can ensure that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is handled and disposed of with the highest regard for personal safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • Novachem. (2024, January 2). Safety Data Sheet for Piperazine citrate. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

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  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

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  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

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